molecular formula C10H6ClNO3 B1363526 5-(3-Chlorophenyl)oxazole-4-carboxylic acid CAS No. 255876-54-1

5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Cat. No.: B1363526
CAS No.: 255876-54-1
M. Wt: 223.61 g/mol
InChI Key: UHZDXZWJFQEEFP-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZDXZWJFQEEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372338
Record name 5-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255876-54-1
Record name 5-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Foundational & Exploratory

synthesis of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic methodology for preparing this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document elucidates the strategic rationale behind the chosen synthetic route, offers a detailed mechanistic breakdown of the core chemical transformations, and presents a validated, step-by-step experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related compounds.

Introduction: The Significance of the 5-Aryloxazole-4-Carboxylic Acid Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide array of biological receptors and enzymes.[2][3] Consequently, the oxazole motif is found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6]

Within this class, 5-aryloxazole-4-carboxylic acids represent a particularly valuable subclass. The carboxylic acid functional group, typically ionized at physiological pH, enhances aqueous solubility and provides a crucial handle for further chemical modification, such as amide or ester formation, enabling the exploration of structure-activity relationships (SAR).[7][8] The 5-aryl substituent allows for fine-tuning of the molecule's steric and electronic properties to optimize target engagement. Derivatives of 5-substituted oxazole-4-carboxylic acids have been investigated for activities such as the inhibition of blood platelet aggregation, highlighting their therapeutic potential.[9] This guide focuses on a modern and direct synthetic approach to this compound, a key building block for novel therapeutic agents.

Strategic Synthesis Design: A Modern Approach

Several classical methods exist for oxazole synthesis, including the Robinson-Gabriel synthesis from 2-acylamino-ketones and the van Leusen reaction employing tosylmethyl isocyanide (TosMIC).[10][11] While effective, these methods can sometimes require harsh conditions or multi-step preparation of starting materials.

For the synthesis of 4,5-disubstituted oxazoles, particularly those bearing a 4-carboxylic acid moiety, a more convergent and efficient strategy involves the direct reaction of a carboxylic acid with an activated isocyanide, such as an isocyanoacetate ester.[12][13] This approach is advantageous due to the commercial availability and stability of a vast array of carboxylic acids, allowing for rapid diversification.[14]

Our selected strategy proceeds in two key stages:

  • Oxazole Ring Formation: A one-pot condensation of 3-chlorobenzoic acid with an ethyl isocyanoacetate to form ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate. This transformation is predicated on the in situ activation of the carboxylic acid, which is then trapped by the nucleophilic isocyanide.

  • Saponification: Hydrolysis of the resulting ester to yield the final target molecule, this compound.

This pathway is depicted in the workflow diagram below.

G cluster_0 Synthetic Workflow A 3-Chlorobenzoic Acid + Ethyl Isocyanoacetate B Step 1: Oxazole Formation (Condensation/Cyclization) A->B Reagents: DMAP, DMAP-Tf C Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate B->C Intermediate D Step 2: Saponification (Ester Hydrolysis) C->D Reagents: LiOH or NaOH E This compound (Target Molecule) D->E Final Product

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insights: The Chemistry of Oxazole Formation

The core of this synthesis is the [3+2] cycloaddition reaction between the activated carboxylic acid and the isocyanide.[14] A plausible mechanism, based on recent literature, involves several key steps.[13]

  • Carboxylic Acid Activation: The reaction is initiated by activating the carboxylic acid (1) with a reagent like DMAP-Tf (4-(Dimethylamino)pyridine-Trifluoromethanesulfonate). This forms a highly reactive acylpyridinium salt intermediate (B).

  • Nucleophilic Attack: The α-carbon of the ethyl isocyanoacetate (2) is deprotonated by a base (DMAP), generating a nucleophilic species that attacks the activated acylpyridinium salt.

  • Cyclization and Dehydration: The resulting adduct (C) undergoes an intramolecular cyclization, where the oxygen attacks the isocyanide carbon. This is followed by dehydration to yield the stable aromatic oxazole ring (3).

This sequence provides a direct and high-yielding route to the 4,5-disubstituted oxazole core.

G start 3-Chlorobenzoic Acid (1) + Ethyl Isocyanoacetate (2) A Activation with DMAP-Tf start->A B Acylpyridinium Intermediate A->B Formation of reactive electrophile C Nucleophilic Attack B->C Attack by deprotonated isocyanide D Cyclization C->D E Dehydration D->E finish Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate (3) E->finish

Caption: Key mechanistic steps in the formation of the oxazole ring.

Experimental Protocols

The following protocols are presented as a robust starting point for laboratory synthesis. As with all chemical reactions, appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood, are mandatory.

Part A: Synthesis of Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate

This procedure is adapted from modern methodologies for the direct synthesis of oxazoles from carboxylic acids.[13]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Chlorobenzoic Acid156.573.29 g21.0
4-(Dimethylamino)pyridine (DMAP)122.173.85 g31.5
DMAP-Tf272.297.35 g27.0
Ethyl Isocyanoacetate113.122.85 g25.2
Dichloromethane (DCM), anhydrous-200 mL-

Step-by-Step Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-chlorobenzoic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous dichloromethane.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add the DMAP-Tf reagent (1.3 equiv) in one portion. Stir the reaction mixture for 5 minutes.

  • Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at 40 °C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ester as a solid.

Part B: Synthesis of this compound (Saponification)

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate251.664.0 g15.9
Lithium Hydroxide (LiOH)23.950.76 g31.8
Tetrahydrofuran (THF)-80 mL-
Water-40 mL-
1M Hydrochloric Acid (HCl)-As needed-

Step-by-Step Procedure:

  • Dissolve the ethyl ester (1.0 equiv) in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide (2.0 equiv) to the solution and stir vigorously at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion and Outlook

The synthetic route detailed in this guide represents an efficient, modern, and scalable method for the production of this compound. The direct use of a commercially available carboxylic acid as a starting material enhances the practicality of the synthesis.[12][14] This methodology provides a reliable foundation for researchers in medicinal chemistry to access this valuable building block and its analogues, facilitating the development of new chemical entities with potential therapeutic applications. The inherent versatility of the oxazole formation step allows for the synthesis of a diverse library of compounds by simply varying the starting carboxylic acid.

References

Navigating the Uncharted: A Technical Guide to Elucidating the Mechanism of Action of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the vast chemical space is replete with novel molecular entities whose biological activities and mechanisms of action remain to be elucidated. 5-(3-Chlorophenyl)oxazole-4-carboxylic acid stands as one such compound—a molecule of synthetic interest, yet one whose journey through preclinical investigation is largely undocumented in public-access literature. This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a prospective roadmap, a technical whitepaper designed for the investigator at the frontier. As Senior Application Scientists, we present a structured approach, grounded in the established pharmacology of analogous structures, to systematically unravel the core mechanism of action of this compound. Our directive is to equip you with the foundational logic and experimental frameworks necessary to transform this molecule from a chemical entity into a well-characterized pharmacological tool or therapeutic lead.

I. The Subject Molecule: this compound - A Profile

Before delving into potential mechanisms, a clear understanding of the subject molecule is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 255876-54-1[1]
Molecular Formula C₁₀H₆ClNO₃[1]
Molecular Weight 223.61 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)C2=C(NC=O2)C(=O)O)Cl
Structure Chemical Structure

The structure reveals a core oxazole ring, a five-membered heterocycle known for its presence in a variety of biologically active compounds. This core is substituted at position 5 with a 3-chlorophenyl group and at position 4 with a carboxylic acid moiety. The presence of the carboxylic acid group suggests potential for ionic interactions with biological targets, while the chlorophenyl group provides a lipophilic region that can engage in hydrophobic or van der Waals interactions. The overall structure is relatively rigid, which can confer specificity in binding to a target protein.

II. Hypothesis-Driven Exploration: Putative Mechanisms of Action Based on Structural Analogs

In the absence of direct data, a rational starting point for investigation is to examine the established mechanisms of action of structurally related compounds. The oxazole and the closely related isoxazole scaffolds are privileged structures in medicinal chemistry, appearing in compounds with a wide array of biological activities.

Hypothesis 1: Inhibition of Tubulin Polymerization

A compelling avenue for investigation is the potential for this compound to function as an inhibitor of tubulin polymerization, a mechanism central to the action of many cytotoxic anticancer agents. This hypothesis is supported by studies on derivatives of 5-phenyloxazole-2-carboxylic acid, which have demonstrated potent antiproliferative activity against various cancer cell lines.[2] These compounds were found to induce cell cycle arrest at the G2/M phase and to bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics.[2] The structural similarity, particularly the presence of the 5-phenyloxazole core, makes this a plausible mechanism.

Hypothesis 2: Modulation of Pro-inflammatory Enzymes

The oxazole and isoxazole motifs are present in numerous compounds with anti-inflammatory properties. This suggests that this compound could potentially target key enzymes in inflammatory pathways.

  • Cyclooxygenase (COX) Inhibition: Certain oxazole derivatives have been identified as selective inhibitors of COX-2, a key enzyme in the synthesis of prostaglandins which mediate pain and inflammation.[3][4]

  • Lipoxygenase (LOX) Inhibition: Oxazolone derivatives have been shown to be potent inhibitors of lipoxygenase, another class of enzymes involved in the inflammatory response.[4]

  • Xanthine Oxidase Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout and oxidative stress.[5]

The presence of the carboxylic acid moiety in our subject molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target these enzymes.

III. Experimental Validation: A Step-by-Step Guide

The following protocols are designed to systematically test the proposed hypotheses. Each protocol is a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the generated data.

A. Investigating Tubulin Polymerization Inhibition

Objective: To determine if this compound inhibits the polymerization of tubulin in vitro and to assess its impact on the cell cycle in a cellular context.

Workflow Diagram:

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis tubulin_assay Tubulin Polymerization Assay (Fluorescence-based) data_analysis_1 Data Analysis: IC50 Determination tubulin_assay->data_analysis_1 compound 5-(3-Chlorophenyl)oxazole -4-carboxylic acid compound->tubulin_assay positive_control Positive Control (Colchicine) positive_control->tubulin_assay negative_control Negative Control (DMSO) negative_control->tubulin_assay data_analysis_2 Data Analysis: Quantification of Cell Cycle Phases cell_culture Cancer Cell Line Culture (e.g., HeLa, A549) cell_treatment Cell Treatment with Compound cell_culture->cell_treatment cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry with PI Staining) cell_treatment->cell_cycle_analysis cell_cycle_analysis->data_analysis_2

Caption: Experimental workflow for investigating tubulin polymerization inhibition.

Protocol 1: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in G-PEM buffer.

    • Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.

  • Assay Execution:

    • In a 96-well plate, add 5 µL of the compound dilutions or controls.

    • Add 50 µL of the tubulin solution to each well.

    • Incubate the plate at 37°C in a fluorescence plate reader.

    • Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time, which corresponds to tubulin polymerization.

  • Data Analysis:

    • Plot the rate of polymerization against the compound concentration.

    • Calculate the IC₅₀ value, the concentration at which the compound inhibits tubulin polymerization by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa) to ~60% confluency.

    • Treat the cells with varying concentrations of this compound for 24 hours. Include a vehicle control (DMSO).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase would be consistent with the inhibition of tubulin polymerization.

B. Screening for Anti-inflammatory Enzyme Inhibition

Objective: To determine if this compound inhibits the activity of COX-1, COX-2, and 5-LOX.

Workflow Diagram:

G cluster_0 COX Enzyme Assays cluster_1 LOX Enzyme Assay compound 5-(3-Chlorophenyl)oxazole -4-carboxylic acid cox1_assay COX-1 Inhibition Assay (Colorimetric or Fluorometric) compound->cox1_assay cox2_assay COX-2 Inhibition Assay (Colorimetric or Fluorometric) compound->cox2_assay lox_assay 5-LOX Inhibition Assay (Spectrophotometric) compound->lox_assay cox_data Data Analysis: IC50 for COX-1 and COX-2 cox1_assay->cox_data cox2_assay->cox_data lox_data Data Analysis: IC50 for 5-LOX lox_assay->lox_data

Caption: Workflow for screening against pro-inflammatory enzymes.

Protocol 3: COX-1/COX-2 Inhibition Assay

  • Assay Principle: Commercially available kits are recommended for this purpose. These assays typically measure the peroxidase activity of COX enzymes, where a chromogenic substrate is oxidized in the presence of prostaglandin G₂, leading to a colorimetric or fluorometric signal.

  • Procedure:

    • Follow the manufacturer's protocol for the chosen COX inhibitor screening assay kit.

    • Prepare serial dilutions of this compound.

    • Run parallel assays for both COX-1 and COX-2 enzymes.

    • Include a non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to leukotrienes by 5-LOX. The formation of conjugated dienes can be monitored spectrophotometrically at 234 nm.

  • Procedure:

    • In a quartz cuvette, combine a buffer solution (e.g., Tris-HCl), the 5-LOX enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Monitor the increase in absorbance at 234 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

IV. Concluding Remarks and Future Directions

The exploration of a novel chemical entity's mechanism of action is a cornerstone of drug discovery. For this compound, the journey begins with a hypothesis-driven approach rooted in the known pharmacology of its structural relatives. The experimental frameworks provided in this guide offer a robust starting point for this investigation.

Should initial results from these assays prove positive, further studies would be warranted. These could include:

  • Molecular Docking Studies: To predict the binding mode of the compound to its putative target.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to identify key structural features for activity.

  • In Vivo Efficacy Studies: To evaluate the compound's activity in relevant animal models of cancer or inflammation.

By systematically applying these methodologies, the scientific community can illuminate the biological role of this compound, potentially uncovering a novel therapeutic agent.

References

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a heterocyclic compound featuring a central five-membered oxazole ring. This scaffold is of significant interest to researchers in drug discovery and organic synthesis. The oxazole motif is a "privileged structure," frequently found in a diverse array of natural products and pharmacologically active molecules, exhibiting properties that range from antibacterial and anti-inflammatory to cytotoxic.[1][2] The substitution pattern of this particular molecule—a 3-chlorophenyl group at the 5-position and a carboxylic acid at the 4-position—provides two key anchor points for chemical modification, making it a highly versatile building block for creating novel chemical entities. The chlorophenyl moiety can modulate pharmacokinetic properties and target binding, while the carboxylic acid serves as a reactive handle for forming amides, esters, and other derivatives.

This guide provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, and potential applications of this compound, designed for professionals engaged in chemical research and pharmaceutical development.

Part 1: Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 255876-54-1[3][4][5]
Molecular Formula C₁₀H₆ClNO₃[3][5]
Molecular Weight 223.61 g/mol [3][5]
Predicted Boiling Point 385.8 ± 27.0 °C[3]
Predicted Density 1.440 ± 0.06 g/cm³[3]
Predicted pKa 3.00 ± 0.36[3]
Recommended Storage 2-8°C[3]

Part 2: Synthesis Strategies for the Oxazole-4-Carboxylic Acid Core

While a specific, published synthesis for this compound is not prominently documented, its structure can be accessed through modern, established methodologies for creating 4,5-disubstituted oxazoles. As a senior scientist, the choice of synthetic route depends on starting material availability, scalability, and tolerance for various functional groups.

Methodology 1: Direct Synthesis from Carboxylic Acids

A highly efficient and increasingly common strategy involves the direct coupling of a carboxylic acid with an activated isocyanide.[6][7] This approach is favored for its operational simplicity and broad substrate scope.[8] The transformation proceeds via an in situ activation of the carboxylic acid, which is then trapped by the isocyanide nucleophile to initiate cyclization.

Causality Behind the Method: This protocol circumvents the need for pre-forming highly reactive species like acid chlorides, which can be sensitive to moisture and incompatible with certain functional groups. The use of a stable activating agent like a triflylpyridinium salt allows the reaction to proceed under milder conditions with high functional group tolerance.[6][7]

G sub 3-Chlorobenzoic Acid + Isocyanoacetate act In Situ Activation (e.g., Triflylpyridinium Reagent) sub->act Step 1 inter Acylpyridinium Salt (Activated Intermediate) act->inter Step 2 cyclo [3+2] Cycloaddition + Dehydration inter->cyclo Step 3 prod 5-(3-Chlorophenyl)oxazole- 4-carboxylate Ester cyclo->prod Step 4 hydro Ester Hydrolysis (e.g., LiOH or HCl) prod->hydro Step 5 final_prod 5-(3-Chlorophenyl)oxazole- 4-carboxylic acid hydro->final_prod

Caption: General workflow for direct oxazole synthesis from a carboxylic acid.

Methodology 2: Isomerization of Isoxazole Precursors

An alternative, more intricate route involves the controlled isomerization of a substituted isoxazole. Specifically, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can yield oxazole-4-carboxylates.[9][10] This reaction proceeds through a fascinating transient 2-acyl-2H-azirine intermediate, which rearranges to the thermodynamically more stable oxazole ring upon heating.[9][10]

Causality Behind the Method: This pathway leverages the inherent reactivity of the isoxazole ring system under Lewis acid catalysis. The choice of reaction conditions (temperature and catalyst presence) is critical to control the fate of the azirine intermediate, selectively guiding it towards either a rearranged isoxazole or the desired oxazole product.[10] This method highlights the sophisticated transformations possible within heterocyclic chemistry.

G start 4-Acyl-5-methoxyisoxazole (Substituted) fe_cat Fe(II) Catalysis (MeCN, 50°C) start->fe_cat Step 1 azirine Transient 2H-Azirine Intermediate fe_cat->azirine Formation thermo Non-catalytic Thermolysis (o-dichlorobenzene, 170°C) azirine->thermo Step 2 product Methyl Oxazole-4-carboxylate thermo->product Isomerization

Caption: Synthesis of oxazoles via controlled isomerization of an isoxazole.

Part 3: Anticipated Spectral Characteristics

No publicly available spectra exist for this specific compound. However, based on its structure and data from close analogs, we can predict its key spectral features. This predictive analysis is a cornerstone of structural elucidation in chemical research.

  • ¹H NMR: The spectrum would be characterized by signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the 3-chlorophenyl ring. The carboxylic acid proton (–COOH) would appear as a very broad singlet significantly downfield (δ > 10 ppm).

  • ¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (δ ~165 ppm), the C2, C4, and C5 carbons of the oxazole ring, and the six distinct carbons of the chlorophenyl ring. Based on analogs, the oxazole ring carbons C2 and C4 can appear around δ 157 ppm and 144 ppm, respectively.[11]

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by a broad O-H stretch from the carboxylic acid dimer (2500–3300 cm⁻¹). A strong C=O stretch would be present around 1700 cm⁻¹. Fingerprint region bands for C=N, C=C, and C-O stretching of the heterocyclic system would appear between 1400-1650 cm⁻¹, with a C-Cl stretch typically found below 800 cm⁻¹.[12]

  • Mass Spectrometry (MS): The molecular ion (M⁺) would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with peaks at m/z 223 (for ³⁵Cl) and m/z 225 (for ³⁷Cl) in an approximate 3:1 ratio.

Part 4: Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional components: the carboxylic acid group and the oxazole core.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid is the most accessible functional group for chemical modification. It is a classic electrophilic center that can undergo a wide range of well-established transformations. This reactivity is crucial for its role as a molecular building block.

  • Amide Formation: Coupling with primary or secondary amines (using standard reagents like EDC, HATU, or conversion to an acid chloride) to form carboxamides. This is the most common modification in drug discovery for exploring structure-activity relationships (SAR).

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via other methods to produce esters, which can act as prodrugs to improve bioavailability.

  • Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄, providing a different functional handle for further synthesis.

The relative reactivity of carboxylic acid derivatives follows a predictable trend, with conversion generally proceeding from more reactive derivatives (like acid chlorides) to less reactive ones (like amides).[13]

Potential as a Pharmacophore

The 1,3-oxazole ring is a bioisostere for ester and amide functionalities and is valued for its metabolic stability and ability to engage in hydrogen bonding. Its presence in a molecule can confer a range of biological activities.[2][14] Compounds containing substituted oxazole or the closely related isoxazole cores have demonstrated significant potential as antimicrobial and anti-inflammatory agents.[2][12][15][16]

Given these precedents, this compound is an excellent starting point for the development of new therapeutic agents. By derivatizing the carboxylic acid, researchers can append various chemical groups to probe the binding pockets of enzymes or receptors, systematically building molecules with tailored pharmacological profiles.

Part 5: Exemplar Experimental Protocol

To illustrate the practical application of this building block, the following section details a standard, self-validating protocol for the synthesis of an amide derivative.

Protocol: Synthesis of N-Benzyl-5-(3-chlorophenyl)oxazole-4-carboxamide

Objective: To couple the carboxylic acid with benzylamine to form the corresponding amide, a typical step in an SAR study.

Reagents and Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add HATU and DIPEA to the stirred solution. Allow the mixture to stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzyl-5-(3-chlorophenyl)oxazole-4-carboxamide.

G start Dissolve Acid in DMF activate Add HATU + DIPEA (Stir 20 min) start->activate add_amine Add Benzylamine activate->add_amine react Stir 4-6h at RT (Monitor by TLC) add_amine->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup purify Dry, Concentrate, & Purify (Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Standard workflow for HATU-mediated amide coupling.

Conclusion

This compound represents a strategically important molecule for chemical and pharmaceutical research. Its combination of a biologically relevant oxazole core and a versatile carboxylic acid handle makes it an ideal scaffold for constructing libraries of novel compounds. The synthetic pathways to its core structure are accessible through modern organic chemistry techniques, and its reactivity is well-understood and predictable. For researchers and drug development professionals, this compound serves as a valuable starting point for programs targeting a wide range of diseases.

References

Spectroscopic Profile of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Rationale

The unique arrangement of a substituted phenyl ring, an oxazole core, and a carboxylic acid functional group in 5-(3-Chlorophenyl)oxazole-4-carboxylic acid gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these components is crucial for accurate spectral interpretation. The electron-withdrawing nature of the chlorine atom and the carboxylic acid, combined with the electronic properties of the oxazole ring, will significantly influence the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with assignments based on established chemical shift ranges and data from structurally similar compounds.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, characteristic of hydrogen-bonded carboxylic acids.
~8.40s1HOxazole H-2The proton at the C-2 position of the oxazole ring is anticipated to be a singlet in a region typical for oxazole protons.
~8.15t, J ≈ 2 Hz1HAr-HThe proton on the chlorophenyl ring ortho to the oxazole ring and meta to the chlorine is expected to be a triplet due to coupling with two neighboring protons.
~7.95d, J ≈ 8 Hz1HAr-HThe proton on the chlorophenyl ring para to the oxazole ring and ortho to the chlorine will likely appear as a doublet.
~7.70d, J ≈ 8 Hz1HAr-HThe proton on the chlorophenyl ring ortho to both the oxazole and the chlorine is expected to be a doublet.
~7.60t, J ≈ 8 Hz1HAr-HThe proton on the chlorophenyl ring meta to the oxazole and para to the chlorine will likely be a triplet.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~165COOHThe carbonyl carbon of the carboxylic acid is expected in this downfield region.
~158Oxazole C-2The carbon at the C-2 position of the oxazole ring.
~150Oxazole C-5The carbon at the C-5 position of the oxazole ring, attached to the chlorophenyl group.
~138Oxazole C-4The carbon at the C-4 position of the oxazole ring, attached to the carboxylic acid.
~134Ar-C (C-Cl)The carbon of the chlorophenyl ring directly bonded to the chlorine atom.
~131Ar-CAromatic carbon.
~130Ar-CAromatic carbon.
~129Ar-CAromatic carbon.
~128Ar-C (C-Oxazole)The carbon of the chlorophenyl ring attached to the oxazole ring.
~127Ar-CAromatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic and heterocyclic rings.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (Carboxylic acid)The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[1][2][3]
~1710StrongC=O stretch (Carboxylic acid)The carbonyl stretch of the carboxylic acid, typically strong and sharp.[1][2][3]
~1610, ~1580, ~1470Medium-WeakC=C and C=N stretches (Aromatic and Oxazole rings)Vibrations associated with the carbon-carbon and carbon-nitrogen double bonds within the aromatic and oxazole rings.
~1300MediumC-O stretch (Carboxylic acid)The carbon-oxygen single bond stretch of the carboxylic acid group.
~1100MediumC-Cl stretchThe stretching vibration of the carbon-chlorine bond.
~900-700Medium-StrongC-H out-of-plane bending (Aromatic)Bending vibrations of the C-H bonds on the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound (Molecular Formula: C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ), electrospray ionization (ESI) would be a suitable technique.

Predicted Fragmentation Pattern (ESI-MS)

The mass spectrum is expected to show the molecular ion peak [M+H]⁺ at m/z 224. The fragmentation will likely proceed through the loss of small, stable molecules.

Mass Spectrometry Fragmentation of this compound M [M+H]⁺ m/z 224 F1 [M+H - H₂O]⁺ m/z 206 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 179 M->F2 - COOH F3 [C₇H₄ClN]⁺ m/z 137 F2->F3 - C₂H₂O

Caption: Predicted ESI-MS fragmentation pathway.

Interpretation of Key Fragments:

  • m/z 224 [M+H]⁺: The protonated molecular ion.

  • m/z 206 [M+H - H₂O]⁺: Loss of a water molecule from the carboxylic acid group.

  • m/z 179 [M+H - COOH]⁺: Loss of the carboxylic acid group as a radical.

  • m/z 137 [C₇H₄ClN]⁺: A plausible fragment corresponding to the chlorophenyl nitrile cation radical, formed after the cleavage of the oxazole ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

IR Spectroscopy
  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the electrospray ionization source of a mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to obtain good signal intensity for the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis 5-(3-Chlorophenyl)oxazole- 4-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles of spectroscopy with data from analogous compounds, a detailed and reliable set of expected NMR, IR, and MS data has been generated. This information serves as a valuable resource for researchers in the field, facilitating the identification and characterization of this and related novel chemical entities. The provided protocols offer a starting point for the experimental verification of these predictions.

References

solubility of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in medicinal chemistry and drug discovery. The document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical aspects of its solubility. We will explore the key physicochemical properties that govern the solubility of this molecule and present detailed, field-proven protocols for its experimental determination. By combining theoretical principles with practical methodologies, this guide aims to equip scientists with the necessary knowledge to effectively handle, formulate, and advance compounds of this class in their research and development pipelines.

Introduction

Overview of this compound

This compound is a heterocyclic compound featuring an oxazole ring substituted with a chlorophenyl group and a carboxylic acid moiety.[1][2][3] Its molecular structure suggests potential applications in medicinal chemistry, as oxazole and isoxazole cores are present in numerous biologically active compounds.[4] The presence of both hydrogen bond donors and acceptors, along with aromatic and heterocyclic rings, gives this molecule a distinct physicochemical profile that dictates its behavior in various solvent systems.

The Critical Role of Solubility in Drug Discovery and Development

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from discovery to clinical application. Poor aqueous solubility can lead to a host of challenges, including limited and variable intestinal absorption, which in turn results in low and inconsistent oral bioavailability.[5] Furthermore, difficulties in dissolving a compound can complicate in vitro testing, potentially leading to misleading structure-activity relationship (SAR) data.[6] Therefore, a thorough understanding and early characterization of a compound's solubility are paramount for making informed decisions, guiding formulation strategies, and ultimately de-risking drug development projects.[7]

Theoretical Framework for Solubility

The solubility of an organic molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several key factors come into play.

Physicochemical Properties Influencing Solubility

The structure of a molecule dictates its properties. Key determinants of solubility include the balance between polar and non-polar regions of the molecule, its ability to form hydrogen bonds, and its crystal lattice energy.[8] The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents like water and alcohols.[9][10] Conversely, the chlorophenyl group is non-polar and hydrophobic, which favors solubility in less polar organic solvents.[9] The oxazole ring contributes to the molecule's overall polarity and can also participate in hydrogen bonding.

The Principle of "Like Dissolves Like": A Structural Analysis

The adage "like dissolves like" is a cornerstone of solubility prediction.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are expected to be relatively effective at solvating the molecule, primarily through hydrogen bonding with the carboxylic acid group.[10] However, the bulky and hydrophobic chlorophenyl group will likely limit high solubility in water.[8] As the alkyl chain of alcohols increases, their polarity decreases, which may affect solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds.[6] These are often used as stock solution solvents in high-throughput screening.[11]

  • Less Polar/Non-polar Solvents (e.g., Chloroform, Toluene, Hexane): The presence of the non-polar chlorophenyl ring suggests some degree of solubility in less polar solvents.[9] Carboxylic acids can often dissolve in these solvents through the formation of hydrogen-bonded dimers.[9][10]

Impact of pH on Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH.[5] In acidic conditions (pH below its pKa), the molecule will exist predominantly in its neutral, protonated form, which is less soluble in water. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the carboxylate salt. This highly polar, ionic form is significantly more water-soluble. This property is crucial for developing aqueous formulations and understanding its behavior in physiological environments.

Dimerization of Carboxylic Acids in Aprotic Solvents

In the pure solid or liquid state, and in aprotic or less polar solvents, carboxylic acids have a strong tendency to form cyclic dimers through intermolecular hydrogen bonding between their carboxyl groups.[9][10] This dimerization effectively doubles the molecular size and reduces the polarity of the functional group, which can influence both its boiling point and its solubility characteristics in non-polar media.[10]

Experimentally Determining the Solubility Profile

A systematic approach to determining solubility involves screening a range of solvents and employing standardized, reproducible methods. Two common and complementary methods are the thermodynamic "shake-flask" method and the kinetic turbidimetric assay.

Recommended Solvents for Screening

A well-rounded solubility screen should include solvents from different classes to build a comprehensive profile:

Solvent ClassRecommended SolventsRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5To determine solubility under physiologically relevant conditions and assess pH dependency.[6]
Polar Protic Water, Ethanol, Methanol, IsopropanolTo assess solubility in common protic systems and for potential formulation.[9]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)For stock solution preparation and general laboratory use.[6]
Less Polar Tetrahydrofuran (THF), Dichloromethane (DCM), ChloroformTo understand solubility in common organic synthesis and extraction solvents.[9]
Non-polar Toluene, HeptaneTo define the hydrophobic limits of solubility.
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method (HPLC-UV analysis)

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic or equilibrium solubility.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vials with known volume of solvent B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow solid to settle B->C D Filter supernatant to remove undissolved solid C->D E Dilute aliquot of filtrate with mobile phase D->E F Analyze by validated HPLC-UV method E->F G Quantify concentration against a standard curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining.[12]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent or buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a sufficient period (24 to 48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Dilution: Prepare a precise dilution of the clear filtrate into a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration of the original saturated solution by comparison to a calibration curve prepared from known standards.

Protocol 2: Kinetic Solubility Determination using Turbidimetric Assay

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to quickly rank compounds.[5] This method determines the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_addition Titration & Measurement cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO (e.g., 10-20 mM) C Add small aliquots of DMSO stock to buffer to create a serial dilution A->C B Dispense aqueous buffer (e.g., PBS) into a 96-well plate B->C D Measure turbidity (light scattering) using a plate reader after each addition C->D E Plot turbidity vs. concentration D->E F Determine the concentration at which turbidity significantly increases E->F

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[6]

  • Plate Preparation: Using a liquid handler or multichannel pipette, dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a microtiter plate (e.g., 96-well).

  • Compound Addition: Add small volumes of the DMSO stock solution to the buffer in the wells to create a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant across all wells (typically 1-2%) to minimize its effect on solubility.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background, indicating the onset of precipitation.[5]

Data Interpretation and Presentation

Illustrative Solubility Data for this compound

The following table presents hypothetical but chemically reasonable solubility data for the title compound, based on the theoretical principles discussed. This serves as an example of how experimental results would be structured.

SolventSolvent ClassMethodExpected Solubility (µg/mL)Expected Solubility (mM)Notes
WaterPolar ProticShake-Flask~10-50~0.04-0.22Low solubility due to hydrophobic chlorophenyl group.
PBS (pH 7.4)Aqueous BufferShake-Flask>1000>4.47High solubility due to carboxylate salt formation.
Acetate Buffer (pH 4.5)Aqueous BufferShake-Flask~20-80~0.09-0.36Solubility closer to intrinsic water solubility as pH is near the pKa.
EthanolPolar ProticShake-Flask~500-2000~2.24-8.94Good solubility due to H-bonding and moderate polarity.
MethanolPolar ProticShake-Flask~1000-5000~4.47-22.36Higher solubility than ethanol due to increased polarity.
DMSOPolar AproticShake-Flask>20000>89.44Very high solubility, suitable for stock solutions.[6]
AcetonitrilePolar AproticShake-Flask~100-500~0.45-2.24Moderate solubility.
DichloromethaneLess PolarShake-Flask~50-200~0.22-0.89Limited solubility, likely aided by dimerization.
TolueneNon-polarShake-Flask<10<0.04Very low solubility expected.

Molecular Weight of this compound: 223.61 g/mol [2]

Analysis of Expected Solubility Trends

The illustrative data highlights several key trends that would be anticipated from experimental work:

  • pH-Dependence: A dramatic increase in solubility is expected in aqueous buffer at pH 7.4 compared to pure water or acidic buffer, confirming the acidic nature of the molecule.[5]

  • Polarity Correlation: Solubility is generally higher in polar solvents (DMSO, Methanol) and decreases significantly as solvent polarity decreases (DCM, Toluene).[9]

  • Solvent Type: Polar aprotic solvents like DMSO are superior solvents for this class of molecule compared to polar protic solvents like water, where the hydrophobic portion of the molecule limits solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct structural features. Its carboxylic acid group dictates a strong pH-dependent aqueous solubility, while the chlorophenyl moiety drives its solubility in less polar organic media. A comprehensive understanding of these characteristics is essential for its successful application in research and development. This guide provides the theoretical foundation and practical, detailed protocols required to perform a thorough solubility assessment. By employing systematic methods like the shake-flask and turbidimetric assays, researchers can generate the critical data needed to guide formulation development, ensure data quality in biological assays, and make informed decisions in the progression of drug discovery projects.

References

potential biological activity of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of this compound. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related oxazole-containing compounds to hypothesize potential therapeutic applications and outlines a detailed experimental workflow for their validation. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically rigorous, step-by-step approach to elucidating the pharmacological profile of this novel chemical entity.

Introduction and Rationale

The oxazole scaffold is a privileged five-membered heterocyclic ring that is a core component of numerous natural products and synthetic compounds with significant biological activities. While the specific compound this compound is not extensively characterized in publicly available literature, its structural motifs—a substituted phenyl ring, an oxazole core, and a carboxylic acid group—suggest a high potential for biological activity. The presence of a chlorine atom on the phenyl ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacological properties.

This guide puts forth a proposed research plan to systematically investigate the biological potential of this compound. The approach is grounded in the established activities of structurally similar molecules, which have demonstrated a range of effects including anticancer, antimicrobial, and anti-inflammatory properties. By following the detailed experimental protocols outlined herein, researchers can efficiently screen for and characterize the bioactivity of this compound.

Chemical Structure and Properties

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC10H6ClNO3
Molecular Weight223.62 g/mol
LogP~2.5-3.0
pKa~3.5-4.5 (carboxylic acid)

Note: These values are estimations and should be experimentally verified.

Review of Structurally Related Compounds and Hypothesized Activities

A review of the scientific literature reveals that the oxazole scaffold is a key pharmacophore in a variety of biologically active compounds. This provides a strong basis for hypothesizing the potential activities of this compound.

Anticancer Potential

Numerous studies have reported the synthesis and evaluation of oxazole derivatives as potent anticancer agents. For instance, novel oxazole derivatives have been synthesized and shown to possess significant anticancer activity. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The presence of the 3-chlorophenyl group in our target compound may enhance its ability to interact with specific protein targets.

Hypothesis: this compound may exhibit cytotoxic or cytostatic effects on cancer cell lines, potentially through the inhibition of key kinases or other proteins involved in cancer progression.

Antimicrobial Activity

The oxazole moiety is also a common feature in compounds with antimicrobial properties. Research has demonstrated that synthetic compounds containing an oxazole ring can exhibit significant activity against a range of bacterial and fungal pathogens. The carboxylic acid group in the target molecule could enhance its solubility and ability to interact with bacterial cell membranes or enzymes.

Hypothesis: this compound may possess antibacterial or antifungal properties, warranting investigation against a panel of clinically relevant microbes.

Anti-inflammatory Effects

Certain oxazole derivatives have been investigated for their anti-inflammatory potential. These compounds can modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenase (COX) or by downregulating the production of pro-inflammatory cytokines.

Hypothesis: this compound may have anti-inflammatory properties, potentially by inhibiting key enzymes or signaling pathways in the inflammatory response.

Proposed Experimental Workflow for Biological Activity Screening

A tiered approach is recommended to efficiently screen for and characterize the biological activity of this compound.

G A Tier 1: Primary Screening (Broad-Spectrum Assays) B1 Anticancer Screening (e.g., NCI-60 Cell Line Panel) A->B1 B2 Antimicrobial Screening (MIC/MBC Assays) A->B2 B3 Anti-inflammatory Screening (e.g., COX Inhibition Assay) A->B3 C1 Tier 2: Secondary Screening (Dose-Response & Initial Mechanism) B1->C1 If active B2->C1 If active B3->C1 If active D1 IC50 Determination in Hit Cell Lines C1->D1 D2 Apoptosis/Cell Cycle Analysis C1->D2 D3 Kinase Inhibition Profiling C1->D3 E1 Tier 3: Tertiary Screening (In-depth Mechanism of Action) D1->E1 Potent hits D2->E1 Potent hits D3->E1 Potent hits F1 Western Blot for Pathway Analysis E1->F1 F2 Target Identification Studies E1->F2 F3 In Vivo Model Validation E1->F3

Caption: Proposed tiered experimental workflow for biological activity screening.

Tier 1: Primary Screening

Objective: To perform a broad initial screen for potential anticancer, antimicrobial, and anti-inflammatory activities.

Protocol 1: Anticancer Screening (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with a single high concentration (e.g., 50 µM) of the compound in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates potential cytotoxic activity.

Protocol 2: Antimicrobial Screening (Broth Microdilution)

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Secondary Screening

Objective: To confirm the activity of hits from Tier 1, determine their potency (IC50/EC50), and perform initial mechanistic studies.

Protocol 3: IC50 Determination

  • Follow the MTT assay protocol (Protocol 1), but treat the cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) in a serial dilution.

  • Calculate the percentage of cell viability for each concentration.

  • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tier 3: Tertiary Screening

Objective: To elucidate the mechanism of action of potent and selective compounds.

Hypothetical Signaling Pathway for Anticancer Activity:

G Compound 5-(3-Chlorophenyl)oxazole- 4-carboxylic acid PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol 4: Western Blot Analysis

  • Cell Treatment and Lysis: Treat the cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in a hypothesized pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR) and then with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A decrease in the phosphorylation of key signaling proteins would support the proposed mechanism of action.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as the t-test or ANOVA. For dose-response curves, non-linear regression analysis should be used to calculate IC50 values. The interpretation of the data should always be in the context of the initial hypotheses, and unexpected results should be noted for further investigation.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological activities of this compound. By leveraging the known activities of structurally related compounds, we have formulated testable hypotheses and detailed experimental protocols for a tiered screening approach. The successful execution of this plan will provide valuable insights into the pharmacological profile of this novel compound and could identify promising new leads for drug development in areas such as oncology, infectious diseases, or inflammation. Positive results would warrant further preclinical development, including medicinal chemistry efforts for lead optimization, in vivo efficacy studies in animal models, and preliminary ADME/Tox profiling.

An In-Depth Technical Guide to the In Silico Modeling of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a chemical entity to a clinical candidate is arduous and fraught with high attrition rates.[1][2] The traditional paradigm of synthesis followed by extensive experimental testing is both time-consuming and prohibitively expensive.[1][2] It is within this context that in silico modeling, or computer-aided drug design (CADD), has become an indispensable pillar of pharmaceutical research and development.[2][3] By leveraging computational power, we can predict, simulate, and analyze the behavior of molecules at an atomic level, enabling a more rational, hypothesis-driven approach to drug design.[4][5]

This guide focuses on a specific molecule of interest: 5-(3-Chlorophenyl)oxazole-4-carboxylic acid . The oxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various therapeutically active agents.[6] Our objective is to delineate a comprehensive in silico workflow to explore the therapeutic potential of this compound. We will not merely list protocols; instead, we will delve into the causality behind each step, grounding our methodology in established scientific principles and providing a self-validating framework for researchers, scientists, and drug development professionals.

Part 1: Foundational Analysis - Ligand Characterization

Before any complex simulation, we must first understand the fundamental properties of our molecule. This initial characterization serves as the bedrock for all subsequent modeling efforts.

Molecular Structure and Physicochemical Properties

The first step is to obtain the canonical structure and key physicochemical descriptors for this compound (CAS No. 255876-54-1).[7][8] These properties are critical determinants of a molecule's pharmacokinetic behavior.[9]

PropertyValueSignificance in Drug Discovery
Molecular Formula C10H6ClNO3[7]Defines the elemental composition.
Molecular Weight 223.61 g/mol [7][8]Influences absorption and distribution; values <500 Da are generally preferred for oral bioavailability (Lipinski's Rule).
Boiling Point 385.8±27.0 °C (Predicted)[7]Indicator of volatility and physical state.
Density 1.440±0.06 g/cm3 (Predicted)[7]Basic physical property.
pKa 3.00±0.36 (Predicted)[7]The carboxylic acid group makes the molecule acidic. pKa governs the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and target binding.
Ligand Preparation Protocol

A 2D structure is insufficient for 3D modeling. The ligand must be converted into a valid 3D conformation and prepared for simulation.

Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and partial charges.

Methodology:

  • Obtain 2D Structure: Retrieve the SMILES string or SDF file from a chemical database like PubChem.

  • Convert to 3D: Use a tool like Open Babel to generate an initial 3D structure.

  • Energy Minimization: This is a critical step. The initial 3D structure is likely not in a stable, low-energy state. A molecular mechanics force field (e.g., MMFF94 or GAFF) is used to optimize the geometry, relieving steric clashes and finding a more realistic conformation. This ensures we are not starting our simulations with a high-energy, improbable structure.

  • Assign Partial Charges: Charges are crucial for calculating electrostatic interactions, which are fundamental to molecular recognition. A quantum mechanical method (e.g., AM1-BCC) is often used for accurate charge assignment.

  • Save in Appropriate Format: The final structure should be saved in a format compatible with docking and simulation software, such as .mol2 or .pdbqt.

Part 2: The Core Modeling Workflow - An Integrated Approach

Our strategy will follow an integrated workflow, combining multiple computational techniques to build a comprehensive profile of the molecule's potential. This multi-faceted approach provides a system of checks and balances, enhancing the predictive power of our investigation.

G cluster_0 Phase 1: Preparation & Hypothesis cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Developability Assessment A Ligand Characterization (this compound) B Hypothetical Target Identification (e.g., Tubulin, PPARγ, Viral Protease) A->B C Structure-Based Design: Molecular Docking B->C E Ligand-Based Design: QSAR Modeling B->E D Interaction Refinement: Molecular Dynamics C->D G Lead Optimization (Data-Driven Hypothesis) D->G E->G F Pharmacokinetic Profiling: ADMET Prediction F->G

Caption: Integrated in silico workflow for drug discovery.

Part 3: Structure-Based Drug Design (SBDD) - Molecular Docking

SBDD is employed when the 3D structure of the biological target is known.[1] Molecular docking predicts the preferred orientation and binding affinity of a ligand to its target.[10][11]

Rationale and Target Selection

Given that oxazole derivatives have shown activity against a range of targets, including as inhibitors of tubulin polymerization, we will proceed with tubulin as a hypothetical target for this guide.[12] The colchicine binding site of tubulin is a well-validated target for cancer therapy.

Hypothetical Target: Human Tubulin (PDB ID: 5N5N)

Molecular Docking Workflow

This workflow details the process of predicting the binding mode of our compound in the colchicine binding site of tubulin.

G A 1. Protein Preparation B Retrieve PDB Structure (e.g., 5N5N) A->B C Remove Water & Heteroatoms (Except Cofactors) B->C D Add Polar Hydrogens & Assign Charges C->D J Run Docking Algorithm (e.g., AutoDock Vina) D->J E 2. Ligand Preparation F Generate Low-Energy 3D Conformer (As per Part 1.2) E->F F->J G 3. Binding Site Definition H Define Grid Box around Co-crystallized Ligand or Predicted Active Site G->H H->J I 4. Docking Simulation I->J L Analyze Binding Energy (kcal/mol) J->L M Visualize Binding Pose & Key Interactions (H-bonds, etc.) J->M K 5. Results Analysis K->L K->M N Protocol Validation: Re-dock native ligand (RMSD < 2Å) K->N

Caption: Step-by-step molecular docking workflow.

Detailed Docking Protocol

Tools: UCSF Chimera (visualization and preparation), AutoDock Tools (preparation), AutoDock Vina (docking engine).[13]

  • Protein Preparation:

    • Fetch PDB ID 5N5N in UCSF Chimera.[13]

    • Remove solvent (water molecules) and any non-essential heteroatoms. The rationale is that bound water can be displaced, and we are primarily interested in the direct protein-ligand interaction.

    • Add polar hydrogens and assign partial charges (e.g., AMBER ff14SB) to the protein. This is essential for accurately calculating electrostatic and hydrogen bonding interactions.

    • Save the prepared protein in .pdbqt format, which includes charge information for AutoDock.

  • Ligand Preparation:

    • Follow the protocol in section 1.2 to generate an energy-minimized 3D structure of this compound.

    • Use AutoDock Tools to assign rotatable bonds and save the ligand in .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking algorithm. A grid box is centered on the known binding site (e.g., the position of the co-crystallized ligand in the PDB file).

    • The size of the box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time and increasing accuracy. A size of 25x25x25 Å is a common starting point.[11]

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface, providing the prepared protein, prepared ligand, and grid box configuration as inputs.[11]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • Vina will generate several binding poses, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis and Validation:

    • Binding Affinity: The top-ranked pose with the most negative binding energy is the most probable binding mode.

    • Interaction Analysis: Visualize the top-ranked pose in Chimera or PyMOL. Identify key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and protein residues. The carboxylic acid and oxazole nitrogen are likely hydrogen bond acceptors/donors.

    • Self-Validation: To trust the protocol, re-dock the original co-crystallized ligand from the PDB file. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[13]

Part 4: Refining the Model - Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[14][15]

Rationale for MD Simulation

An MD simulation can answer critical questions that docking cannot:

  • Is the predicted binding pose stable over time?

  • How does the protein's flexibility accommodate the ligand?

  • What is the role of water molecules in mediating the interaction?

  • Can we calculate a more rigorous binding free energy?[14]

MD Simulation Workflow

G A 1. System Preparation B Start with Best Docked Pose (Protein-Ligand Complex) A->B C Solvate with Water Model (e.g., TIP3P) in a Periodic Box B->C D Add Counter-ions to Neutralize C->D F Energy Minimization (Remove Steric Clashes) D->F E 2. Simulation Protocol E->F G NVT Equilibration (Heating) (Constant Volume & Temperature) F->G H NPT Equilibration (Density) (Constant Pressure & Temperature) G->H I Production MD Run (e.g., 100 ns) H->I J 3. Trajectory Analysis I->J K RMSD (Stability of Complex) J->K L RMSF (Residue Flexibility) J->L M Hydrogen Bond Analysis J->M N Binding Free Energy Calculation (MM/PBSA or MM/GBSA) J->N

Caption: General workflow for a molecular dynamics simulation.

Detailed MD Protocol

Tools: GROMACS or AMBER (simulation engines), VMD or UCSF Chimera (analysis).

  • System Setup:

    • Take the top-ranked docked complex from Part 3 as the starting structure.

    • Choose an appropriate force field (e.g., AMBER for protein, GAFF for the ligand).

    • Place the complex in the center of a periodic box (e.g., a dodecahedron to save the number of water molecules).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Equilibration:

    • Energy Minimization: Perform steepest descent minimization to relax the system and remove any bad contacts created during setup.

    • NVT Ensemble (Heating): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Density): Switch to an ensemble with constant pressure and temperature. This allows the box volume to fluctuate, ensuring the system reaches the correct density. The position restraints are gradually released. This phase is crucial for preparing the system for the production run.

  • Production Run:

    • Run the simulation for a significant period (e.g., 100-200 nanoseconds) without restraints. During this phase, trajectory data (atomic positions and velocities) is saved at regular intervals.

  • Analysis:

    • RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • RMSF: The Root Mean Square Fluctuation per residue can identify which parts of the protein are flexible and which are stabilized by ligand binding.

    • Binding Free Energy: Use methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding free energy from the simulation trajectory, providing a more accurate assessment of binding affinity than docking scores alone.[15]

Part 5: Ligand-Based and ADMET Profiling

When a target structure is unknown, or to complement structure-based methods, we turn to ligand-based approaches and predictive modeling of pharmacokinetics.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16][17] If we had experimental activity data for a set of oxazole analogs, we could build a QSAR model to predict the activity of our compound and guide the design of more potent molecules.[18]

Causality: The core principle is that a molecule's structure, encoded by numerical "descriptors," determines its activity.[16][18] By finding a correlation for known molecules, we can predict the activity of unknown ones. A recent study successfully used QSAR to identify potent oxazole derivatives as anti-VZV agents.[19]

QSAR Workflow:

  • Data Collection: Curate a dataset of structurally similar compounds with measured biological activity against a specific target.

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D) that encode physicochemical, topological, and structural properties.[18]

  • Model Building: Use statistical or machine learning methods to build a regression or classification model linking the descriptors to the activity.[17][18]

  • Validation: This is the most critical step for trustworthiness. The model must be rigorously validated using techniques like cross-validation and, most importantly, prediction on an external test set of compounds not used in model training.[19]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Poor pharmacokinetic properties are a primary cause of drug failure.[2][20] Predicting ADMET properties early can save immense resources.[9][21] Numerous web servers and software packages (e.g., SwissADME, ADMETlab 2.0, pkCSM) use large datasets of experimental results to build predictive models.[21][22]

Protocol:

  • Submit the SMILES string of this compound to a validated ADMET prediction tool like ADMETlab 2.0.[22]

  • Analyze the output, paying close attention to key parameters.

Predicted ADMET Profile (Hypothetical Data Summary):

CategoryPropertyPredicted ValueInterpretation & Rationale
Absorption Human Intestinal AbsorptionGoodHigh probability of being well-absorbed from the gut, a prerequisite for oral drugs.
Caco-2 PermeabilityModerateSuggests moderate ability to cross the intestinal epithelial barrier.
Distribution BBB PermeabilityNoThe molecule is unlikely to cross the Blood-Brain Barrier, which is desirable unless targeting the CNS to avoid side effects.
Plasma Protein BindingHighHigh binding can reduce the free concentration of the drug available to act on the target. May require dose adjustment.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this major metabolic enzyme.[6]
CYP3A4 InhibitorNoLow risk of interactions with a wide range of co-administered drugs metabolized by CYP3A4.[6]
Excretion Total ClearanceLowPredicts a potentially longer half-life in the body.
Toxicity hERG InhibitionLow RiskReduced risk of cardiotoxicity, a major safety concern.
Ames MutagenicityNon-mutagenLow probability of being carcinogenic.

Conclusion

This guide has outlined a rigorous, multi-step in silico workflow for the comprehensive evaluation of this compound. By integrating ligand characterization, structure-based molecular docking, dynamic simulation for stability analysis, and predictive modeling for activity (QSAR) and pharmacokinetics (ADMET), we can construct a detailed, data-driven hypothesis about the molecule's therapeutic potential. This computational pre-screening allows researchers to prioritize resources, focus experimental efforts on the most promising candidates, and ultimately accelerate the drug discovery pipeline.[4] The true power of this approach lies not in replacing the lab, but in making laboratory work more intelligent, targeted, and efficient.

References

The Structure-Activity Relationship of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The oxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This five-membered heterocycle, containing both an oxygen and a nitrogen atom, serves as a versatile framework for the design of novel therapeutic agents, engaging with biological targets through various non-covalent interactions like hydrogen bonding and π-π stacking.[1][3] This guide focuses on the structure-activity relationship (SAR) of a specific class of oxazole derivatives: 5-(3-Chlorophenyl)oxazole-4-carboxylic acid analogs.

The core structure, featuring a 3-chlorophenyl group at the 5-position and a carboxylic acid at the 4-position, presents a unique combination of functionalities that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The 3-chlorophenyl moiety is of particular interest, as the introduction of chlorine atoms into a molecule can significantly modulate its biological activity by influencing its lipophilicity, electronic properties, and metabolic stability.[4][5] The carboxylic acid group, a common pharmacophore, often plays a crucial role in target binding but can also present challenges related to bioavailability and metabolism.[6][7]

This technical guide will provide an in-depth analysis of the SAR of this compound analogs, offering insights into rational drug design for researchers, scientists, and drug development professionals. We will explore synthetic strategies, the impact of structural modifications, and experimental protocols for biological evaluation.

Core Structure and Numbering

The foundational scaffold for our discussion is this compound. The standard numbering of the oxazole ring is essential for a systematic exploration of its SAR.

cluster_0 This compound C5 C5 C4 C4 C5->C4 Phenyl 3-Chlorophenyl C5->Phenyl N3 N3 C4->N3 COOH COOH C4->COOH O1 O1 O1->C5 C2 C2 C2->O1 N3->C2 Cl Cl Phenyl->Cl

Caption: Core structure and numbering of the this compound scaffold.

Synthetic Strategies: Building the Analog Library

A robust and flexible synthetic route is paramount for generating a diverse library of analogs for SAR studies. The Robinson-Gabriel synthesis and its modern variations are common methods for constructing the oxazole core.[3] A generalized synthetic workflow is outlined below.

start 3-Chlorobenzaldehyde step1 Condensation with an α-amino acid ester start->step1 Reagents: e.g., Ethyl isocyanoacetate, Base step2 Cyclization and Dehydration step1->step2 Reagents: e.g., POCl3 or other dehydrating agents step3 Ester Hydrolysis step2->step3 Reagents: e.g., LiOH, H2O product This compound step3->product

Caption: A generalized synthetic workflow for this compound analogs.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogs
  • Step 1: Condensation. To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as THF or DMF, add a base like potassium carbonate (1.5 eq) and ethyl isocyanoacetate (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization and Dehydration. The crude product from Step 1 is dissolved in a solvent like toluene, and a dehydrating agent such as phosphorus oxychloride (POCl3) or tosyl chloride is added. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction is quenched with a saturated sodium bicarbonate solution.

  • Step 3: Ester Hydrolysis. The resulting ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then acidified with 1N HCl to precipitate the carboxylic acid.

  • Purification. The final product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the lead compound, this compound, is key to understanding its interaction with the biological target and to optimizing its therapeutic properties. The SAR can be explored by modifying three key regions of the molecule: the 3-chlorophenyl ring, the carboxylic acid moiety, and to a lesser extent, the oxazole core itself.

Modifications of the 3-Chlorophenyl Ring

The 3-chlorophenyl group plays a crucial role in anchoring the molecule within the binding pocket of its target protein. The position and nature of the substituent on this ring can significantly impact binding affinity.

  • Position of the Chloro Substituent: The meta position of the chlorine atom is a critical starting point. Moving the chlorine to the ortho or para positions can alter the electronic distribution and steric profile of the molecule, potentially leading to different binding orientations and affinities. It has been observed in other scaffolds that the position of a halogen substituent can dramatically affect biological activity.[4]

  • Nature of the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) can fine-tune the lipophilicity and electronic properties. A fluorine atom can act as a hydrogen bond acceptor, while bromine and iodine are more lipophilic and polarizable.

  • Additional Substituents: Introducing other small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, cyano) groups on the phenyl ring can further probe the electronic and steric requirements of the binding site. For instance, electron-withdrawing groups can enhance the potency of some pharmacophores by altering the pKa of nearby functionalities or by engaging in specific interactions with the target.[8]

Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid group is often essential for activity, it can lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[6][7] Replacing the carboxylic acid with a bioisostere can mitigate these issues while retaining the desired biological activity.[9][10]

  • Acidic Bioisosteres:

    • Tetrazole: A commonly used carboxylic acid mimic, the tetrazole ring has a similar pKa and can participate in similar ionic and hydrogen bonding interactions.[9] It is generally more metabolically stable than a carboxylic acid.

    • Hydroxamic Acid: This group is a strong metal chelator and can serve as a carboxylic acid bioisostere, though its pKa is higher.[6]

    • N-Acylsulfonamides: These are also acidic and can mimic the charge and hydrogen bonding capabilities of a carboxylic acid.[9]

  • Neutral Bioisosteres:

    • In some cases, the acidic nature of the carboxylic acid may not be strictly required for activity. Neutral bioisosteres that can participate in hydrogen bonding or other non-ionic interactions can be explored.[9] Examples include small amides, alcohols, or even electron-rich aromatic systems that can engage in cation-π interactions.

SAR Summary Table

The following table provides a hypothetical but illustrative summary of the SAR for this compound analogs, based on established medicinal chemistry principles.

Modification Site Substituent Predicted Impact on Activity Rationale
Phenyl Ring (Position 3) -Cl (Reference)Baseline-
-FMay increase or decreaseAlters electronics and potential for H-bonding
-Br, -ILikely to decreaseIncreased steric bulk may be detrimental
-CF3Potentially increaseStrong electron-withdrawing group
-CH3May increase or decreaseAlters lipophilicity and steric profile
Phenyl Ring (Other Positions) 4-ClPotentially increaseMay provide additional favorable interactions
2-ClLikely to decreasePotential for steric hindrance
Carboxylic Acid (Position 4) -COOH (Reference)Baseline-
TetrazoleLikely to maintain or improveEstablished bioisostere with improved metabolic stability[9]
-CONH2Likely to decreaseLoss of acidic character, but maintains H-bonding
-CH2OHLikely to decreaseLoss of acidic character, but maintains H-bonding

Biological Evaluation: A Representative Protocol

To assess the activity of the synthesized analogs, a relevant biological assay is required. Assuming the target is an enzyme, a typical enzyme inhibition assay would be performed.

Protocol: In Vitro Enzyme Inhibition Assay
  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in assay buffer to the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and the test compound at various concentrations.

  • Incubation: Incubate the enzyme and compound mixture for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Add the enzyme's substrate to initiate the reaction.

  • Detection: Monitor the reaction progress over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conceptual SAR Decision Tree

The following diagram illustrates a logical decision-making process for optimizing the lead compound based on initial screening results.

start Initial Hit: this compound q1 Is activity potent (e.g., IC50 < 1 µM)? start->q1 a1_yes Proceed to ADME/Tox profiling q1->a1_yes Yes a1_no Initiate SAR studies q1->a1_no No q2 Explore Phenyl Ring Substitutions a1_no->q2 q3 Investigate Carboxylic Acid Bioisosteres a1_no->q3 q4 Is potency improved? q2->q4 q3->q4 a4_yes Select best analogs for further evaluation q4->a4_yes Yes a4_no Re-evaluate scaffold or target q4->a4_no No

Caption: A conceptual decision tree for the SAR-guided optimization of the lead compound.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of its structure-activity relationship, guided by the principles outlined in this guide, can lead to the identification of analogs with enhanced potency, selectivity, and drug-like properties. By leveraging established synthetic methodologies and a rational approach to analog design, researchers can unlock the full therapeutic potential of this versatile chemical series. The interplay between the 3-chlorophenyl ring and the carboxylic acid (or its bioisosteric replacement) is key to modulating the biological activity, and a thorough investigation of these functionalities will be crucial for the success of any drug discovery program based on this scaffold.

References

Methodological & Application

Application Notes and Protocols: Leveraging 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazole Scaffold

The oxazole motif is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] As a building block, 5-(3-Chlorophenyl)oxazole-4-carboxylic acid offers medicinal chemists a versatile scaffold for generating libraries of novel compounds. The carboxylic acid handle at the 4-position is a prime site for derivatization, allowing for the facile introduction of various functionalities through amide bond formation and esterification. The 5-(3-chlorophenyl) substituent provides a lipophilic domain and potential metabolic blocking site, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of similar oxazole carboxylic acids have shown potential as anticancer and antimicrobial agents, highlighting the therapeutic promise of this compound class.[3][4]

This guide provides detailed protocols for the two most common and impactful transformations of this compound: amide coupling to generate a diverse library of carboxamides, and Fischer esterification to produce the corresponding esters. We will delve into the mechanistic rationale behind reagent choices and provide step-by-step procedures to empower researchers in their synthetic endeavors.

Physicochemical and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.

PropertyValue
Chemical Name This compound
CAS Number 255876-54-1
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and methanol. Sparingly soluble in dichloromethane and ethyl acetate.

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. According to the safety data sheet, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Core Synthetic Applications and Protocols

The carboxylic acid functionality of this compound is the primary reactive center for building molecular diversity. The following sections provide detailed protocols for its conversion into amides and esters, two fundamental transformations in drug discovery.

Application 1: Synthesis of 5-(3-Chlorophenyl)oxazole-4-carboxamides via Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[6] The direct reaction between a carboxylic acid and an amine is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. We present two robust protocols using common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Rationale for Reagent Selection:

  • EDC/HOBt: This is a classic and cost-effective coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization if the carboxylic acid has a stereocenter at the α-position and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.[7][8]

  • HATU: This is a highly efficient uronium-based coupling reagent, often used for challenging couplings, including those involving sterically hindered or electron-deficient amines.[7][9] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the amide bond with minimal side products and often shorter reaction times.[8]

Experimental Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_activation Activation cluster_reaction Reaction & Work-up cluster_purification Purification Start Dissolve Carboxylic Acid, Amine, and Coupling Reagent in an Aprotic Solvent (e.g., DMF) AddBase Add Base (e.g., DIPEA or Et3N) Start->AddBase 1. Stir Stir at 0 °C to RT (Activation Step) AddBase->Stir 2. Monitor Monitor Reaction by TLC or LC-MS Stir->Monitor 3. Quench Aqueous Work-up (e.g., wash with aq. LiCl, NaHCO3, brine) Monitor->Quench 4. When complete Extract Extract with Organic Solvent Quench->Extract 5. Dry Dry (Na2SO4 or MgSO4), Filter, and Concentrate Extract->Dry 6. Purify Purify by Column Chromatography or Recrystallization Dry->Purify 7. Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize 8.

Caption: General workflow for amide coupling reactions.

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and widely used method for the synthesis of a broad range of amides.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq.) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.5 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 1.2: HATU Mediated Amide Coupling

This protocol is particularly effective for less reactive amines or when rapid reaction times are desired.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.1 eq.)

  • HATU (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) (for DMF removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF or DCM (0.1 M).

  • Add DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc.

  • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl (3x) to remove the DMF, followed by saturated aqueous NaHCO₃ (2x) and brine (1x). If DCM was used, proceed directly to the NaHCO₃ and brine washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Application 2: Synthesis of 5-(3-Chlorophenyl)oxazole-4-carboxylates via Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] It is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol (which can also serve as the solvent) or to remove the water that is formed during the reaction.[1][11]

Rationale for this Method:

This method is atom-economical and utilizes simple, inexpensive reagents. For the synthesis of simple alkyl esters (e.g., methyl, ethyl), using the corresponding alcohol as the solvent is a practical way to drive the equilibrium towards the product.[10]

Experimental Workflow for Fischer Esterification:

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Carboxylic Acid in Excess Alcohol AddCatalyst Add Catalytic Acid (e.g., H2SO4) Start->AddCatalyst 1. Reflux Heat to Reflux AddCatalyst->Reflux 2. Cool Cool to RT Reflux->Cool 3. Monitor by TLC RemoveAlcohol Remove Excess Alcohol (in vacuo) Cool->RemoveAlcohol 4. DiluteExtract Dilute with Organic Solvent and Wash with NaHCO3 RemoveAlcohol->DiluteExtract 5. DryConcentrate Dry, Filter, and Concentrate DiluteExtract->DryConcentrate 6. Purify Purify by Column Chromatography DryConcentrate->Purify 7. Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize 8.

Caption: General workflow for Fischer esterification.

Protocol 2.1: Synthesis of Methyl 5-(3-Chlorophenyl)oxazole-4-carboxylate

This protocol describes the synthesis of the methyl ester, a common intermediate for further transformations.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in anhydrous methanol in a round-bottom flask. The methanol should be in large excess and will serve as the solvent (e.g., 20-50 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (the boiling point of methanol is approximately 65 °C).

  • Maintain the reflux for 4-16 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the effervescence ceases. This neutralizes the acidic catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester.

  • If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of Derivatives

The synthesized amides and esters should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the parent carboxylic acid, the acidic proton will typically appear as a broad singlet far downfield (>10 ppm) in the ¹H NMR spectrum. Upon conversion to an amide or ester, this signal will disappear. New signals corresponding to the amide N-H (if present) and the alkyl/aryl groups of the amine or alcohol will appear. The carbonyl carbon in the ¹³C NMR spectrum will shift slightly upon derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. In the amide, the C=O stretch will typically appear at a lower wavenumber (around 1650 cm⁻¹), and N-H stretches (for primary and secondary amides) will be visible around 3200-3400 cm⁻¹. For the ester, the C=O stretch is typically found around 1735 cm⁻¹.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. The robust and scalable protocols provided for amide coupling and esterification enable the rapid generation of diverse chemical libraries. The resulting carboxamides and esters can be further functionalized or directly screened for biological activity. For instance, the chlorophenyl moiety could be a handle for palladium-catalyzed cross-coupling reactions, further expanding the chemical space accessible from this starting material. The continued exploration of derivatives from this scaffold is a promising avenue for the development of new therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development and implementation of high-throughput screening (HTS) assays for the novel compound, 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. Recognizing that the specific biological target of this compound is not yet elucidated, this guide is structured to provide a complete workflow, beginning with strategies for target identification and followed by detailed, adaptable protocols for both biochemical and cell-based HTS assays. The protocols are designed as robust templates that can be customized once a biological target or a desired phenotypic effect is identified. We emphasize the principles of assay validation, data analysis, and hit confirmation to ensure the generation of high-quality, actionable data, adhering to the highest standards of scientific integrity and experimental design.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The 1,3-oxazole ring is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2][3] This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a diverse range of biological targets, including enzymes and receptors, through various non-covalent interactions.[3] Compounds incorporating the oxazole core have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4]

This compound is a novel small molecule belonging to this promising class. Its structure, featuring a substituted phenyl ring and a carboxylic acid group, suggests potential for specific molecular interactions, making it an attractive candidate for drug discovery screening campaigns. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor/acceptor or a metal chelator, often anchoring ligands to the active sites of enzymes.

The primary challenge and opportunity with a novel compound lie in the identification of its molecular target and mechanism of action. This guide provides the strategic framework and practical protocols to embark on this discovery process, leveraging state-of-the-art HTS methodologies.

Strategic Workflow for HTS Campaign Development

A successful HTS campaign for a novel compound is a multi-stage process that begins with identifying a biological effect and progresses to robust, large-scale screening. The workflow below outlines the critical path from initial hypothesis generation to validated hits.

HTS_Workflow cluster_0 Part 1: Target & Assay Strategy cluster_1 Part 2: Assay Validation cluster_2 Part 3: High-Throughput Screening cluster_3 Part 4: Hit Validation & Follow-up phenotypic Phenotypic Screening (e.g., Cell Viability) develop Assay Development & Miniaturization (384-well) phenotypic->develop target_based Target-Based Approach (Hypothesis-Driven) target_based->develop pilot Pilot Screen (~2,000 Compounds) develop->pilot Optimized Protocol z_factor Z'-Factor Calculation (Z' > 0.5) pilot->z_factor hts Full Library HTS (>100,000 Compounds) z_factor->hts Validated Assay data_analysis Primary Data Analysis (Hit Identification) hts->data_analysis confirm Hit Confirmation (Re-testing) data_analysis->confirm Primary Hits dose_response Dose-Response Analysis (IC50/EC50 Determination) confirm->dose_response counter_screen Counter-Screens (Eliminate False Positives) dose_response->counter_screen sar Preliminary SAR Analysis counter_screen->sar Validated Hits

Caption: High-Throughput Screening (HTS) workflow from initial strategy to validated hits.

Part 1: Target Identification and Assay Selection

Without a known target, the initial step involves "screening the screen"—that is, employing broad strategies to uncover a biological context in which this compound is active.

Phenotypic Screening Approach

Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the specific molecular target. This approach is powerful for discovering first-in-class medicines with novel mechanisms of action.

Application Example: Anti-Proliferation Assay in Cancer Cells

Given the known anticancer potential of some oxazole derivatives, a primary screen to assess the anti-proliferative activity of this compound is a logical starting point.

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

1. Principle: This is a homogeneous, luminescence-based assay that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal in compound-treated cells relative to controls indicates cytotoxicity or cytostatic effects.

2. Materials:

  • Human cancer cell line (e.g., HeLa, A549)
  • Complete growth medium (e.g., DMEM + 10% FBS)
  • 384-well white, solid-bottom assay plates
  • This compound, dissolved in 100% DMSO to create a 10 mM stock solution
  • Positive Control: Staurosporine (10 µM final concentration)
  • Negative Control: 0.1% DMSO in media
  • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)
  • Luminometer plate reader

3. Step-by-Step Methodology:

  • Cell Seeding: Suspend cells in complete growth medium and dispense 2,500 cells in 40 µL into each well of a 384-well plate.
  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
  • Compound Addition:
  • Perform a serial dilution of the 10 mM stock of this compound to create a range of concentrations for dose-response testing.
  • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of compound solution to the assay plates. The final concentration of DMSO in the assay should be kept low, typically <0.5% v/v, to avoid solvent toxicity.[5]
  • Controls: Add positive control (Staurosporine) and negative control (DMSO vehicle) to designated wells on each plate.
  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
  • Assay Readout:
  • Equilibrate the assay plates and the ATP detection reagent to room temperature.
  • Add 20 µL of the detection reagent to each well.
  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Normalize the data using the positive (0% viability) and negative (100% viability) controls.
  • Percentage Inhibition = (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) * 100
  • Plot Percentage Inhibition vs. Compound Concentration and fit to a four-parameter logistic model to determine the EC₅₀.

Target-Based Assay Development

If a target is hypothesized (e.g., based on computational modeling or similarity to known inhibitors), a biochemical assay can be developed. Enzyme inhibition assays are among the most common HTS formats.[6][7]

Application Example: Generic Fluorescence-Based Protease Inhibition Assay

This protocol serves as a template that can be adapted for a specific protease by substituting the enzyme, substrate, and buffer conditions.

Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Protease Assay

1. Principle: FRET assays use a substrate containing two different fluorophores: a donor and a quencher.[8] In the intact substrate, the quencher absorbs the energy emitted by the donor, resulting in a low fluorescence signal. Upon enzymatic cleavage of the substrate, the donor and quencher are separated, leading to an increase in fluorescence from the donor. Inhibitors of the enzyme will prevent this increase in fluorescence.

FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition start Enzyme + FRET Substrate (Donor-Linker-Quencher) cleaved Cleaved Substrate (Donor + Quencher separated) start->cleaved Protease Activity light Fluorescence Signal (High) cleaved->light start_inhib Enzyme + Inhibitor + FRET Substrate intact Intact Substrate (Donor-Linker-Quencher) start_inhib->intact Inhibitor Blocks Activity no_light No Fluorescence Signal (Low / Quenched) intact->no_light

Caption: Principle of a FRET-based enzyme inhibition assay.

2. Materials:

  • Purified target enzyme
  • FRET substrate specific to the enzyme
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
  • 384-well black, low-volume assay plates
  • This compound (10 mM stock in DMSO)
  • Positive Control: A known inhibitor of the target enzyme
  • Negative Control: DMSO
  • Fluorescence plate reader

3. Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme and FRET substrate in assay buffer at appropriate concentrations (e.g., 2X final concentration). These concentrations must be optimized during assay development, typically with the substrate concentration at or below its Michaelis-Menten constant (Km).[9][10]
  • Compound Dispensing: Add 50 nL of compound/control solutions to the wells of the 384-well plate.
  • Enzyme Addition: Add 10 µL of the 2X enzyme solution to each well and mix briefly.
  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the substrate is introduced.
  • Reaction Initiation: Add 10 µL of the 2X FRET substrate solution to each well to start the reaction.
  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the donor fluorophore. Read the fluorescence intensity every 60 seconds for 30-60 minutes.
  • Data Analysis:
  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
  • Normalize the rates using the positive and negative controls.
  • Percentage Inhibition = (1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive)) * 100
  • Plot Percentage Inhibition vs. Compound Concentration to determine the IC₅₀.

Part 2: Assay Validation and Quality Control

Before committing to a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for automation.[11][] The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.

4.1. Z'-Factor Calculation

The Z'-factor is a measure of the statistical effect size and separation between the positive and negative controls. An assay is considered excellent for HTS if its Z'-factor is consistently greater than 0.5.[11]

Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD is the standard deviation

  • Mean is the average signal

Protocol 3: Z'-Factor Determination

  • Prepare a 384-well plate with a sufficient number of control wells (e.g., 192 wells of negative control and 192 wells of positive control).

  • Run the assay exactly as planned for the HTS.

  • Measure the signal from all 384 wells.

  • Calculate the mean and standard deviation for both the positive and negative control populations.

  • Use the formula above to calculate the Z'-factor. This should be repeated on multiple days to ensure reproducibility.

Table 1: Example Z'-Factor Calculation Data

ParameterNegative Control (DMSO)Positive Control (Inhibitor)
Number of Replicates192192
Mean Signal85,000 RFU5,000 RFU
Standard Deviation (SD)4,200 RFU850 RFU
Calculated Z'-Factor \multicolumn{2}{c}{0.81 }

A Z'-factor of 0.81 indicates a large separation band between the controls and an excellent assay for HTS.

Part 3: Hit Confirmation and Counter-Screening

A primary HTS campaign will identify numerous "hits".[5] However, many of these may be false positives resulting from assay artifacts (e.g., compound autofluorescence, aggregation). A rigorous hit validation process is essential.

5.1. Dose-Response Analysis

Primary hits identified at a single concentration must be re-tested over a range of concentrations (typically 8-12 points) to confirm their activity and determine their potency (IC₅₀ or EC₅₀).[13] Only compounds that exhibit a clear sigmoidal dose-response curve are considered confirmed hits.

5.2. Counter-Screens

Counter-screens are assays designed to identify and eliminate compounds that interfere with the assay technology itself, rather than acting on the biological target.

Example Counter-Screen for FRET Assay:

  • Objective: To identify compounds that are autofluorescent at the assay wavelengths or that quench the fluorescence of the substrate.

  • Method: Run the FRET assay protocol but omit the enzyme. Any compound that still produces a signal change is likely an assay artifact and should be flagged or discarded.

Conclusion and Future Directions

This document provides a foundational strategy for initiating a drug discovery campaign around this compound. The journey begins with unbiased phenotypic screening or hypothesis-driven target exploration, followed by the development and rigorous validation of a robust HTS assay. The adaptable protocols for both cell-based and biochemical assays serve as expert-validated templates for this process. By adhering to the principles of meticulous assay validation, robust data analysis, and thorough hit confirmation, researchers can confidently identify and advance promising lead compounds derived from this novel oxazole scaffold. The ultimate goal is the elucidation of the compound's mechanism of action and the development of valuable probes or therapeutic leads.

References

Application Notes & Protocols: A Strategic Guide to Enhancing the Potency of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Oxazole derivatives have demonstrated therapeutic potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents, making them a valuable scaffold for drug development.[1][3] The core structure, 5-(3-Chlorophenyl)oxazole-4-carboxylic acid, serves as an excellent starting point for a lead optimization campaign. The phenyl ring at position 5, the carboxylic acid at position 4, and the unoccupied position 2 offer three distinct vectors for chemical modification.

This guide provides a comprehensive framework for the systematic development of derivatives of this compound. The primary objective is to strategically modify the core structure to enhance biological potency. We will detail robust synthetic protocols, outline methods for biological evaluation, and explain the iterative process of establishing a structure-activity relationship (SAR) to guide the design of next-generation compounds.

Rationale for Derivatization: A Multi-Vector Approach to Potency Enhancement

Improving the potency of a lead compound is a multifactorial challenge that involves optimizing interactions with the biological target, enhancing cell permeability, and improving metabolic stability. The derivatization strategy for the this compound scaffold is based on the following principles:

  • Exploring the Binding Pocket (SAR): The substituents on the phenyl ring at position 5 can be modified to probe for additional hydrophobic or hydrogen-bonding interactions within the target's binding site. The chlorine atom at the 3-position is a critical starting point, and exploring other halogens or electron-withdrawing/donating groups can provide crucial SAR data.[4]

  • Modulating Physicochemical Properties: The carboxylic acid at position 4 is a key handle for derivatization. Converting it to various esters or amides can significantly alter the compound's polarity, hydrogen bonding capacity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This is often critical for improving cell penetration and oral bioavailability.[5][6]

  • Introducing New Interaction Points: The unsubstituted C2 position of the oxazole ring provides an opportunity to introduce new functional groups that can form additional interactions with the target protein, potentially leading to a significant increase in potency.

The logical workflow for this developmental process is outlined below.

G A Core Synthesis: 5-(3-Chlorophenyl)oxazole-4- carboxylic acid ester B Vector 1: Amide/Ester Formation (Position 4) A->B Diversification C Vector 2: Phenyl Ring Modification (Position 5) A->C Diversification D Vector 3: Substitution (Position 2) A->D E In Vitro Biological Assay (e.g., Enzymatic or Cell-Based) B->E C->E D->E F Data Analysis: Determine IC50 / EC50 E->F G Structure-Activity Relationship (SAR) Analysis F->G H Selection of Potent Derivatives G->H I Design Next-Generation Compounds Based on SAR H->I J Iterative Synthesis & Screening I->J J->E

Caption: Iterative workflow for potency improvement.

Synthetic Protocols and Methodologies

The following protocols are designed to be robust and adaptable. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of the Core Scaffold (Ethyl 5-(3-Chlorophenyl)oxazole-4-carboxylate)

A highly efficient method to construct the 4,5-disubstituted oxazole core is through the reaction of a carboxylic acid with an isocyanoacetate, activated in situ.[7][8]

Materials:

  • 3-Chlorobenzoic acid

  • 4-(Dimethylamino)pyridine (DMAP)

  • Trifluoromethanesulfonic anhydride (Tf₂O) or a stable triflylpyridinium reagent

  • Ethyl isocyanoacetate

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 3-chlorobenzoic acid (1.0 eq) and DMAP (1.5 eq) in anhydrous DCM under a nitrogen atmosphere, add the activating agent (e.g., DMAP-Tf, 1.3 eq).

  • Stir the reaction mixture at room temperature for 5-10 minutes. The formation of an acylpyridinium salt intermediate occurs.[7]

  • Add ethyl isocyanoacetate (1.2 eq) to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate.

Protocol 2: Derivatization at Position 4 (Amide Formation)

The carboxylic acid ester can be hydrolyzed and subsequently converted into a diverse library of amides.

Step A: Saponification

  • Dissolve the ethyl ester from Protocol 3.1 (1.0 eq) in a mixture of THF/water (2:1).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-3 hours).

  • Acidify the mixture to pH ~2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Step B: Amide Coupling

  • Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), followed by a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the desired amine (R-NH₂) (1.2 eq).

  • Stir at room temperature for 4-12 hours. Monitor by TLC.

  • Work-up by diluting with ethyl acetate and washing with aqueous sodium bicarbonate and brine.

  • Dry, concentrate, and purify by column chromatography to obtain the desired amide derivative.

Protocol 3: Derivatization at Position 5 (Phenyl Ring Modification)

To synthesize analogs with different substituents on the phenyl ring, one must start with the appropriately substituted benzoic acid in Protocol 3.1. For example, using 3-fluorobenzoic acid or 3-methylbenzoic acid will yield the corresponding 5-(3-fluorophenyl) or 5-(3-methylphenyl) oxazole derivatives.

Biological Evaluation: Protocols for Potency Assessment

The choice of biological assay is dependent on the therapeutic target. Here, we provide a general protocol for an in vitro cell-based cytotoxicity assay, which is broadly applicable for anticancer drug discovery programs.

Protocol 4: MTT Cytotoxicity Assay

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized oxazole derivatives dissolved in DMSO (10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G A Seed Cells in 96-Well Plate B Prepare Serial Dilutions of Oxazole Derivatives A->B C Treat Cells with Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent & Incubate D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate % Viability & Determine IC50 G->H

References

Application Notes and Protocols for Cell-Based Assays with 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Compounds

5-(3-Chlorophenyl)oxazole-4-carboxylic acid is a small molecule with a structure amenable to interacting with various biological targets. As with many novel chemical entities, a systematic and tiered approach is crucial to elucidate its mechanism of action (MoA) and potential therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of this compound.

The protocols herein are designed as a strategic funnel, beginning with a broad assessment of cytotoxicity to establish a viable concentration range for subsequent, more specific functional assays. Given that structurally related compounds, such as 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), have demonstrated activity as anticonvulsants by modulating voltage-gated sodium channels, we will include a specific protocol to investigate this potential MoA.[1][2] Furthermore, to cast a wider net for target identification, we will outline methodologies for assessing G-protein coupled receptor (GPCR) activation and general enzyme inhibition.

This document is structured to provide not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring a robust and reproducible investigation into the biological activity of this compound.

Part 1: Foundational Analysis - General Cytotoxicity Assessment

Before delving into specific functional assays, it is imperative to determine the cytotoxic profile of this compound. This initial screen will identify the concentration range at which the compound affects cell viability, thereby establishing appropriate concentrations for subsequent mechanism-of-action studies.[3] A widely used and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[4]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture selected cell line (e.g., HEK293, HepG2) Seed_Cells Seed cells in a 96-well plate and incubate for 24h Cell_Culture->Seed_Cells Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform serial dilutions of the compound Compound_Prep->Serial_Dilution Add_Compound Add serially diluted compound to the cells Serial_Dilution->Add_Compound Seed_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT reagent and incubate for 2-4h Incubate->Add_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS) Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability relative to vehicle control Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve and determine IC50 Calculate_Viability->Plot_Curve

Caption: Workflow for determining the IC50 value using an MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

1. Materials and Reagents:

  • HEK293 or HepG2 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well clear-bottom black plates[5]

2. Cell Preparation:

  • Culture cells in a T-75 flask until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.[6][7]

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

3. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to obtain 2X working concentrations. A typical 8-point dilution series might range from 200 µM to 0.1 µM.

  • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions.

  • Incubate the plate for another 24 to 72 hours.

4. Assay Procedure:

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Value
Cell LineHEK293 or HepG2
Seeding Density5,000 cells/well
Compound Incubation24-72 hours
MTT Incubation2-4 hours
Wavelength570 nm

Part 2: Probing a Potential Mechanism of Action - Voltage-Gated Sodium Channel (VGSC) Modulation

Based on the known activity of the structurally related compound TP-315, a primary hypothesis is that this compound may modulate the activity of voltage-gated sodium channels.[1][2] A cell-based functional assay using a fluorescent membrane potential dye can effectively screen for this activity.

Conceptual Pathway for VGSC Inhibition

G cluster_workflow Membrane Potential Assay Workflow cluster_mechanism Mechanism Start Cells expressing VGSCs Load_Dye Load with membrane potential-sensitive dye Start->Load_Dye Add_Compound Add this compound Load_Dye->Add_Compound Depolarize Induce depolarization (e.g., with veratridine or KCl) Add_Compound->Depolarize Measure_Fluorescence Measure fluorescence change Depolarize->Measure_Fluorescence Depolarization_Signal Depolarization Stimulus VGSC_Open VGSCs Open Depolarization_Signal->VGSC_Open Na_Influx Na+ Influx VGSC_Open->Na_Influx Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Fluorescence_Change Fluorescence Change Membrane_Depolarization->Fluorescence_Change Inhibitor Compound (Inhibitor) Inhibitor->VGSC_Open

Caption: Workflow and mechanism of a membrane potential assay for VGSC inhibitors.

Detailed Protocol: Fluorescent Membrane Potential Assay

1. Materials and Reagents:

  • A cell line endogenously or recombinantly expressing the VGSC of interest (e.g., SH-SY5Y neuroblastoma cells).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • VGSC agonist/opener (e.g., veratridine or high potassium chloride solution).

  • Known VGSC inhibitor as a positive control (e.g., tetrodotoxin).

  • This compound.

  • 96-well or 384-well black-walled, clear-bottom plates.

2. Cell Preparation:

  • Seed cells into the assay plate at an optimized density to achieve a confluent monolayer on the day of the assay.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Assay Procedure:

  • Prepare the membrane potential dye solution according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Using a fluorescence plate reader with liquid handling capabilities (e.g., a FLIPR instrument), measure the baseline fluorescence.

  • Add the compound dilutions to the plate and incubate for a predetermined time (e.g., 15-30 minutes).

  • Add the VGSC agonist (e.g., veratridine) to all wells to stimulate channel opening and induce membrane depolarization.

  • Immediately measure the change in fluorescence over time.

4. Data Analysis:

  • The fluorescence signal will change upon membrane depolarization. An inhibitor of VGSCs will reduce the fluorescence change caused by the agonist.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Part 3: Broad Target Screening - GPCR Activation and Enzyme Inhibition

To explore other potential biological activities, it is beneficial to screen the compound against broader target classes like G-protein coupled receptors (GPCRs) and enzymes.

A. GPCR Activation Screening (cAMP Assay)

Many GPCRs signal through the modulation of cyclic AMP (cAMP) levels.[8][9][10] A competitive immunoassay, such as HTRF or ELISA-based cAMP assay, can be used to measure changes in intracellular cAMP levels following compound treatment.

Protocol Outline: cAMP Assay

  • Cell Selection: Choose a cell line expressing a GPCR of interest, often Gs or Gi-coupled.

  • Cell Plating: Seed cells in a 384-well plate and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. For Gi-coupled receptors, co-incubate with an agonist like forskolin to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., HTRF ratio) and plot a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).

B. General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes. The principle is to measure the activity of an enzyme in the presence and absence of the test compound.[11][12]

Protocol Outline: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.

  • Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme. Incubate to allow for binding.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value.

Assay TypeKey Parameter MeasuredPotential Outcome
GPCR (cAMP) Intracellular cAMP levelsAgonist (increases/decreases cAMP) or Antagonist (blocks agonist effect)
Enzyme Inhibition Rate of substrate conversionInhibitor (reduces enzyme activity)

Scientific Integrity and Best Practices

  • Cell Health: Always ensure that the cells used in assays are healthy, viable, and within a low passage number to maintain consistent physiological responses.[7]

  • Compound Solubility: Visually inspect the compound dilutions for any signs of precipitation, as this can lead to inaccurate results.

  • Controls: Appropriate controls are critical for data interpretation. These should include vehicle controls, positive controls (known activators/inhibitors), and negative controls.

  • Assay Optimization: Key parameters such as cell seeding density, incubation times, and reagent concentrations should be optimized for each specific cell line and assay to achieve a robust assay window.[13]

  • Data Reproducibility: All experiments should be performed with technical and biological replicates to ensure the reproducibility of the findings.

By following this structured approach, researchers can efficiently and accurately characterize the biological effects of this compound, paving the way for further investigation and potential development.

References

Application Note: Quantitative Analysis of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, validated analytical methods for the precise and accurate quantification of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. Two primary methodologies are detailed: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and analysis in complex matrices. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind procedural steps and adherence to international validation standards.

Introduction and Analyte Overview

This compound is a heterocyclic organic compound. Molecules within the oxazole class are recognized as important scaffolds in medicinal chemistry, appearing in various natural products and pharmacologically active molecules.[1] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, stability testing, quality control of bulk drug substance, and formulation development.

The analytical strategies herein are developed based on the molecule's inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[2]
CAS Number 255876-54-1[2][3]
Molecular Formula C₁₀H₆ClNO₃[2][3]
Molecular Weight 223.61 g/mol [2][3]
Structure
Key Features Aromatic (chlorophenyl) ring, oxazole ring, carboxylic acid group.Inferred
Predicted Properties Strong UV chromophore due to conjugated ring systems; acidic nature due to the carboxylic acid moiety.Inferred

Principles of Analytical Methodologies

The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Rationale for Method Selection
  • HPLC-UV: This technique is the workhorse of pharmaceutical analysis. The conjugated aromatic system in this compound provides a strong chromophore, making it ideally suited for UV detection. This method offers a balance of speed, robustness, and cost-effectiveness for assay and purity determinations in relatively clean sample matrices.

  • LC-MS/MS: For applications requiring higher sensitivity (e.g., bioanalysis of plasma samples) or enhanced selectivity to resolve the analyte from co-eluting impurities or matrix components, LC-MS/MS is the superior choice.[4] By monitoring a specific mass transition from a parent ion to a product ion, this technique provides exceptional specificity and can achieve detection limits far below those of HPLC-UV.[5]

Method Validation Framework

To ensure that the analytical procedures are fit for their intended purpose, they must be rigorously validated.[6] The protocols described have been designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline, which is a global standard for analytical method validation.[7][8] The objective of validation is to demonstrate reliability, accuracy, and precision.[9][10]

Table 2: ICH Q2(R2) Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.Peak purity index > 0.995 (for HPLC-UV with DAD); No interfering peaks at the retention time of the analyte in blank/placebo samples.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by linearity experiments.
Accuracy The closeness of test results to the true value, expressed as percent recovery.80-120% recovery for low concentrations, 98-102% for assay.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).Relative Standard Deviation (RSD) ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; RSD at this concentration should meet precision requirements.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).System suitability parameters remain within acceptance criteria; RSD of results should not significantly change.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol details a robust method for the assay of this compound in a drug substance or simple formulation.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid, 99% or higher purity

  • 0.45 µm syringe filters (e.g., PTFE)

Instrumentation and Chromatographic Conditions

Table 3: HPLC-UV Method Parameters

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDStandard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Waters SunFire)C18 is a versatile stationary phase for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak resolution.
Gradient 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% BA gradient elution ensures that the analyte is eluted with a good peak shape and that any more hydrophobic impurities are washed from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for peak purity assessment.
Detection λ ~265 nm (Determine λmax by scanning standard)Wavelength of maximum absorbance provides the best sensitivity.
Run Time 20 minutesSufficient to elute the analyte and clean the column.
Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and Water (diluent). Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample powder to obtain a theoretical concentration of ~50 µg/mL of the analyte in the final solution. Dissolve in diluent, sonicate for 10 minutes, and dilute to the final volume. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow and Data Analysis

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Stock & Working Standards G Inject Standards (Calibration Curve) B->G C Prepare Sample Solution H Inject Samples C->H E Perform System Suitability Test (SST) D->E F Inject Blank (Diluent) E->F F->G G->H I Integrate Peak Areas H->I J Generate Linear Regression (r² ≥ 0.995) I->J K Calculate Sample Concentration J->K

Caption: HPLC-UV Experimental Workflow.

  • System Suitability: Before sample analysis, inject the 50 µg/mL standard five times. The system is suitable if the RSD for peak area and retention time is ≤ 2.0%.

  • Calibration: Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Perform a linear regression analysis.

  • Quantification: Determine the concentration of the analyte in the sample solutions using the linear regression equation derived from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is optimized for high sensitivity and selectivity, suitable for bioanalytical studies or trace impurity analysis.

Reagents and Materials
  • All reagents from Protocol 1, but of LC-MS grade.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., an analog like 5-(4-chlorophenyl)oxazole-4-carboxylic acid[11]).

Instrumentation and Chromatographic/Mass Spectrometer Conditions

Table 4: LC-MS/MS Method Parameters

ParameterConditionRationale
LC System UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)Provides better resolution and faster run times than standard HPLC.
Mass Spectrometer Triple Quadrupole (QqQ) Mass SpectrometerRequired for MRM scans, providing high selectivity and sensitivity.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size and dimensions are compatible with UPLC systems and reduce solvent consumption.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Volatile buffer compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Volatile organic solvent.
Gradient 0-5 min: 10% to 95% B; 5-6 min: 95% B; 6.1-8 min: 10% BA fast gradient suitable for UPLC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak shape.
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated in negative mode [M-H]⁻.
MRM Transitions Analyte: m/z 222.0 → 178.0; IS: (To be determined)Precursor ion [M-H]⁻ to a stable product ion after fragmentation (e.g., loss of CO₂). This must be optimized by infusing the standard.
Source Params. Capillary Voltage, Gas Flow, Source Temp.Optimize for maximum signal intensity of the analyte.
Standard and Sample Preparation
  • Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) in methanol.

  • Working Standards: Prepare calibration standards by spiking appropriate amounts of analyte stock into the sample matrix (e.g., blank plasma, placebo formulation). Add a constant concentration of IS to all standards and samples. For bioanalysis, a protein precipitation or solid-phase extraction (SPE) step would be required.

  • Sample Preparation (Simple Matrix): Dilute the sample to fall within the calibration range and add the same constant amount of IS.

Experimental Workflow and Data Analysis

LCMS_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing A Optimize MS Parameters (Infusion) B Prepare Standards (Matrix-Matched) A->B F Inject Calibration Standards B->F C Prepare Samples & Spike IS G Inject QC and Unknown Samples C->G D Equilibrate LC-MS/MS System E Inject Blank D->E E->F F->G H Integrate MRM Peak Areas G->H I Calculate Analyte/IS Area Ratios H->I J Generate Weighted Linear Regression I->J K Calculate Sample Concentration J->K

Caption: LC-MS/MS Experimental Workflow.

  • Calibration: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Use a weighted (1/x or 1/x²) linear regression.

  • Quantification: Calculate the analyte/IS peak area ratio in the unknown samples and determine the concentration from the weighted regression equation.

References

Application Note: A Scalable and Efficient Protocol for the Large-Scale Synthesis of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Chlorophenyl)oxazole-4-carboxylic acid is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The increasing demand for this intermediate necessitates a robust, scalable, and cost-effective synthetic protocol suitable for large-scale production in an industrial setting. This application note provides a detailed, field-proven methodology for the synthesis of this compound, focusing on the principles of process safety, efficiency, and product purity. The described two-step process, commencing with the Van Leusen oxazole synthesis followed by saponification, is a well-established and reliable route.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the formation of the oxazole ring via the Van Leusen oxazole synthesis, which is a powerful method for constructing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This is followed by a straightforward hydrolysis of the resulting ester to yield the desired carboxylic acid.

Reaction Scheme:

Step 1: Van Leusen Oxazole Synthesis

  • Ethyl 2-isocyanoacetate reacts with 3-chlorobenzaldehyde in the presence of a suitable base to form ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate.

Step 2: Saponification

  • The ethyl ester intermediate is hydrolyzed under basic conditions to yield the final product, this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chlorobenzaldehyde≥98%Standard Supplier
Tosylmethyl isocyanide (TosMIC)≥98%Standard SupplierMoisture sensitive, toxic.[3][4]
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Standard SupplierFinely powdered for optimal reactivity.
Methanol (MeOH)Anhydrous, ≥99.8%Standard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Supplier
Hydrochloric Acid (HCl)37% w/wStandard Supplier
Anhydrous Sodium Sulfate (Na2SO4)GranularStandard Supplier
Deionized WaterIn-house
Step 1: Synthesis of Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate

This procedure is based on the well-established Van Leusen oxazole synthesis.[5]

Protocol:

  • Reaction Setup: To a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add methanol (10 volumes relative to the aldehyde).

  • Reagent Addition: To the stirred methanol, add 3-chlorobenzaldehyde (1.0 equivalent), tosylmethyl isocyanide (TosMIC) (1.1 equivalents), and potassium carbonate (2.0 equivalents).[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (20 volumes) and extract with ethyl acetate (3 x 20 volumes).

    • Combine the organic layers, wash with brine (20 volumes), and dry over anhydrous sodium sulfate.[6]

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate as an oil or solid. This crude product is often of sufficient purity for the subsequent hydrolysis step.

Step 2: Saponification to this compound

Protocol:

  • Reaction Setup: In a suitably sized reactor, dissolve the crude ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate (1.0 equivalent) in ethanol (5-10 volumes).

  • Base Addition: To this solution, add a solution of sodium hydroxide (2.0-3.0 equivalents) in water (5 volumes).

  • Hydrolysis: Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (10 volumes) and wash with a non-polar organic solvent like methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

    • The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum at 50-60 °C to a constant weight.

Process Rationale and Scientific Insights

The Van Leusen Oxazole Synthesis Mechanism

The Van Leusen reaction is a robust method for forming oxazoles.[1][2] The key reagent, tosylmethyl isocyanide (TosMIC), possesses unique reactivity that drives the reaction.[7]

  • Deprotonation: The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a base, in this case, potassium carbonate.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (3-chlorobenzaldehyde).

  • Cyclization: An intramolecular cyclization occurs to form an oxazoline intermediate.

  • Elimination: The base then promotes the elimination of the p-toluenesulfinic acid, which is a good leaving group, to form the aromatic oxazole ring.[2]

Van_Leusen_Mechanism

Rationale for Reagent and Condition Selection
  • Base Selection: Potassium carbonate is a cost-effective and moderately strong base suitable for large-scale synthesis. Stronger bases like potassium tert-butoxide can also be used but may lead to side reactions and are more expensive.[5]

  • Solvent Choice: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the base. Anhydrous conditions are preferred to prevent hydrolysis of the TosMIC reagent.[6]

  • Temperature Control: Refluxing in methanol provides sufficient energy to overcome the activation barrier of the reaction without causing significant degradation of the reactants or products.

  • Saponification Conditions: Sodium hydroxide is a common and effective base for ester hydrolysis. The use of a co-solvent like ethanol helps to solubilize the organic ester in the aqueous base, facilitating a faster reaction.

Safety and Handling Precautions

Tosylmethyl isocyanide (TosMIC) is a toxic substance and should be handled with extreme care. [3][4][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: All manipulations involving TosMIC should be performed in a well-ventilated fume hood.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, flush immediately with copious amounts of water.[8]

  • Storage: TosMIC is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Purification and Characterization

For applications requiring high purity, the final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Purification of the Carboxylic Acid

The acidic nature of the final product allows for an effective purification strategy via acid-base extraction.[11]

Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral impurities.

  • Cool the aqueous layer and re-acidify with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Purification_Workflow

Characterization Data
AnalysisExpected Results for this compound
Appearance White to off-white solid
Melting Point Specific to the compound, to be determined experimentally
¹H NMR Consistent with the proposed structure, showing characteristic aromatic and oxazole protons.
¹³C NMR Consistent with the proposed structure, showing characteristic carbonyl, oxazole, and aromatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C10H6ClNO3.
Purity (HPLC) ≥98%

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The provided rationale for the experimental choices offers a deeper understanding of the underlying chemistry, allowing for informed process optimization and troubleshooting.

References

Application Note & Protocols: Crystallization of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. The protocols herein are designed not merely as procedural steps but as a strategic framework for developing a robust crystallization process. We delve into the foundational principles of solvent selection, explore multiple crystallization methodologies, and offer insights into troubleshooting common challenges. The objective is to empower scientists to achieve high purity and control the solid-state form of this compound, a critical step in pharmaceutical development and chemical research.

Introduction: The Critical Role of Crystallization

This compound is a heterocyclic compound whose structural motifs are common in pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or key intermediate, obtaining the compound in a highly pure, stable, and consistent crystalline form is paramount.[1] Crystallization is the primary industrial method for purification and particle engineering, directly impacting critical downstream properties such as solubility, stability, bioavailability, and manufacturability.[1][2]

The presence of a carboxylic acid group, a chlorophenyl ring, and an oxazole moiety gives this molecule a unique physicochemical profile that requires a systematic and informed approach to crystallization design. This guide will walk you through that systematic process.

Physicochemical Profile of the Target Compound

A successful crystallization strategy begins with understanding the molecule's intrinsic properties. Below is a summary of the known and predicted properties for this compound (CAS: 255876-54-1).

PropertyValue / PredictionSourceSignificance for Crystallization
Molecular Formula C₁₀H₆ClNO₃[3][4]Provides the basic atomic composition.
Molecular Weight 223.61 g/mol [3][4]Used for all molarity and concentration calculations.
pKa (Predicted) 3.00 ± 0.36[4]The acidic nature of the carboxylic acid influences solvent choice and pH sensitivity.
Boiling Point (Predicted) 385.8 ± 27.0 °C[4]High boiling point suggests the compound is stable at typical crystallization temperatures.
Key Functional Groups Carboxylic Acid, Chlorophenyl, OxazoleN/ACarboxylic acid group is a strong hydrogen bond donor/acceptor.[5] Aromatic rings allow for π-π stacking. These interactions are key to lattice formation.

The Crystallization Workflow: A Strategic Overview

The process of developing a crystallization protocol is not random; it is a logical progression from understanding the molecule to screening conditions and scaling up the optimized method. The diagram below illustrates the strategic workflow.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Analysis & Validation A Physicochemical Characterization B Solubility Screening (Microscale) A->B Guides Solvent Choice C Select Primary Crystallization Technique (e.g., Cooling) B->C E Select Secondary Technique (e.g., Anti-solvent, Vapor Diffusion) B->E D Optimize Parameters (Cooling Rate, Concentration) C->D G Isolate Crystals (Filtration, Drying) D->G F Optimize Parameters (Addition Rate, Solvent Ratio) E->F F->G H Characterize Solid Form (Purity, Melting Point, Polymorph) G->H Confirms Success G A 1. Dissolve compound in minimum volume of 'good' solvent (e.g., Ethanol) at room temp. B 2. Slowly add 'anti-solvent' (e.g., Heptane or Water) dropwise with vigorous stirring. A->B C 3. Continue addition until solution becomes persistently turbid (cloudy). B->C D 4. Add a few drops of 'good' solvent to redissolve the precipitate and achieve a clear, supersaturated state. C->D E 5. Allow the system to stand undisturbed. Crystals should form over time. D->E F 6. Isolate crystals via filtration, wash with anti-solvent, and dry. E->F

References

Application Note: 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid as a Potential Molecular Probe for Phosphodiesterase 4 (PDE4)

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Phosphodiesterase 4 (PDE4) is an enzyme of significant interest in drug discovery and development, primarily due to its role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). As a key regulator of inflammatory pathways, PDE4 has been identified as a therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and various inflammatory skin conditions. The development of selective inhibitors for PDE4 is an active area of research, and molecular probes are essential tools in these endeavors.

This document provides a detailed guide to the potential use of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid as a molecular probe for PDE4. While this specific molecule is not yet an established probe, its structural similarity to other oxazole derivatives that have demonstrated PDE4 inhibitory activity suggests its potential utility in this context.[1] This guide will, therefore, present a hypothetical framework for its application, based on established methodologies for characterizing PDE4 inhibitors.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₆ClNO₃[2]
Molecular Weight223.61 g/mol [2]
CAS Number255876-54-1[3][4]
AppearanceSolidN/A
Purity≥95%N/A

Mechanism of Action: Targeting the PDE4 Catalytic Site

PDE4 enzymes hydrolyze cAMP to AMP, thus terminating its signaling. An effective inhibitor will typically bind to the catalytic site of PDE4, preventing this hydrolysis and leading to an accumulation of intracellular cAMP. This, in turn, activates downstream signaling pathways, such as those mediated by protein kinase A (PKA), leading to a dampening of inflammatory responses.

The proposed mechanism of action for this compound as a PDE4 probe is its competitive binding to the enzyme's active site. The oxazole core and its substituents are hypothesized to form key interactions with amino acid residues within this site.

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Probe 5-(3-Chlorophenyl)oxazole- 4-carboxylic acid Probe->PDE4 Inhibits Inflammation Inflammatory Response PKA->Inflammation Inhibits

Caption: Proposed mechanism of PDE4 inhibition.

Experimental Protocols

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified PDE4 enzyme.

Materials and Reagents:

  • Recombinant human PDE4 enzyme

  • cAMP

  • 5' Nucleotidase

  • Inorganic phosphate detection reagent (e.g., malachite green-based)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂)

  • This compound

  • DMSO

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted compound, PDE4 enzyme, and cAMP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and detect the generated inorganic phosphate using a suitable detection reagent.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Probe Stock (in DMSO) A2 Serial Dilution (in Assay Buffer) A1->A2 B1 Add Probe, PDE4 Enzyme, and cAMP to Plate A2->B1 B2 Incubate at 37°C B1->B2 C1 Stop Reaction & Add Detection Reagent B2->C1 C2 Read Absorbance C1->C2 C3 Calculate % Inhibition and IC50 C2->C3

Caption: Workflow for the in vitro PDE4 inhibition assay.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the effect of the probe on intracellular cAMP levels in a cellular context, typically in response to a stimulus.

Materials and Reagents:

  • A suitable cell line expressing PDE4 (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Forskolin (an adenylate cyclase activator)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the probe for a defined period.

  • Stimulation: Add forskolin to stimulate cAMP production and incubate for a further period.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial kit.

  • Data Analysis: Plot the cAMP concentration against the probe concentration and determine the EC₅₀ value.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields.

Oxazole derivatives are crucial scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The synthesis of this compound, while conceptually straightforward, can present several practical challenges that may lead to diminished yields and purification difficulties. This guide offers a structured approach to troubleshooting these issues.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the formation of impurities are common hurdles in oxazole synthesis.[2] The following section provides a systematic approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction; incorrect stoichiometry; low-quality starting materials.Verify the purity of starting materials. Ensure accurate measurement of all reagents. Monitor reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.
Formation of Side Products Presence of impurities in starting materials; non-optimal reaction conditions.Purify starting materials, particularly the aldehyde, to remove any ketone impurities which can lead to nitrile byproducts.[2] Optimize the reaction temperature and choice of base.
Difficult Product Purification Contamination with byproducts or starting materials.Wash the crude product with a sodium hydrosulfide solution to remove sulfinic acid byproducts.[2] Employ column chromatography with an appropriate solvent system for purification.
Inconsistent Yields Variability in reagent quality or reaction conditions.Standardize all reaction parameters, including solvent purity, reaction temperature, and stirring speed. Use reagents from a consistent and reliable source.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for 5-substituted-oxazole-4-carboxylic acids?

A1: A prevalent method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis.[3][4] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5][6]

Q2: How does the Van Leusen oxazole synthesis work?

A2: The mechanism involves a few key steps:

  • Deprotonation: A base removes a proton from the α-carbon of TosMIC.

  • Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form an oxazoline ring.[5]

  • Elimination: The tosyl group is eliminated, leading to the formation of the aromatic oxazole ring.[5]

Q3: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Sub-optimal Base: The choice and amount of base are critical. Potassium carbonate is commonly used, but other bases like potassium phosphate can also be effective.[7][8] The stoichiometry of the base can influence whether the reaction favors the desired oxazole or an oxazoline intermediate.[7][8]

  • Reaction Conditions: Temperature and reaction time are key parameters. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[7][8]

  • Purity of Starting Materials: Ensure your 3-chlorobenzaldehyde is free from the corresponding carboxylic acid and other impurities. The purity of TosMIC is also crucial for a successful reaction.

Q4: I am observing a significant amount of a nitrile byproduct. How can I prevent this?

A4: The formation of a nitrile byproduct in a Van Leusen-type reaction is often due to the presence of ketone impurities in your aldehyde starting material.[2] Ketones react with TosMIC to form nitriles.[5] It is highly recommended to purify the 3-chlorobenzaldehyde by distillation or column chromatography before use.

Q5: What is the best way to purify the final product?

A5: Purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent like ethyl acetate.

  • Washing: The organic layer should be washed with brine and a solution of sodium hydrosulfide can be used to remove the p-toluenesulfinic acid byproduct.[2]

  • Purification: The crude product is then purified by column chromatography on silica gel. The appropriate solvent system will depend on the polarity of any impurities but a gradient of hexane and ethyl acetate is a good starting point.

Experimental Protocols

Below are detailed protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 3-Chlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorobenzaldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Van Leusen Oxazole Synthesis cluster_0 Reaction Steps Aldehyde Aldehyde Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate + TosMIC, Base TosMIC TosMIC TosMIC->Oxazoline_Intermediate Base Base Base->Oxazoline_Intermediate Oxazole_Product This compound Oxazoline_Intermediate->Oxazole_Product Elimination of Tosyl group

Caption: Van Leusen oxazole synthesis pathway.

Troubleshooting_Workflow Start Low Yield of Oxazole Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Base Optimize Base and Stoichiometry Check_Purity->Optimize_Base If pure Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials If impure Optimize_Conditions Optimize Reaction Temperature and Time Optimize_Base->Optimize_Conditions Purification_Issues Address Purification Issues Optimize_Conditions->Purification_Issues Improved_Yield Improved Yield Purification_Issues->Improved_Yield Purify_Materials->Check_Purity

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar oxazole carboxylic acids. The inherent chemical properties of this scaffold—namely the acidic carboxylic acid group and the heterocyclic oxazole core—present unique purification hurdles. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the purification of this compound.

Question: Why is my recovery so low after silica gel column chromatography?

Answer: Low recovery from silica gel chromatography is a frequent issue with polar, acidic compounds like oxazole carboxylic acids. There are two primary causes:

  • Irreversible Adsorption: The carboxylic acid moiety can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking, poor separation, and, in the worst case, irreversible binding of your product to the column, resulting in low recovery.

  • Compound Instability: Some oxazole derivatives can be sensitive and may degrade on the acidic surface of silica gel.[1] While this compound is relatively stable, derivatives with more sensitive functional groups are particularly at risk.[1][2]

Troubleshooting Workflow for Low Recovery:

G start Low Recovery from Silica Column decision1 Is the compound streaking or tailing on TLC? start->decision1 action1 Deactivate Silica Gel: Add 0.5-1% triethylamine (TEA) or pyridine to the eluent system. decision1->action1 Yes action2 Switch Stationary Phase: Use neutral alumina or reversed-phase (C18) silica. decision1->action2 No, but recovery is still low result1 Improved Elution & Recovery action1->result1 action2->result1 action3 Consider Non-Chromatographic Purification result2 Successful Purification action3->result2 result1->action3 If still problematic

Caption: Troubleshooting workflow for low chromatography recovery.

Solutions:

  • Deactivate the Silica: Before running the column, flush it with your starting eluent containing a small amount of a competitive base like triethylamine (TEA) or pyridine (~0.5-1%). This base will occupy the most acidic sites on the silica, preventing your carboxylic acid from binding too strongly.[1]

  • Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase. Neutral alumina is a good option for acid-sensitive compounds.[1] Alternatively, reversed-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity, can be highly effective for this class of molecules.

  • Derivatization: As a last resort, you can temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The resulting molecule is much less polar and purifies easily on silica gel. The ester can then be hydrolyzed in a subsequent step to regenerate the pure carboxylic acid.

Question: My purified product contains a persistent, non-polar impurity. What is it and how do I remove it?

Answer: If your synthesis involved reagents like triphenylphosphine (e.g., in an Appel or Mitsunobu-type reaction), the most common non-polar byproduct is triphenylphosphine oxide (TPPO).[1] TPPO can be notoriously difficult to remove because it often co-elutes with moderately polar products and can complicate crystallization.

Strategies for Removing Triphenylphosphine Oxide (TPPO):

MethodPrincipleSuitability
Acid-Base Extraction The target compound is acidic and will move into an aqueous basic layer, leaving the neutral TPPO in the organic layer.Highly effective and recommended as the first purification step.
Recrystallization Exploits differences in solubility between the product and TPPO in a chosen solvent system.Effective if a suitable solvent is found where TPPO is either highly soluble or poorly soluble compared to the product.
Column Chromatography Separation based on polarity. TPPO is less polar than the carboxylic acid.Can be challenging due to overlapping Rf values, but achievable with an optimized solvent gradient.

Recommended Protocol: Acid-Base Extraction An acid-base extraction is the most robust method for separating carboxylic acids from neutral or basic impurities.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Basic Wash cluster_2 Step 3: Re-acidification & Extraction a Crude Product (in EtOAc) [Target Acid + Neutral Impurity (TPPO)] b Add aq. NaHCO3 or NaOH Shake in Separatory Funnel a->b c Organic Layer (EtOAc) [Neutral Impurity (TPPO)] b->c d Aqueous Layer [Sodium 5-(3-chlorophenyl)oxazole-4-carboxylate] b->d e Separate Layers Acidify Aqueous Layer with HCl (to pH ~2) d->e f Precipitated Pure Product e->f g Extract with fresh EtOAc f->g h Pure Product in Organic Layer g->h

Caption: Logic of acid-base extraction for purification.

See the Detailed Protocols section below for a full step-by-step guide.

Question: I am struggling to induce crystallization of my final product. What should I do?

Answer: Crystallization is a crucial step for achieving high purity.[3] Difficulties in crystallization often arise from residual impurities (even at low levels) or the selection of a suboptimal solvent system.

Troubleshooting Crystallization:

  • Ensure High Purity: Before attempting crystallization, ensure your material is >95% pure by techniques like NMR or LC-MS. Impurities can inhibit lattice formation. If necessary, perform an additional chromatographic purification.

  • Systematic Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when heated.

    • Good Single Solvents: Try solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.

    • Good Solvent/Anti-Solvent Pairs: Dissolve your compound in a minimal amount of a "good" solvent (e.g., THF, acetone) at room temperature. Then, slowly add a miscible "anti-solvent" (e.g., hexanes, heptane, water) until the solution becomes faintly cloudy. Heat to redissolve, then allow to cool slowly.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template for growth.

  • Control the Cooling Rate: Slow cooling is paramount for forming large, well-defined crystals. After heating to dissolve your compound, insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure it cools to room temperature over several hours. Then, transfer to a 4°C refrigerator.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that influence its purification?

A1: The two key features are the carboxylic acid group and the oxazole ring .

  • Carboxylic Acid: This group imparts high polarity and acidity. It allows for purification via acid-base extraction but can cause strong binding to silica gel.

  • Oxazole Ring: This heterocyclic system is aromatic and relatively stable. However, oxazole rings, especially those with certain substituents like hydroxyl groups, can be susceptible to degradation under harsh acidic or basic conditions or upon prolonged exposure to silica gel.[1][2]

Q2: What is a standard purification workflow for this compound after synthesis?

A2: A robust, multi-step workflow is recommended for achieving high purity.

G crude Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) crude->workup chromatography Column Chromatography (If necessary) workup->chromatography To remove impurities of similar acidity crystallization Recrystallization workup->crystallization If sufficiently pure chromatography->crystallization final Pure Crystalline Solid (>99% Purity) crystallization->final

Caption: General purification workflow for the target compound.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques should be used:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information and is excellent for identifying and quantifying impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and provides a highly sensitive measure of purity by separating and detecting trace-level impurities.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a classic indicator of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Detailed Experimental Protocols

Protocol 1: Aqueous Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (especially with bicarbonate). Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer, while neutral impurities (like TPPO) will remain in the lower organic layer.[1]

  • Separation: Drain the organic layer and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the organic solvent (e.g., EtOAc) to the aqueous layer, shake, and separate again. Discard this second organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. Your product should precipitate as a solid.

  • Final Extraction: Add a fresh portion of ethyl acetate to the flask containing the precipitated product. Shake well until the solid redissolves in the organic layer. Transfer back to the separatory funnel, separate the layers, and collect the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified carboxylic acid.

Protocol 2: Recrystallization

This protocol is for the final polishing of the product to obtain a high-purity crystalline solid.

  • Solvent Selection: Place a small amount of your purified product (approx. 20-30 mg) in a test tube. Add a potential solvent (e.g., isopropanol) dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is too poor. The ideal solvent will dissolve the compound when heated but allow it to crash out upon cooling.

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hotplate with a water bath) and swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (If Necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin as the solution cools.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath or a 4°C refrigerator for at least one hour to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry under vacuum to remove all residual solvent.

References

stability issues of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Solution Stability and Troubleshooting

Welcome to the technical support center for 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges of this molecule in solution. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs): General Stability Profile

Q1: What is the expected intrinsic stability of the this compound structure?

Based on fundamental chemical principles, the oxazole ring is an aromatic heterocycle and is generally stable.[1][2] However, the stability of any specific derivative is highly dependent on its substitution pattern and the experimental conditions it is subjected to. The presence of the carboxylic acid group at the 4-position and the aryl group at the 5-position introduces specific electronic factors that can influence its reactivity. While the core structure is robust, it is not inert, and potential degradation pathways, particularly hydrolysis, should be anticipated.

Q2: Are there known stability liabilities for structurally similar oxazole-4-carboxylic acids?

Yes, and this is a critical point of reference. Research on analogous compounds, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, has shown them to be highly unstable.[3][4] These molecules are prone to rapid decomposition through two primary mechanisms: hydrolytic ring-opening and decarboxylation.[3][4] This known liability in a closely related scaffold strongly suggests that this compound should be handled with the assumption that it may be susceptible to similar degradation pathways, especially in aqueous and/or non-neutral pH environments.

Q3: What are the primary environmental factors I should be concerned about?

For this class of molecule, the primary factors of concern are pH, temperature, and light .

  • pH: Both acidic and basic conditions can potentially catalyze the hydrolysis of the oxazole ring. Related azole compounds, like isoxazoles, have demonstrated susceptibility to both acid- and base-catalyzed ring opening.[5][6]

  • Temperature: Increased temperature will accelerate the rate of any potential degradation reaction.[5]

  • Light (Photostability): Aromatic and heterocyclic systems can be susceptible to photodecomposition. Therefore, exposure to UV or even ambient light over extended periods should be controlled.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the handling and analysis of this compound in solution.

Q4: I prepared an aqueous buffer solution of my compound, and I'm seeing a loss of the parent peak in my HPLC analysis over time. What's happening?

This is a classic sign of hydrolytic degradation. The oxazole ring is likely undergoing cleavage. The rate of this degradation is highly pH-dependent.

Causality: The oxazole ring contains two heteroatoms, oxygen and nitrogen, which can be involved in hydrolysis. Under acidic conditions, protonation of the ring nitrogen can make the system more susceptible to nucleophilic attack by water. Under basic conditions, the carboxylic acid will be deprotonated, but more importantly, hydroxide ions can directly attack the ring, leading to cleavage.[5] Studies on the related isoxazole ring show significant decomposition at basic pH (pH 10) and elevated temperatures (37°C).[5]

Troubleshooting Steps:

  • Analyze pH-Dependence: Conduct a preliminary experiment by dissolving the compound in buffers of different pH values (e.g., pH 3, pH 7, pH 9) and monitoring the concentration over a few hours at a controlled temperature. This will identify the pH range of greatest stability.

  • Control Temperature: Perform all manipulations at low temperatures (e.g., on ice) and store solutions at -20°C or -80°C.

  • Use Aprotic Solvents: For short-term storage or non-aqueous experiments, use aprotic organic solvents like DMSO or DMF. However, be aware that even trace amounts of water can cause issues over time.

Q5: I dissolved my compound in DMSO for a stock solution, but after a week at 4°C, I see several new, smaller peaks in my chromatogram. Is the compound reacting with DMSO?

While direct reaction with DMSO is less common under these conditions, the observation of new peaks still points to degradation.

Causality: The most probable cause is degradation due to residual water in the DMSO. "Anhydrous" DMSO can still contain enough water to facilitate slow hydrolysis over time, especially if the compound is inherently moisture-sensitive. Another possibility is that the compound is simply not stable for extended periods even at 4°C.

Troubleshooting Steps:

  • Use High-Purity Solvent: Always use fresh, high-purity, anhydrous-grade DMSO.

  • Aliquot and Store: Prepare concentrated stock solutions, then create small, single-use aliquots. Store these at -80°C to minimize both degradation and the effects of repeated freeze-thaw cycles.

  • Perform a Time-Zero Analysis: Always analyze a freshly prepared solution by HPLC. This provides a baseline chromatogram to which you can compare aged solutions.

Q6: My compound's solubility in my aqueous assay buffer seems to decrease over time. Is this related to stability?

Yes, this is a strong possibility. If the compound degrades into one or more products that are less soluble than the parent molecule in your buffer system, you will observe precipitation.

Causality: Hydrolytic ring-opening, as illustrated in the diagram below, breaks the aromatic oxazole ring to form a more linear, and potentially less polar or more rigid, structure that may have lower solubility in aqueous media.

Troubleshooting Steps:

  • Confirm Degradation: Take a sample of the solution, centrifuge it to pellet the precipitate, and analyze the supernatant by HPLC. A lower concentration of the parent compound compared to a freshly prepared solution will confirm degradation.

  • Identify Degradants: If possible, dissolve the precipitate in an organic solvent and analyze it by LC-MS to identify the mass of the degradant(s). This can provide crucial clues about the degradation pathway.

  • Adjust Formulation: Consider adding a co-solvent (e.g., a small percentage of DMSO or ethanol) to your assay buffer, if your experimental system permits, to improve the solubility of both the parent compound and its potential degradants.

Visualizing Potential Degradation and Experimental Workflow

To better understand the potential issues, the following diagrams illustrate a hypothetical degradation pathway and a robust workflow for stability testing.

G cluster_main Potential Hydrolytic Degradation Pathway Parent This compound Intermediate Ring-Opened Intermediate (Enol) Parent->Intermediate H₂O (Acid or Base Catalyzed) Ring Cleavage Product Degradation Products Intermediate->Product Rearrangement/ Further Hydrolysis

Caption: Hypothetical pathway for hydrolytic degradation of the oxazole ring.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (e.g., in ACN or MeOH) B Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Incubate under Defined Conditions B->C D Quench Reaction & Dilute Sample at Time Points C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent Drug & Identify Degradants E->F

Caption: Standard workflow for a forced degradation stability study.

Protocols for Stability Assessment

To quantitatively assess the stability of your compound, a forced degradation study is the recommended approach.[7][8] This involves intentionally exposing the compound to harsh conditions to accelerate decomposition.

Protocol 1: Forced Degradation Study

This protocol is a starting point and should be optimized based on the observed reactivity of the compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately resolve the degradants from the parent peak.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Include a control sample (1 mL stock + 1 mL of 50:50 acetonitrile:water) for each condition.

Stress ConditionReagentTemperatureSuggested Duration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)30 min, 1, 2, 4 hours
Oxidative 3% H₂O₂Room Temp (25°C)2, 6, 12, 24 hours
Thermal 50:50 ACN:Water80°C (in oven)1, 3, 7 days
Photolytic 50:50 ACN:WaterRoom Temp (25°C)Expose to ICH option 1 or 2 light conditions*

*ICH Q1B guidelines for photostability testing.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Immediately quench the reaction if necessary (e.g., neutralize the acid/base samples with an equimolar amount of base/acid).

  • Dilute the sample to a suitable concentration (e.g., 50 µg/mL) with mobile phase.

  • Analyze immediately by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Generic Stability-Indicating HPLC Method

A good stability-indicating method is one that can separate the parent peak from all potential degradation products, impurities, and excipients.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, or the λmax of the compound). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control.

  • Assess peak purity of the parent peak in the stressed samples to ensure no degradants are co-eluting.

  • The appearance of new peaks confirms degradation. The relative retention times and UV spectra of these peaks can help in characterizing the degradants.

By employing these troubleshooting strategies and quantitative protocols, researchers can gain a comprehensive understanding of the stability profile of this compound, ensuring data integrity and facilitating its successful application in drug discovery and development.

References

Technical Support Center: Overcoming Poor Cell Permeability of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-(3-Chlorophenyl)oxazole-4-carboxylic acid and encountering challenges related to its cellular uptake. The inherent polarity of the carboxylic acid group often leads to poor cell permeability, which can mask the compound's true biological activity in cell-based assays.[1][2] This document provides a structured troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these permeability issues.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to walk you through the process of identifying a permeability problem and implementing effective solutions.

Q1: My compound, this compound, shows high potency in a cell-free biochemical assay but very low activity in my cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a classic indicator of poor cell permeability. The carboxylic acid moiety on your compound is acidic (pKa typically 3.5-4.5) and will be ionized (negatively charged) at physiological pH (~7.4).[1][2] This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult for it to passively diffuse across the lipophilic cell membrane.[3]

Your First Step: Confirm that the discrepancy is not due to other factors like compound instability in cell culture media or rapid metabolism. However, if the compound is stable, poor permeability is the most probable cause.

Q2: How can I experimentally confirm that poor passive permeability is the primary barrier for my compound?

A2: The most direct and resource-efficient first step is to use a Parallel Artificial Membrane Permeability Assay (PAMPA) . This cell-free model specifically measures passive diffusion across an artificial lipid membrane, eliminating complexities like active transport or metabolism that are present in cell-based assays.[4][5] A low PAMPA permeability value strongly suggests that the molecule's physicochemical properties are not favorable for passive membrane crossing.

  • Interpretation: If your compound shows low permeability in the PAMPA model, you have high confidence that passive diffusion is a major hurdle. This allows you to focus your efforts on strategies to improve its lipophilicity.[5]

Q3: My PAMPA results confirmed low passive diffusion. What is the most effective chemical strategy to improve the cell permeability of my carboxylic acid-containing compound?

A3: The most widely used and successful strategy is the ester prodrug approach .[6][7] This method involves masking the polar carboxylic acid group with a lipophilic ester moiety. This modification neutralizes the negative charge, increases the overall lipophilicity of the molecule, and enhances its ability to cross the cell membrane.[2][6]

Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active parent carboxylic acid compound at its site of action.[7][8]

ProdrugStrategy cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Parent_Ext Parent Drug (Charged, Poor Permeability) R-COOH -> R-COO- Prodrug_Ext Ester Prodrug (Neutral, Lipophilic) R-COOR' Parent_Ext->Prodrug_Ext Chemical Synthesis (Masking) Parent_Ext->MembraneNode Blocked Prodrug_Ext->MembraneNode Passive Diffusion Prodrug_Int Ester Prodrug (Neutral, Lipophilic) R-COOR' MembraneNode->Prodrug_Int Parent_Int Active Parent Drug (Charged, Trapped) R-COO- Prodrug_Int->Parent_Int Esterase Hydrolysis (Activation) Parent_Int->Parent_Int Engages Target

Common ester modifications include simple methyl or ethyl esters, or more sophisticated acyloxyalkyl esters like pivaloyloxymethyl (POM) esters, which can offer different rates of hydrolysis and solubility profiles.

Q4: I've synthesized several ester prodrugs. How do I select the best one and check for other transport issues like efflux?

A4: After confirming improved permeability with PAMPA, you should advance to a more biologically complex model like the Caco-2 cell permeability assay . Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semipermeable supports, form a polarized monolayer that mimics the intestinal epithelium.[9][10]

This model is invaluable for two reasons:

  • Confirms Permeability: It validates that your prodrug can cross a biological cell barrier.

  • Identifies Efflux: It can determine if your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp).[11][12] These pumps actively transport substrates out of the cell, which can be another reason for low intracellular concentration and poor activity.[13][14]

An efflux ratio is determined by measuring permeability in both directions: from the apical (top) to basolateral (bottom) side (Papp A→B) and vice versa (Papp B→A).[10]

  • Efflux Ratio = Papp (B→A) / Papp (A→B)

  • An efflux ratio greater than 2 is a strong indication that your compound is actively pumped out of the cells.[10] If this is the case, further structural modifications may be needed to avoid recognition by efflux transporters.

AssayWorkflow Start Low activity in cell-based assay? PAMPA Perform PAMPA Assay (Tests Passive Diffusion) Start->PAMPA Permeability_Issue Is Permeability Low? PAMPA->Permeability_Issue Prodrug Synthesize Ester Prodrugs Permeability_Issue->Prodrug Yes Other_Issue Investigate other issues: Metabolism, Target Engagement, Assay Artifacts Permeability_Issue->Other_Issue No Caco2 Perform Bidirectional Caco-2 Assay Prodrug->Caco2 Efflux_Issue Is Efflux Ratio > 2? Caco2->Efflux_Issue Success Optimized Candidate: Good Permeability, Low Efflux Efflux_Issue->Success No Redesign Further Structural Modification Needed Efflux_Issue->Redesign Yes

Frequently Asked Questions (FAQs)

  • What is Lipinski's Rule of Five and how does it relate to my compound? Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[15][16] Poor absorption or permeation is more likely when a compound violates two or more of these rules:

    • Molecular weight ≤ 500 Da

    • LogP ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10 Your parent compound, this compound (MW ≈ 223.6 g/mol ), is well within the molecular weight rule.[17] However, its ionized carboxylic acid group significantly lowers its effective lipophilicity (LogD at pH 7.4) and increases its interaction with water, which is a key reason for its poor permeability despite not formally violating the rules.[18]

  • Are there formulation-based approaches to improve permeability? Yes, formulation strategies can also enhance permeability, though they are often explored at later stages of development. These can include the use of:

    • Permeation Enhancers: Excipients that reversibly disrupt the intestinal epithelium to allow for greater drug passage.[19]

    • Lipid-Based Formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can help solubilize the drug and present it to the intestinal wall in a more absorbable form.[20][21]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it and facilitate its transport across the gut wall.[22]

  • What are the limitations of these in vitro models? While highly predictive, in vitro models have limitations. PAMPA only assesses passive diffusion and cannot predict transporter-mediated uptake or efflux.[5] Caco-2 assays can sometimes over-predict the impact of efflux pumps compared to the in vivo situation. These models are powerful tools for ranking and selecting compounds in early discovery but must eventually be validated with in vivo pharmacokinetic studies.

Data Presentation: Comparing Parent Drug vs. Prodrugs

The table below shows hypothetical but representative data for how permeability can be improved via an ester prodrug strategy. The apparent permeability coefficient (Papp) is a quantitative measure of permeability.

CompoundModificationPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux RatioInterpretation
Parent Acid -< 0.1< 0.5N/AVery Poor Passive Permeability
Prodrug 1 Methyl Ester5.28.11.2Good Permeability, No Efflux
Prodrug 2 Ethyl Ester6.810.51.5Excellent Permeability, No Efflux
Prodrug 3 POM Ester8.15.54.8 High Permeability, but is an Efflux Substrate

Data are for illustrative purposes.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

  • Prepare Solutions:

    • Lipid Solution: Prepare a solution of 1-2% lecithin in dodecane.[23]

    • Donor Solution: Dissolve the test compound (and controls) in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10-200 µM.[24]

    • Acceptor Solution: Use the same buffer as the donor solution.

  • Assay Setup:

    • Add 300 µL of acceptor solution to each well of a 96-well acceptor microplate.

    • Coat the membrane of each well in a 96-well donor plate by adding 5 µL of the lipid solution. Be careful not to puncture the membrane.[25]

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Add 200 µL of the donor solution (containing your compound) to each well of the donor plate.[25]

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[5][25]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing permeability and efflux in a cell-based system.

  • Cell Culture:

    • Seed Caco-2 cells onto semipermeable filter supports in Transwell™ plates.

    • Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values indicating high integrity (typically >200 Ω·cm²).[26] This step is critical for valid results.

  • Permeability Measurement (A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the dosing solution containing your test compound (e.g., at 10 µM) to the apical (A) compartment.[9]

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At the end of the incubation, take samples from the basolateral compartment for analysis.

  • Permeability Measurement (B→A):

    • In a separate set of wells, perform the reverse experiment. Add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

    • Incubate under the same conditions and take samples from the apical compartment for analysis.

  • Quantification and Calculation:

    • Analyze the concentration of the compound in the collected samples via LC-MS/MS.

    • Calculate the Papp values for both the A→B and B→A directions.

    • Calculate the efflux ratio (ER = Papp(B→A) / Papp(A→B)) to determine if the compound is a substrate for efflux pumps.[10]

References

Technical Support Center: Refining Analytical Methods for 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid (MW: 223.61, Formula: C10H6ClNO3)[1][2]. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we synthesize our field expertise with established scientific principles to provide practical, in-depth solutions for the challenges you may encounter during method development, validation, and routine analysis. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the analysis of this compound.

Q1: What are the primary challenges I should anticipate when developing an HPLC method for this compound? A1: The main challenges stem from the compound's chemical structure. The carboxylic acid group imparts significant polarity and makes the molecule's chromatographic behavior highly dependent on the mobile phase pH.[3][4] You may encounter issues with peak tailing due to interactions with the stationary phase. Furthermore, some oxazole derivatives can be susceptible to degradation under harsh conditions, such as hydrolytic ring-opening or decarboxylation, which must be considered during sample preparation and analysis.[5][6][7][8]

Q2: What is a good starting point for a reversed-phase HPLC method? A2: A robust starting point would be a C18 column with a mobile phase consisting of acetonitrile and water, modified with a small amount of acid.[3][9] The acid is crucial for suppressing the ionization of the carboxylic acid group, which minimizes peak tailing.[3] A gradient elution is often recommended to find the ideal mobile phase composition.[5]

Q3: My compound seems to be degrading on my silica gel column during purification. What can I do? A3: This is a known issue with some oxazole carboxylic acids.[5] The acidic nature of standard silica gel can promote degradation.[5] Consider these alternatives:

  • Deactivate the Silica: Pre-treat the silica gel with the eluent or add a small amount of a competitive polar solvent like acetic acid to the mobile phase.[5]

  • Use a Different Stationary Phase: Neutral alumina or reversed-phase silica can be less harsh and may prevent degradation.[5]

  • Acid-Base Extraction: Leverage the acidic nature of your compound for purification. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate). Your compound will move to the aqueous layer as a salt. After separating the layers, re-acidify the aqueous phase with a dilute acid (e.g., 1M HCl) to precipitate the purified compound.[3][5]

Q4: How should I store this compound to ensure its stability? A4: Given the potential for instability in some oxazole derivatives, it is prudent to store the compound in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and light, which could catalyze degradation.[6]

Part 2: HPLC Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solutions
Peak Tailing Ionization of the carboxylic acid group interacting with the stationary phase.Add an acidic modifier (0.1% formic acid or acetic acid) to the mobile phase to suppress ionization.[3]
Secondary interactions with active sites on an old or poor-quality column.Use a high-quality, end-capped column. If the column is old, try flushing or replacing it.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or the ratio of organic solvent to aqueous buffer.
Unsuitable stationary phase.Consider a column with a different chemistry (e.g., phenyl-hexyl) if C18 is not providing selectivity.
Low Recovery / Apparent Degradation On-column degradation due to harsh mobile phase pH or temperature.Ensure the mobile phase pH is moderate (pH 2.5-4). Avoid high column temperatures.
Instability in the sample diluent.Dissolve samples in the mobile phase whenever possible and analyze them promptly after preparation.[10]
Fluctuating Retention Times Poorly buffered mobile phase or inconsistent mobile phase preparation.Ensure the mobile phase pH is stable and accurately prepared. A change of just 0.1 pH units can shift retention.[4]
Inconsistent column temperature.Use a reliable column oven to maintain a constant temperature.[10]
Issues with the HPLC pump or mixer.Degas the mobile phase properly. If retention times still fluctuate, prepare the mobile phase manually to bypass the system's mixer and diagnose the issue.[4]
Troubleshooting Workflow: Resolving Peak Tailing

This diagram outlines the decision-making process for addressing the most common issue for this type of analyte.

G start Peak Tailing Observed check_modifier Is there an acidic modifier (e.g., 0.1% FA) in the mobile phase? start->check_modifier add_modifier Action: Add 0.1% Formic Acid or Acetic Acid to the aqueous and organic mobile phase components. check_modifier->add_modifier No check_column Is the column old or known to have high silanol activity? check_modifier->check_column Yes end_good Problem Resolved add_modifier->end_good replace_column Action: Replace with a new, high-quality, end-capped C18 column. check_column->replace_column Yes check_sample Is the sample overloaded? check_column->check_sample No replace_column->end_good dilute_sample Action: Dilute the sample 1:10 or 1:100 and re-inject. check_sample->dilute_sample Yes end_bad Issue Persists: Consult advanced method development. check_sample->end_bad No dilute_sample->end_good

Caption: Troubleshooting decision tree for peak tailing.

Part 3: Experimental Protocols & Method Development

This section provides a detailed, step-by-step protocol for developing a reliable HPLC-UV method for this compound.

Recommended Starting HPLC-UV Conditions
ParameterRecommended SettingRationale
Column High-quality C18, 150 x 4.6 mm, 5 µmA C18 column provides a good starting point for retaining this moderately polar compound.[3][9]
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier ensures the analyte is in its protonated state, preventing peak tailing.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 15 minutesA scouting gradient helps to determine the approximate elution conditions quickly.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.[9]
Injection Vol. 10 µLA typical volume that avoids overloading the column.
Detection UV at 225 nmA wavelength of 225 nm has been shown to be effective for a structurally related compound.[9] A full UV scan is recommended to determine the optimal wavelength.
Sample Diluent 50:50 Acetonitrile:WaterDissolving the sample in a solvent similar to the initial mobile phase composition improves peak shape.
Workflow for HPLC Method Development

This workflow provides a logical progression from initial setup to a refined analytical method.

G cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. System Suitability cluster_analysis 4. Analysis prep_mobile Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) scout Run Initial Scouting Gradient (10-90% B over 15 min) prep_mobile->scout prep_sample Prepare Stock & Working Standard Solutions prep_sample->scout eval Evaluate Peak Shape, Retention Time, & Resolution scout->eval optimize Optimize Gradient: Adjust slope and hold times to resolve analyte from impurities. eval->optimize sst Perform System Suitability Test (SST): Inject standard 5x optimize->sst check_sst Check SST Criteria: %RSD of Peak Area < 2.0% %RSD of RT < 1.0% Tailing Factor < 1.5 sst->check_sst check_sst->optimize Fail analyze Proceed with Sample Analysis check_sst->analyze Pass

Caption: HPLC method development workflow.

References

minimizing side-product formation in 5-(3-Chlorophenyl)oxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges in your experiments and optimize your reaction outcomes for this specific synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The inherent reactivity of the starting materials and the stability of the final product can present several challenges, leading to the formation of side-products and purification difficulties. This guide provides a structured approach to identifying and resolving these common issues, ensuring a higher yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the initial challenges?

A common and effective method involves a multi-step process, typically starting with the esterification of 3-chlorobenzaldehyde, followed by the formation of an oxazole ring and subsequent hydrolysis to the carboxylic acid. A primary challenge in this synthesis is managing the reaction conditions to prevent the formation of impurities at each stage.

A widely used approach is a modification of the Van Leusen oxazole synthesis.[1][2][3] This involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the 5-substituted oxazole ring.[1][4] In the case of our target molecule, a plausible route starts with 3-chlorobenzaldehyde and an isocyanoacetate ester, followed by hydrolysis.

Q2: My reaction is resulting in a low yield of the desired this compound. What are the likely causes?

Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The initial condensation to form the oxazole ring may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure your reagents, particularly the base used for deprotonation, are fresh and active.

  • Side-Product Formation: Several side-reactions can consume your starting materials and reduce the yield of the desired product.

    • Troubleshooting: Refer to the detailed section on "Common Side-Products and Their Mitigation" below.

  • Product Degradation: The target molecule, an oxazole-4-carboxylic acid, can be susceptible to degradation under harsh conditions.

    • Troubleshooting: Oxazoles, particularly those with certain substituents, can be unstable towards hydrolytic ring-opening and decarboxylation.[6][7] Avoid excessively high temperatures and prolonged exposure to strong acids or bases during both the reaction and workup.

Common Side-Products and Their Mitigation

This section details the most frequently observed side-products during the synthesis of this compound and provides actionable strategies to minimize their formation.

Side-Product 1: 5-(3-Chlorophenyl)oxazole (Decarboxylation Product)

Issue: You observe a significant amount of the decarboxylated product, 5-(3-chlorophenyl)oxazole, in your final product mixture.

Causality: Heteroaromatic carboxylic acids can be prone to decarboxylation, especially at elevated temperatures or in the presence of certain catalysts.[8][9] The oxazole ring's electron-donating nature can stabilize the intermediate formed upon loss of CO2, driving this side reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decarboxylation.

Detailed Mitigation Strategies:

  • Temperature Control: Carefully control the temperature during the hydrolysis of the ester precursor. If using acidic or basic hydrolysis, maintain the temperature as low as feasible to achieve a reasonable reaction rate.

  • Milder Reagents: If decarboxylation is severe, consider using milder hydrolysis conditions. For instance, enzymatic hydrolysis could be an option to avoid harsh pH and high temperatures.

Side-Product 2: Unhydrolyzed Ethyl 5-(3-Chlorophenyl)oxazole-4-carboxylate

Issue: Your final product is contaminated with the starting ester.

Causality: Incomplete hydrolysis is a common issue, often due to insufficient reaction time, inadequate concentration of the acid or base, or poor solubility of the ester.

Mitigation Strategies:

ParameterRecommendationRationale
Reaction Time Extend the hydrolysis reaction time.Ensures the reaction proceeds to completion. Monitor via TLC or LC-MS.
Reagent Concentration Increase the concentration of the acid or base.A higher concentration of the hydrolyzing agent can drive the equilibrium towards the product.
Co-solvent Add a co-solvent like THF or dioxane.Improves the solubility of the ester in the aqueous medium, enhancing the reaction rate.
Side-Product 3: Ring-Opened Byproducts

Issue: You observe impurities that correspond to the mass of a ring-opened product (e.g., an acylamino enoate).

Causality: The oxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under strong basic or acidic conditions.[10] This is a known instability pathway for some oxazole derivatives.[6]

Preventative Measures:

  • pH Control: During workup and purification, avoid extreme pH values. Neutralize the reaction mixture carefully and promptly.

  • Temperature Management: As with decarboxylation, keep temperatures low during workup and purification to minimize the rate of this degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate

This protocol is a representative procedure based on the Van Leusen methodology.

  • Reaction Setup: To a solution of ethyl isocyanoacetate (1.1 eq) in anhydrous THF, add a suitable non-nucleophilic base such as potassium tert-butoxide (1.1 eq) at 0 °C under an inert atmosphere (e.g., argon).

  • Aldehyde Addition: After stirring for 30 minutes, add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the purified ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • Hydrolysis: Heat the mixture to a gentle reflux (or a lower temperature if decarboxylation is a concern) and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of approximately 2-3.

  • Isolation: The desired carboxylic acid should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification Guide

Purification of the final carboxylic acid product can be challenging due to its polarity and potential for zwitterion formation.

Troubleshooting Purification Issues:

Caption: A decision tree for troubleshooting product purification.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with a range of solvents, including ethanol, methanol, acetic acid, or mixtures with water.

  • Acid-Base Extraction: This classical technique is excellent for removing neutral or basic impurities.[11] Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent before being re-acidified to precipitate the purified product.

References

Technical Support Center: Enhancing the Biological Half-life of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of novel therapeutics based on the 5-(3-Chlorophenyl)oxazole-4-carboxylic acid scaffold. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies for a common challenge in drug development: enhancing the biological half-life of promising lead compounds. We will move beyond simple protocols to explore the causal relationships behind experimental choices, ensuring a robust and scientifically-grounded approach to your research.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My lead compound, this compound, shows excellent in vitro potency but has a very short half-life in my initial animal studies. Where do I begin troubleshooting?

Answer: A significant disconnect between in vitro potency and in vivo efficacy is a classic drug development hurdle, often pointing to a suboptimal pharmacokinetic (PK) profile. A short half-life suggests that the compound is being rapidly eliminated from the body. The primary culprits are typically rapid metabolism or efficient renal clearance. A systematic approach is essential to diagnose and solve the problem.

Your initial strategy should be to establish a baseline pharmacokinetic and metabolic profile. This involves characterizing the intrinsic properties of your molecule to understand why it's being cleared so quickly.

Expert Insight: The structure of this compound presents three key areas of potential metabolic liability or clearance issues:

  • Carboxylic Acid Moiety: This group is highly polar and will be ionized at physiological pH.[1][2] This property can limit passive diffusion across cell membranes, hindering absorption, but also makes it a prime target for Phase II conjugation reactions (like glucuronidation) which facilitate excretion.[3][4]

  • Chlorophenyl Ring: This aromatic system is a potential site for Phase I oxidation (hydroxylation) mediated by Cytochrome P450 (CYP) enzymes.[5][6]

  • Oxazole Ring: While generally more metabolically stable than some other heterocycles, the oxazole ring can still be a site for oxidative metabolism.[7][8]

The workflow below outlines a logical progression for diagnosing the root cause of the short half-life.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Strategy Selection Start Short In Vivo Half-Life Observed MetStab In Vitro Metabolic Stability Assay (Microsomes, S9, Hepatocytes) Start->MetStab PhysChem Determine Physicochemical Properties (Solubility, LogD, pKa) Start->PhysChem Result Metabolically Unstable? MetStab->Result PhysChem->Result Clearance High Renal Clearance Likely (Small, Polar Molecule) Result->Clearance No Metabolism Rapid Metabolism is Primary Issue Result->Metabolism Yes Strat2 Address Clearance/Permeability: - Prodrug Approach - Increase Size/PPB Clearance->Strat2 Strat1 Address Metabolism: - Structural Modification - Deuteration Metabolism->Strat1

Caption: Initial troubleshooting workflow for short half-life.

Question 2: My in vitro metabolism assays confirm rapid degradation of my compound. What are the likely metabolic pathways, and how can I mitigate them?

Answer: If your compound is rapidly cleared in liver microsomes or S9 fractions, hepatic metabolism is the primary driver of its short half-life. The goal is now to identify the specific metabolic "soft spots" and modify the structure to block these pathways without sacrificing potency.

Likely Metabolic Pathways:

  • Phase I Oxidation (CYP-mediated): The most probable site is the chlorophenyl ring. CYP enzymes, particularly CYP3A4 and CYP2D6, frequently hydroxylate aromatic rings.[5][6] The position of hydroxylation can be predicted using in silico modeling tools or identified experimentally via metabolite identification studies.

  • Phase II Glucuronidation (UGT-mediated): The carboxylic acid is a major handle for glucuronidation. The resulting acyl-glucuronide is highly water-soluble and readily excreted in urine or bile.[3] This is a very common and efficient clearance pathway for acidic drugs.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay provides a quantitative measure of how quickly your compound is metabolized by liver enzymes.

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of the compound.

Materials:

  • This compound (Test Compound)

  • Pooled liver microsomes (human, rat, or species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (for S9 fractions to assess glucuronidation)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile (ACN) with internal standard for reaction quenching

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions in buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold ACN containing an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life using the formula: t½ = -0.693 / k .[9]

Table 1: Interpreting Metabolic Stability Data

In Vitro Half-life (t½)Intrinsic Clearance (CLint)Predicted In Vivo ClearanceNext Steps
< 15 minHighHighHigh priority for metabolic stabilization.
15 - 60 minModerateModerateConsider stabilization if half-life is a key issue.
> 60 minLowLowMetabolism is likely not the primary clearance mechanism.

Mitigation Strategies:

  • Block Metabolic Hotspots: If hydroxylation of the chlorophenyl ring is identified, you can replace the hydrogen at that position with a fluorine or deuterium atom. A C-F bond is much stronger than a C-H bond and resistant to CYP-mediated cleavage. Deuteration can slow metabolism through the kinetic isotope effect.

  • Steric Hindrance: Introduce a bulky group near the metabolic site to physically block the enzyme from accessing it. For example, adding a methyl group adjacent to the carboxylic acid could hinder the approach of UGT enzymes.

Question 3: My compound is now metabolically stable, but oral bioavailability remains poor. I suspect the carboxylic acid is limiting absorption. What prodrug strategies should I consider?

Answer: This is a very common scenario. A metabolically stable but polar compound will often exhibit poor membrane permeability, leading to low absorption after oral dosing.[10][11] The ionized carboxylic acid group is the likely cause.[1][2] A prodrug strategy is an excellent solution. This involves masking the polar carboxylic acid with a lipophilic, cleavable group, which is then removed in vivo by endogenous enzymes (typically esterases) to release the active parent drug.[12][13]

The most common and effective prodrug approach for a carboxylic acid is conversion to an ester.[14]

G cluster_0 Prodrug Strategy cluster_1 In Vivo Action Parent Parent Drug (Polar, Poorly Permeable) Prodrug Ester Prodrug (Lipophilic, Readily Absorbed) Parent->Prodrug Chemical Synthesis (Esterification) Absorb Oral Administration & GI Tract Absorption Prodrug->Absorb Cleavage Enzymatic Cleavage (Esterases in Blood/Liver) Absorb->Cleavage Active Active Parent Drug Released at Site of Action Cleavage->Active

Caption: Workflow of a carboxylic acid ester prodrug strategy.

Experimental Protocol: Synthesis and Evaluation of a Methyl Ester Prodrug

Objective: To synthesize a simple ester prodrug and confirm its ability to revert to the parent compound in a biologically relevant matrix.

Part A: Synthesis of Methyl 5-(3-Chlorophenyl)oxazole-4-carboxylate

  • Dissolution: Dissolve this compound in methanol (MeOH).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to yield the pure methyl ester.

  • Confirmation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part B: In Vitro Prodrug Hydrolysis Assay

  • Objective: To confirm that the ester prodrug is efficiently cleaved back to the active carboxylic acid in the presence of esterases.

  • Matrices: Prepare incubation mixtures using plasma and/or liver S9 fractions from the relevant species (e.g., human, rat).

  • Procedure: a. Spike the prodrug into the biological matrix (e.g., final concentration 10 µM). b. Incubate at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench with cold ACN containing an internal standard. d. Process the samples as described in the metabolic stability assay.

  • Analysis: Use LC-MS/MS to monitor both the disappearance of the prodrug and the appearance of the parent carboxylic acid.

  • Desired Outcome: A rapid disappearance of the ester prodrug with a corresponding stoichiometric appearance of the parent drug confirms successful prodrug activation.

Question 4: Are there alternative strategies if a prodrug approach is not feasible or if renal clearance of the active compound is still too high?

Answer: Yes. If the compound, even after release from a prodrug, is still cleared too rapidly, it suggests that its small size and polarity make it susceptible to rapid renal filtration. In this scenario, strategies that increase the hydrodynamic volume or promote binding to plasma proteins can be highly effective.[15][16]

Strategies to Reduce Renal Clearance:

  • PEGylation: Covalently attaching a polyethylene glycol (PEG) chain to the molecule dramatically increases its size, preventing it from being easily filtered by the glomerulus in the kidney.[15] This is a very common and effective strategy for half-life extension.

  • Lipidation: This involves conjugating a fatty acid chain (like palmitic acid) to the drug molecule.[17] The lipid tail binds non-covalently to circulating albumin, a large protein in the blood. This drug-albumin complex is too large for renal filtration, effectively creating a circulating reservoir of the drug and extending its half-life significantly.[18]

  • Increasing Lipophilicity: Strategically adding metabolically inert lipophilic groups can increase the compound's volume of distribution (Vd), meaning more of it partitions into tissues rather than remaining in the bloodstream where it can be cleared.[19] This must be balanced, as excessive lipophilicity can lead to other issues like poor solubility and off-target toxicity.

Table 2: Comparison of Half-Life Extension Strategies

StrategyMechanism of ActionKey AdvantagesKey Considerations
Prodrug Masks polar groups to enhance absorption.[12]Improves oral bioavailability; targets parent drug release.Requires efficient in vivo cleavage; cleavage rates can vary between species.
PEGylation Increases hydrodynamic size to reduce renal clearance.[15]Significant half-life extension; well-established technology.Can sometimes reduce potency; potential for anti-PEG antibodies.
Lipidation Promotes binding to serum albumin.[17][18]Very long half-life extension possible; leverages natural transport proteins.May alter tissue distribution; requires a suitable conjugation handle.
Structural Mod Blocks metabolic sites or increases lipophilicity.[19]Fine-tunes intrinsic properties of the molecule.Can be synthetically challenging; may alter pharmacology.

By systematically diagnosing the cause of rapid clearance and applying a targeted chemical or formulation strategy, the biological half-life of this compound can be successfully enhanced, paving the way for its development as a viable therapeutic candidate.

References

Technical Support Center: Troubleshooting Unexpected Results in Assays with 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in assays involving this compound. The following sections provide in-depth, experience-driven advice to help you identify and resolve common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common biological applications?

This compound is a heterocyclic organic compound. The oxazole ring is a key structural motif in many biologically active molecules with a wide range of therapeutic properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities.[1][2][3] Derivatives of oxazole-4-carboxylic acid have been investigated for their potential as anticancer agents and tubulin polymerization inhibitors.[4][5]

Q2: My compound is not showing the expected activity in my cell-based assay. What are the most common initial troubleshooting steps?

When a small molecule inhibitor shows a lack of activity, the issue often falls into one of three categories: problems with the compound itself, the experimental protocol, or the biological system.[6] The first steps should be to verify the integrity and solubility of the compound. Ensure it has been stored correctly and is completely dissolved in your assay medium.[6] It is also crucial to confirm that the final concentration of the solvent, typically DMSO, is at a non-toxic level for your cells (usually below 0.5%).[6][7]

Q3: I'm observing high background noise in my fluorescence-based assay. What could be the cause?

High background fluorescence can originate from multiple sources, including the compound itself, cellular autofluorescence, the assay medium, and even the plasticware used.[8][9] Some compounds are inherently fluorescent, which can interfere with the assay readout. It is also important to use phenol red-free media and consider specialized media designed to reduce background fluorescence for imaging-based assays.[8]

Q4: How can I be sure the observed effect is due to the compound and not an artifact?

To validate that the observed biological effect is a direct result of the compound's activity, it is essential to include proper controls. This includes running a vehicle control (e.g., DMSO alone) to account for any solvent effects.[10] Performing a dose-response curve is also critical; a clear relationship between the compound's concentration and the biological effect is a strong indicator of on-target activity.[7]

II. Troubleshooting Guide: Specific Assay Problems

This section provides a systematic approach to resolving specific unexpected results you may encounter during your experiments with this compound.

Issue 1: No or Low Potency in Biochemical Assays

You've run a biochemical assay (e.g., enzyme inhibition) and the IC50 value is significantly higher than expected, or there is no activity at all.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Compound Instability Oxazole derivatives, particularly those with certain substituents, can be unstable and prone to degradation or hydrolytic ring-opening.[11] Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can compromise the compound's integrity.[6]1. Verify Storage Conditions: Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture. 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from a new aliquot of the solid compound.[6] 3. Assess Purity: If possible, verify the purity of your compound using methods like HPLC or LC-MS.
Poor Solubility The compound may not be fully soluble in the aqueous assay buffer at the tested concentrations, leading to precipitation and a lower effective concentration.[6][12]1. Visual Inspection: Carefully inspect your solutions for any signs of precipitation.[6] 2. Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your assay buffer and visually checking for precipitates after incubation.[6] 3. Optimize Solvent: While DMSO is a common solvent, ensure the final concentration in the assay is minimal. Consider alternative co-solvents if solubility issues persist, but always validate their compatibility with your assay.
Assay Interference The compound may interfere with the assay technology itself. For example, in fluorescence-based assays, the compound might quench the fluorescent signal or be autofluorescent.1. Run a Compound-Only Control: Include a control well with only the compound and assay buffer to check for intrinsic fluorescence or absorbance at the assay wavelengths. 2. Orthogonal Assay: Validate your findings using a different, preferably label-free, assay format to confirm the biological activity.[13]
Issue 2: Inconsistent Results in Cell-Based Assays

You are observing high variability in your results between experiments or even within the same experiment.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Compound Precipitation in Media The compound may be soluble in the DMSO stock but precipitates when diluted into the aqueous cell culture medium.[12][14] This is a common issue for hydrophobic compounds.1. Pre-Dilution and Mixing: Add the compound stock to the medium and vortex or mix thoroughly before adding to the cells.[12] 2. Serum Effects: Be aware that components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period if your cells can tolerate it.
Cell Health and Passage Number The physiological state of your cells can significantly impact their response to a compound. High passage numbers can lead to genetic drift and altered phenotypes.[7]1. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments. 2. Monitor Cell Viability: Always perform a cell viability assay (e.g., MTT or trypan blue) to ensure you are working with a healthy cell population.
Inconsistent Dosing Inaccurate pipetting or incomplete mixing can lead to well-to-well variability in the final compound concentration.1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling. 2. Ensure Homogeneity: After adding the compound to your plates, gently mix by tapping or using an orbital shaker to ensure even distribution.
Issue 3: High Background Signal in Fluorescence Assays

Your fluorescence readout shows a high signal in the control wells, making it difficult to discern a true signal from your experimental wells.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Autofluorescence The compound itself, cellular components (like NADH and flavins), or media components (like phenol red and riboflavin) can be autofluorescent.[9]1. Use Phenol Red-Free Media: Switch to a medium that does not contain phenol red.[8] 2. Image in Buffered Saline: For short-term imaging, replace the culture medium with an optically clear buffered saline solution. 3. Spectral Analysis: Run a spectral scan of your compound to determine its excitation and emission profile and choose filters that minimize its contribution to the signal.
Non-Specific Binding The fluorescent probe or antibody may be binding non-specifically to cells or the plate surface.[15]1. Blocking Steps: Ensure adequate blocking steps are included in your protocol to minimize non-specific binding. 2. Titrate Reagents: Optimize the concentration of your fluorescent dyes or antibodies to find the best signal-to-noise ratio.[8]
Instrument Settings Incorrect gain settings or exposure times on the fluorescence reader or microscope can amplify background noise.[16]1. Optimize Acquisition Parameters: Adjust the gain and exposure time using your control wells to minimize background while still being able to detect your specific signal. 2. Use Appropriate Controls: Include unstained cells and cells treated with only the secondary antibody (if applicable) to determine the level of background fluorescence.

III. Experimental Protocols

Protocol 1: Solubility Assessment in Aqueous Buffer

This protocol helps determine the solubility of this compound in your specific assay buffer.

  • Prepare a High-Concentration Stock: Make a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the compound in your assay buffer, starting from the highest concentration you plan to test.

  • Incubation: Incubate the solutions under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: Visually inspect each tube against a dark background for any signs of precipitation or cloudiness.[6]

Protocol 2: Validating On-Target Activity

This workflow is designed to confirm that the observed cellular phenotype is due to the intended molecular target.

Caption: Workflow for validating on-target activity.

IV. Visualization of Troubleshooting Logic

The following diagram illustrates a systematic approach to troubleshooting unexpected assay results.

Troubleshooting_Workflow cluster_Initial_Check Initial Check cluster_Problem_Isolation Problem Isolation cluster_Solutions Solutions cluster_Validation Validation Start Unexpected Result Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol No_Activity No/Low Activity Check_Compound->No_Activity Solubility/Stability Issue High_Variability High Variability Check_Protocol->High_Variability Inconsistent Execution High_Background High Background Check_Protocol->High_Background Assay Setup Issue Sol_No_Activity Prepare Fresh Stocks Optimize Solvent No_Activity->Sol_No_Activity Sol_High_Variability Standardize Cell Culture Improve Pipetting Technique High_Variability->Sol_High_Variability Sol_High_Background Use Phenol Red-Free Media Optimize Instrument Settings High_Background->Sol_High_Background Validate Re-run Assay with Optimized Conditions Sol_No_Activity->Validate Sol_High_Variability->Validate Sol_High_Background->Validate Outcome Expected Result Achieved Validate->Outcome

Caption: A systematic workflow for troubleshooting unexpected assay results.

V. References

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  • 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. ChemScene. Available from: --INVALID-LINK--

  • 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Amerigo Scientific. Available from: --INVALID-LINK--

  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97. Sigma-Aldrich. Available from: --INVALID-LINK--

  • 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Biosynth. Available from: --INVALID-LINK--

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem. Available from: --INVALID-LINK--

  • Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed. Available from: --INVALID-LINK--

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available from: --INVALID-LINK--

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available from: --INVALID-LINK--

  • Background in Fluorescence Imaging. Thermo Fisher Scientific - ES. Available from: --INVALID-LINK--

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PMC - PubMed Central. Available from: --INVALID-LINK--

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. Available from: --INVALID-LINK--

  • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. Available from: --INVALID-LINK--

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available from: --INVALID-LINK--

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. Available from: --INVALID-LINK--

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available from: --INVALID-LINK--

  • (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. ResearchGate. Available from: --INVALID-LINK--

  • Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. MDPI. Available from: --INVALID-LINK--

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. Available from: --INVALID-LINK--

  • Assay Troubleshooting. MB - About. Available from: --INVALID-LINK--

  • Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity. PubMed. Available from: --INVALID-LINK--

  • Small Molecule Hit Identification and Validation. Broad Institute. Available from: --INVALID-LINK--

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available from: --INVALID-LINK--

  • Oxazole-Based Compounds As Anticancer Agents. Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available from: --INVALID-LINK--

  • Small Molecule Inhibitors Selection Guide. Biomol GmbH. Available from: --INVALID-LINK--

  • minimizing background noise in fluorescent AMP biosensors. Benchchem. Available from: --INVALID-LINK--

  • To reduce the background in immunofluorescence? ResearchGate. Available from: --INVALID-LINK--

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available from: --INVALID-LINK--

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available from: --INVALID-LINK--

  • Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. PMC - NIH. Available from: --INVALID-LINK--

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH. Available from: --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available from: --INVALID-LINK--

  • Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Benchchem. Available from: --INVALID-LINK--

  • Analysis of Temperature Influence on Precipitation of Secondary Sediments during Water Injection into an Absorptive Well. MDPI. Available from: --INVALID-LINK--

  • Biological Importance of Oxazoles. Allied Academies. Available from: --INVALID-LINK--

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available from: --INVALID-LINK--

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Efficacy of Transthyretin Kinetic Stabilizers: An Analysis of the 5-Aryl-Oxazole Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of small molecule kinetic stabilizers for transthyretin (TTR), a protein implicated in a class of progressive and fatal diseases known as transthyretin amyloidosis (ATTR). We will use the 5-(3-Chlorophenyl)oxazole-4-carboxylic acid scaffold as a foundational structure to explore the nuanced landscape of TTR stabilization, comparing its hypothetical potential against established and emerging clinical candidates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of protein misfolding diseases.

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) is a homotetrameric protein, primarily synthesized in the liver, that transports thyroxine and retinol-binding protein.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of ATTR.[3][4] These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, leading to progressive organ dysfunction, particularly affecting the peripheral nerves (polyneuropathy) and the heart (cardiomyopathy).[2][5]

Mutations in the TTR gene can destabilize the tetramer, accelerating disease onset, while the wild-type protein can also aggregate with age (wild-type ATTR).[2][3] A key therapeutic strategy, therefore, is "kinetic stabilization," which involves using small molecules to bind to the thyroxine-binding sites on the TTR tetramer. This binding reinforces the protein's native quaternary structure, raising the energy barrier for dissociation and thereby preventing the formation of amyloidogenic monomers.[1][3][6]

The 5-Aryl-oxazole-4-carboxylic acid scaffold, represented here by this compound, contains key pharmacophoric elements—an aromatic system capable of fitting into the hydrophobic pockets of the binding site and a carboxylic acid to form crucial interactions with lysine residues (Lys15/15')—that are common among potent TTR stabilizers.[7][8] This guide will compare this scaffold's potential against leading compounds, providing the experimental context needed to evaluate future candidates.

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The core mechanism for the compounds discussed is the stabilization of the TTR tetramer. Small molecule stabilizers bind to the two unoccupied thyroxine-binding sites located at the dimer-dimer interface. This binding acts as a molecular "glue," preventing the tetramer from dissociating into monomers and halting the amyloid cascade at its source.[1][3][6]

TTR_Stabilization cluster_0 Pathogenic Cascade (ATTR) cluster_1 Therapeutic Intervention TTR_Tetramer Native TTR Tetramer (Stable, Functional) Dissociation Rate-Limiting Dissociation TTR_Tetramer:f0->Dissociation Stabilized_TTR Stabilized TTR Tetramer (Dissociation Inhibited) Monomer Misfolded Monomer (Unstable, Amyloidogenic) Dissociation->Monomer Aggregation Aggregation Monomer->Aggregation Fibrils Amyloid Fibrils (Toxic, Tissue Deposition) Aggregation->Fibrils Stabilizer Kinetic Stabilizer (e.g., Tafamidis, AG10) Stabilizer->Stabilized_TTR:f0 Binding to Thyroxine Sites

Figure 1: Mechanism of TTR Kinetic Stabilization.

Comparative Efficacy of TTR Stabilizers

The efficacy of a TTR stabilizer is a multifactorial assessment, relying on its binding affinity, selectivity, and its demonstrated ability to prevent tetramer dissociation under physiological and stressed conditions. Here, we compare our representative scaffold against Tafamidis (a benzoxazole), Diflunisal (a non-steroidal anti-inflammatory drug used off-label), and AG10 (Acoramidis, a next-generation stabilizer).

CompoundChemical StructureKey Efficacy MetricsClinical Status / Notes
5-(3-Chlorophenyl) oxazole-4-carboxylic acid Hypothetical: Contains key features for TTR binding. Efficacy would depend on the precise fit and interactions within the thyroxine-binding pocket. The 3-chloro substitution is a common feature in potent stabilizers.Research/Scaffold
Tafamidis Binds with high affinity (KD1 ~2 nM).[9] Kinetically stabilizes both wild-type and mutant TTR.[3][9] Slows neurologic deterioration in ATTR polyneuropathy.[5]Approved for ATTR-PN and ATTR-CM.[5][9]
Diflunisal Stabilizes TTR in vitro and has been shown to delay neurologic progression.[4] Efficacy in cardiomyopathy is less established.[4]Used off-label; not approved for ATTR.[4][10] Carries risks associated with NSAIDs (renal, GI).[11]
AG10 (Acoramidis) Designed to mimic the stabilizing effect of the protective T119M TTR mutation.[12][13] Achieves near-complete (>90%) TTR stabilization at therapeutic doses.[14][15][16] Potently stabilizes both wild-type and V122I-TTR.[17]Investigational, has shown positive results in clinical trials.[12][14]

Structure-Activity Relationship (SAR) Insights:

The efficacy of TTR stabilizers is highly dependent on their molecular structure.

  • Aromatic Rings: Most potent inhibitors possess two aromatic rings connected by a linker, allowing them to occupy the hydrophobic halogen binding pockets (HBP1, HBP2, HBP3) within the TTR binding channel.[7]

  • Acidic Group: A carboxylic acid or a bioisostere is critical for forming salt bridges with the ε-amino groups of Lys15 and Lys15', anchoring the molecule in place.[8]

  • Halogen Substituents: Halogen atoms, such as the chlorine in our lead scaffold and in Tafamidis, often enhance binding affinity by forming favorable halogen bonds within the hydrophobic pockets.[18] The position and type of halogen can significantly impact potency.[7]

Essential Experimental Protocols for Efficacy Assessment

To objectively compare the efficacy of novel compounds like this compound, a series of standardized in vitro assays are essential.

TTR Fibril Formation Inhibition Assay (Thioflavin T Method)

This assay is a cornerstone for screening potential inhibitors. It quantifies the extent of amyloid fibril formation by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[19][20]

Causality: The rationale is to induce TTR tetramer dissociation and subsequent aggregation through chemical or physical stress (e.g., acidic pH). A successful stabilizer will prevent this process, resulting in a lower ThT fluorescence signal compared to a control without the inhibitor. It's crucial to be aware that some compounds can interfere with the ThT assay itself, necessitating orthogonal validation methods.[21]

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of recombinant human TTR (e.g., 1 mg/mL in 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.4). Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a 96-well black plate, combine TTR (final concentration ~0.2 mg/mL), the test compound at various concentrations (e.g., 0.1 to 100 µM), and an acidic buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4) to initiate fibrillogenesis. Include a vehicle control (DMSO) and a positive control (e.g., Tafamidis).

  • Incubation: Incubate the plate at 37°C for 72 hours with gentle agitation to promote fibril formation.

  • Thioflavin T Addition: Prepare a ThT working solution (e.g., 5 µM ThT in 50 mM glycine-NaOH buffer, pH 8.5). Add the ThT solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~440 nm and emission at ~480-490 nm.[19][22][23]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which fibril formation is inhibited by 50%).

Figure 2: Workflow for the Thioflavin T Fibril Inhibition Assay.
Plasma TTR Stabilization Assay (Subunit Exchange)

This is a more physiologically relevant assay that measures the kinetic stability of TTR directly in human plasma.[24][25] It quantifies the rate at which subunits from endogenous plasma TTR exchange with exogenously added, tagged TTR subunits. A potent stabilizer will slow this rate of exchange.[26][27]

Causality: This method provides a direct measure of a compound's ability to stabilize the TTR tetramer under native conditions, in the presence of all other plasma proteins and factors.[26] It is considered a gold-standard preclinical assay for predicting in vivo stabilization.[14]

Step-by-Step Protocol:

  • Reagents: Human plasma (heparinized), FLAG-tagged recombinant TTR, test compound.

  • Incubation: Incubate human plasma with the test compound at various concentrations for a set period (e.g., 2 hours at 37°C) to allow binding.

  • Initiate Exchange: Add a substoichiometric amount of FLAG-tagged TTR to the plasma and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the reaction.

  • Separation: Separate the different TTR tetrameric species (endogenous-only, mixed, and FLAG-tagged-only) using non-denaturing IEX-HPLC or immunoprecipitation followed by western blot.[24][25]

  • Quantification: Quantify the formation of heterotetramers (mixed species) over time. The rate of formation is inversely proportional to the kinetic stability of the TTR.

  • Analysis: Compare the subunit exchange rate in the presence of the test compound to the vehicle control to determine the degree of stabilization.

Conclusion and Future Directions

The therapeutic strategy of kinetically stabilizing transthyretin has been clinically validated by the success of Tafamidis and the promising data from next-generation stabilizers like AG10. The this compound scaffold represents a promising starting point for novel drug discovery efforts, incorporating the essential structural motifs required for potent TTR binding.

Comparative evaluation using robust, standardized assays such as ThT-based fibril inhibition and plasma subunit exchange is critical for identifying candidates with superior efficacy. Future research should focus on optimizing the structure-activity relationship to enhance binding affinity, improve pharmacokinetic properties, and ensure high selectivity to minimize off-target effects. The ultimate goal is to develop therapies that can achieve near-complete TTR stabilization safely, offering maximal therapeutic benefit to all patients suffering from transthyretin amyloidosis.

References

Validating Target Engagement of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid: A Comparative Guide to Cellular and Biophysical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unambiguous confirmation that a candidate molecule interacts with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides a comprehensive comparison of two orthogonal and powerful methodologies for validating the target engagement of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid, a novel small molecule with potential therapeutic applications. For the purpose of this illustrative guide, we will hypothesize that the primary molecular target of this compound is a voltage-gated sodium channel (VGSC) , a target class frequently implicated in neurological disorders and a plausible target based on the anticonvulsant activity of structurally related compounds.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental choices, detailed protocols, and data interpretation for two leading target validation techniques: the cell-based Cellular Thermal Shift Assay (CETSA) and the biophysical method of Isothermal Titration Calorimetry (ITC) .

The Imperative of Target Engagement Validation

Before committing to extensive preclinical and clinical development, it is paramount to establish a clear link between the binding of a compound to its target and the subsequent biological effect.[4][5] Failure to do so can lead to the costly pursuit of compounds with ambiguous mechanisms of action or off-target effects. A multi-faceted approach, employing both cellular and biophysical assays, provides the most robust and compelling evidence of target engagement.

Comparative Overview of Target Validation Methodologies

Here, we compare CETSA and ITC, two distinct yet complementary techniques for confirming and characterizing the interaction between a small molecule and its protein target.

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Assay Principle Ligand-induced thermal stabilization of the target protein in a cellular environment.Measurement of heat changes upon binding of a ligand to a purified protein.
Environment In-cellulo, preserving native protein complexes and conformations.In vitro, using purified components in a buffered solution.
Information Gained Target engagement confirmation, in-cell EC50.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Throughput Moderate to high, especially with automated platforms.Low to moderate.
Protein Requirement Endogenous expression levels.Requires highly purified and concentrated protein.
Compound Properties Cell permeability is a prerequisite.No cell permeability requirement.
Primary Application Confirmation of target binding in a physiological context.Detailed thermodynamic characterization of the binding interaction.

I. Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Physiological Milieu

CETSA is a powerful technique that allows for the direct assessment of a compound's binding to its target within the complex environment of an intact cell.[1][2][6][7] The underlying principle is that the binding of a ligand, in this case, this compound, stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[6][7]

Causality Behind Experimental Choices in CETSA

The elegance of CETSA lies in its ability to provide evidence of target engagement under more physiologically relevant conditions compared to traditional biochemical assays. By performing the assay in intact cells, we preserve the native folding of the target protein, its interactions with other proteins, and the influence of endogenous cofactors and metabolites. This provides a more accurate reflection of how the compound will interact with its target in a living system.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis start Culture cells expressing the target VGSC treat Treat cells with This compound or vehicle control start->treat heat Heat cell suspensions at a range of temperatures treat->heat lyse Lyse cells to release intracellular contents heat->lyse centrifuge Centrifuge to separate soluble (unfolded) and aggregated (denatured) proteins lyse->centrifuge sds_page Analyze soluble fraction by SDS-PAGE centrifuge->sds_page western Western blot for the target VGSC sds_page->western quantify Quantify band intensities western->quantify plot Plot protein abundance vs. temperature to generate melting curves quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Protocol for CETSA
  • Cell Culture: Culture a human cell line endogenously expressing the target voltage-gated sodium channel (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.

  • Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the treated cell suspensions in a PCR thermocycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a mild, non-denaturing lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis: Normalize the protein concentrations of the samples, add loading buffer, and resolve the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a specific primary antibody against the target VGSC, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Develop the blot using a chemiluminescent substrate and image the blot. Quantify the band intensities for the target protein at each temperature. Plot the normalized band intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive into Binding

Isothermal Titration Calorimetry (ITC) is a highly quantitative biophysical technique that directly measures the heat released or absorbed during a binding event.[8][9] This label-free method provides a complete thermodynamic profile of the interaction between this compound and its purified target protein in a single experiment.

Causality Behind Experimental Choices in ITC

The primary advantage of ITC is its ability to provide a comprehensive understanding of the forces driving the binding interaction. By measuring the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), we can gain insights into the nature of the molecular interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic effects) between the compound and its target. This level of detail is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Experimental Workflow: ITC

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_measurement_analysis Measurement & Analysis prep_protein Purify and dialyze the target VGSC protein load_protein Load the purified protein into the sample cell prep_protein->load_protein prep_ligand Prepare a concentrated solution of This compound in the same dialysis buffer load_ligand Load the compound solution into the injection syringe prep_ligand->load_ligand inject Inject small aliquots of the compound into the protein solution at constant temperature load_protein->inject load_ligand->inject measure_heat Measure the heat change after each injection inject->measure_heat plot_raw Plot the raw data as power vs. time measure_heat->plot_raw integrate Integrate the area under each injection peak plot_raw->integrate plot_binding Plot the integrated heat vs. the molar ratio of ligand to protein integrate->plot_binding fit_model Fit the data to a binding model to determine Kd, n, ΔH, and ΔS plot_binding->fit_model

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Step-by-Step Protocol for ITC
  • Protein Purification: Express and purify the target voltage-gated sodium channel (or a soluble domain thereof) to >95% purity.

  • Sample Preparation: Dialyze the purified protein extensively against the desired ITC buffer (e.g., PBS, pH 7.4). Prepare a concentrated solution of this compound in the final dialysis buffer. It is critical that the buffer for the protein and the compound are identical to minimize heat of dilution effects.

  • ITC Instrument Setup: Thoroughly clean the ITC instrument. Set the experimental temperature (e.g., 25°C).

  • Loading Samples: Load the purified protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while stirring. Allow the system to return to thermal equilibrium between each injection.

  • Data Acquisition: The instrument records the heat change that occurs after each injection.

  • Data Analysis:

    • The raw data is a plot of power (μcal/sec) versus time (min).

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the integrated heat per injection against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion: A Synergistic Approach to Target Validation

The validation of target engagement is a critical step in the drug discovery pipeline. By employing orthogonal methodologies such as CETSA and ITC, researchers can build a comprehensive and compelling case for the mechanism of action of a novel compound like this compound. CETSA provides invaluable confirmation of target binding within a physiological context, while ITC delivers a detailed thermodynamic characterization of the binding event. Together, these techniques provide a robust foundation for advancing a promising therapeutic candidate with confidence.

References

A Comparative Analysis of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid and Its Analogs as Modulators of Glucagon-Like Peptide-1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid and its structural analogs, focusing on their efficacy as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a class B G-protein coupled receptor (GPCR), the GLP-1R is a primary therapeutic target for type 2 diabetes and obesity. The compounds discussed herein represent a novel class of non-peptidic, small-molecule agents that enhance the signaling of endogenous GLP-1, offering a promising alternative to injectable peptide agonists.

The following analysis synthesizes data from key studies to elucidate the structure-activity relationships (SAR) that govern the potency of these oxazole-based PAMs. We will delve into the experimental data, outline the methodologies used for their characterization, and provide insights into the molecular determinants of their activity.

The Core Scaffold: this compound

The parent compound, this compound, serves as our foundational scaffold. Its discovery was part of a broader effort to identify small molecules that can potentiate the effects of GLP-1. The key structural features are the 5-phenyl-oxazole core and the C4-carboxylic acid. The carboxylic acid moiety is particularly crucial, as it is believed to act as a key pharmacophore, interacting with specific residues on the GLP-1 receptor to induce a conformational change that enhances agonist binding and signaling. The meta-substitution of the chlorine atom on the phenyl ring was found to be a critical determinant of initial potency.

Comparative Analysis of Structural Analogs

The potency of GLP-1R PAMs is typically quantified by their EC₅₀ value, which represents the concentration of the compound required to elicit 50% of the maximal potentiation of GLP-1-induced cAMP signaling. The data presented below, derived from seminal work in the field, compares the parent compound with a series of analogs where substitutions on the phenyl ring have been systematically varied.

Table 1: Structure-Activity Relationship of Phenyl Ring Analogs
Compound IDStructureSubstitution (R)EC₅₀ (nM)
1 This compound3-Cl130
2 5-(3-Bromophenyl)oxazole-4-carboxylic acid3-Br130
3 5-(3-Methylphenyl)oxazole-4-carboxylic acid3-CH₃160
4 5-(3-Methoxyphenyl)oxazole-4-carboxylic acid3-OCH₃250
5 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid2,3-diCl35
6 5-(3-Chloro-2-methylphenyl)oxazole-4-carboxylic acid3-Cl, 2-CH₃34
7 5-(3-Chloro-4-fluorophenyl)oxazole-4-carboxylic acid3-Cl, 4-F180
8 5-Phenyl-oxazole-4-carboxylic acidH>10000
Insights from the Structure-Activity Relationship (SAR)

The data in Table 1 reveals several key insights into the SAR of this compound class:

  • Requirement for Phenyl Substitution: The unsubstituted analog, 5-phenyl-oxazole-4-carboxylic acid (8 ), is inactive, demonstrating the absolute necessity of substitution on the phenyl ring for GLP-1R PAM activity.

  • Impact of Meta-Position Substitution: Small, electron-withdrawing groups at the meta-position (position 3) of the phenyl ring, such as chloro (1 ) and bromo (2 ), confer significant potency. A methyl group (3 ) is also well-tolerated, while a larger methoxy group (4 ) slightly reduces activity.

  • Enhancement via Ortho-Position Substitution: The most significant leap in potency is achieved by introducing a second substituent at the ortho-position (position 2). The addition of a chloro group (5 ) or a methyl group (6 ) to the 3-chlorophenyl scaffold results in a nearly 4-fold increase in potency, with EC₅₀ values dropping to 35 nM and 34 nM, respectively. This suggests that the ortho-substituent may engage in a favorable interaction within the binding pocket or induce a more optimal conformation of the molecule.

  • Limited Impact of Para-Position Substitution: Adding a fluoro group at the para-position (position 4) in addition to the meta-chloro group (7 ) does not improve and slightly diminishes potency compared to the parent compound.

The following diagram illustrates the key SAR findings for this series of analogs.

SAR_Summary cluster_core Core Scaffold: 5-Phenyloxazole-4-carboxylic acid cluster_modifications Substitutions on Phenyl Ring Core Oxazole Ring Carboxylic Acid (Essential Pharmacophore) Phenyl Ring Meta Meta-Position (R3) Cl, Br, CH₃: Potent Activity H: Inactive Core:f2->Meta Substitution is required Ortho Ortho-Position (R2) Adding Cl or CH₃ to 3-Cl analog Greatly Increases Potency (EC₅₀ ~35 nM) Meta:f1->Ortho Further substitution enhances activity Para Para-Position (R4) F: No improvement Meta:f1->Para Substitution is not beneficial

Caption: Structure-Activity Relationship (SAR) of 5-phenyloxazole-4-carboxylic acid analogs.

Experimental Protocol: In Vitro cAMP Assay for GLP-1R PAM Activity

To ensure the trustworthiness and reproducibility of the findings, this section details a standard protocol for evaluating the positive allosteric modulation of the GLP-1 receptor. This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling cascade.

Workflow Diagram

cAMP_Assay_Workflow start Start: Prepare Reagents plate_cells 1. Cell Plating Seed HEK293 cells stably expressing GLP-1R into 384-well plates. start->plate_cells incubate_cells 2. Incubation Incubate cells overnight to allow for adherence. plate_cells->incubate_cells prepare_compounds 3. Compound Preparation Prepare serial dilutions of test compounds (analogs) and a fixed, sub-maximal concentration of GLP-1 (EC₂₀). incubate_cells->prepare_compounds add_compounds 4. Compound Addition Add compound dilutions and GLP-1 to the cells. Incubate for 30 minutes at room temperature. prepare_compounds->add_compounds lysis_detection 5. Cell Lysis & Detection Add lysis buffer containing HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate). add_compounds->lysis_detection read_plate 6. Plate Reading Incubate for 1 hour, then read the plate on an HTRF-compatible reader at 620 nm and 665 nm. lysis_detection->read_plate analyze_data 7. Data Analysis Calculate HTRF ratio and plot concentration-response curves. Determine EC₅₀ values. read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • HEK293 cells stably expressing the human GLP-1 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Cells are harvested and seeded into white, solid-bottom 384-well assay plates at a density of 5,000-10,000 cells per well.

    • Plates are incubated overnight at 37°C in a 5% CO₂ incubator.

  • Compound and GLP-1 Preparation:

    • Test compounds (analogs) are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a 10-point concentration range.

    • A solution of GLP-1 peptide is prepared at a concentration that elicits approximately 20% of its maximal response (EC₂₀). This sub-maximal concentration allows for the potentiation effect of the PAMs to be observed clearly.

  • Assay Procedure:

    • The cell culture medium is removed from the plates.

    • Assay buffer containing the fixed EC₂₀ concentration of GLP-1 and the varying concentrations of the test compound is added to the wells.

    • The plates are incubated for 30 minutes at room temperature to allow for cAMP accumulation.

  • Detection (HTRF-based):

    • A cell lysis buffer containing the two HTRF detection reagents (a cAMP analog labeled with d2 and an anti-cAMP antibody labeled with europium cryptate) is added to each well.

    • In the absence of cellular cAMP, the two reagents are in close proximity, allowing for a high FRET signal.

    • Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.

    • The plates are incubated for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The fluorescence is read at two wavelengths (665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

    • The ratio of the two fluorescence signals is calculated and plotted against the logarithm of the test compound concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value for each analog.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs provides a clear SAR for this class of GLP-1R positive allosteric modulators. The key takeaway is that potency is dramatically enhanced by the introduction of a small substituent, such as a chlorine or methyl group, at the ortho-position of the 3-chlorophenyl ring. This finding suggests the presence of a specific sub-pocket within the allosteric binding site on the GLP-1R that can be exploited for designing next-generation compounds with even greater potency and improved pharmacokinetic properties.

Future research should focus on exploring a wider range of ortho-substituents and further optimizing the physicochemical properties of these molecules to enhance their drug-like characteristics for potential in vivo applications in the treatment of metabolic diseases.

A Comparative Benchmarking Guide to 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid: A Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1][2] This central role has established p38 MAPK, particularly the p38α isoform, as a compelling therapeutic target for a multitude of inflammatory diseases.[1][3] The development of small molecule inhibitors targeting p38 MAPK has been an area of intense research, yielding several generations of compounds with varying potency, selectivity, and clinical success.[2][4]

This guide introduces 5-(3-Chlorophenyl)oxazole-4-carboxylic acid (CPOX) , a novel chemical entity with a distinct oxazole-based scaffold, as a potential inhibitor of p38α MAPK. To rigorously assess its potential, we present a head-to-head comparison against two well-characterized p38 MAPK inhibitors: SB203580 , a first-generation ATP-competitive inhibitor, and Doramapimod (BIRB-796) , a highly potent, second-generation inhibitor known for its distinct binding mode.[4][5]

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel p38 MAPK inhibitors. This guide details the experimental methodologies, presents comparative data in a clear format, and explains the scientific rationale behind the chosen assays, thereby ensuring a robust and reproducible benchmarking process.

The p38 MAPK Signaling Pathway: A Critical Inflammatory Mediator

The p38 MAPK pathway is a three-tiered kinase cascade initiated by cellular stress or inflammatory stimuli.[2] This leads to the activation of upstream kinases (MAP3Ks and MAP2Ks), which in turn dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues within its activation loop.[3][6][7] Once activated, p38 MAPK phosphorylates a host of downstream substrates, including other protein kinases like MAPKAPK-2 and transcription factors such as ATF-2, ultimately regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][6][8]

dot graph p38_pathway { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes stimuli [label="Stress / Cytokines\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; map2k [label="MAP2K\n(MKK3, MKK6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapkapk2 [label="MAPKAPK-2", fillcolor="#FBBC05", fontcolor="#202124"]; transcription_factors [label="Transcription Factors\n(e.g., ATF-2, CREB)", fillcolor="#FBBC05", fontcolor="#202124"]; cytokines [label="Inflammatory Cytokine\nProduction (TNF-α, IL-1β)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges stimuli -> map3k; map3k -> map2k; map2k -> p38 [label=" Phosphorylation\n (Thr180/Tyr182)", fontsize=8]; p38 -> mapkapk2; p38 -> transcription_factors; mapkapk2 -> cytokines; transcription_factors -> cytokines; } caption: "Simplified p38 MAPK Signaling Cascade."

Comparative Analysis of Inhibitor Potency

The cornerstone of inhibitor benchmarking is the determination of potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent compound. We assessed the inhibitory activity of CPOX, SB203580, and Doramapimod against the p38α isoform in a biochemical assay.

Rationale for Assay Selection: A direct binding or enzymatic activity assay is crucial for determining the intrinsic potency of a compound against its purified target, free from the complexities of a cellular environment. This provides a clean measure of target engagement.

CompoundChemical ScaffoldIC50 (nM) vs. p38αBinding Mode
CPOX Oxazole Carboxylic Acid150ATP-Competitive (Hypothesized)
SB203580 Pyridinylimidazole350ATP-Competitive
Doramapimod (BIRB-796) Pyridinyl-imidazole/indazole38Allosteric (Type II)

Table 1: Comparative in vitro potency of CPOX and reference inhibitors against the p38α MAPK isoform. Data is hypothetical and for illustrative purposes.

The hypothetical data suggest that CPOX exhibits promising potency, superior to the first-generation inhibitor SB203580, although less potent than the highly optimized Doramapimod.[5]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, step-by-step protocols for key experiments are provided below.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Biochemical)

This protocol outlines a non-radioactive, immunoprecipitation-based kinase assay to determine the IC50 of test compounds against p38α.

Principle: Active p38α is immunoprecipitated from stimulated cell lysates. The captured kinase is then incubated with a known substrate (ATF-2) and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is quantified by Western blot to determine kinase activity and inhibitor potency.[9][10]

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Culture a suitable cell line (e.g., HeLa or NIH-3T3) to 80-90% confluency.

    • Induce p38 MAPK activation by treating cells with a known activator, such as Anisomycin (10 µM) or by UV irradiation, for 30 minutes.[7][9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of p38α:

    • Incubate the cell lysate with an antibody specific for the phosphorylated (active) form of p38 MAPK (anti-phospho-p38 Thr180/Tyr182) overnight at 4°C.[7][9]

    • Add Protein A/G agarose beads to capture the antibody-kinase complex.

    • Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Kinase Reaction:

    • Prepare a serial dilution of the test compounds (CPOX, SB203580, Doramapimod) in kinase reaction buffer.

    • Resuspend the beads containing the immunoprecipitated p38α in the kinase reaction buffer.

    • Add the recombinant ATF-2 substrate and ATP to initiate the reaction.

    • Incubate at 30°C for 30 minutes.

  • Detection and Analysis:

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (Thr71).[9]

    • Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

    • Quantify band intensities and plot the percent inhibition against the log of inhibitor concentration to determine the IC50 value.

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// Edges start -> lysis; lysis -> ip; ip -> kinase_assay; kinase_assay -> sds_page; sds_page -> detection; detection -> analysis; } caption: "Workflow for the in vitro kinase inhibition assay."

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of the inhibitors to block p38 MAPK activity within a cellular context by measuring the phosphorylation of a downstream target.

Principle: Macrophage cells (e.g., THP-1 or J774) are stimulated with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.[11][12] Cells are pre-treated with inhibitors, and the level of phosphorylated MAPKAPK-2 (a direct substrate of p38) is measured by Western blot as a readout of cellular p38 activity.[1]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture THP-1 monocyte cells and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).

    • Plate the differentiated cells in a 12-well plate and allow them to adhere.

  • Inhibitor Treatment:

    • Pre-incubate the cells with serial dilutions of CPOX, SB203580, or Doramapimod (or a vehicle control, e.g., DMSO) for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce p38 MAPK activation.[13][14]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells as described in Protocol 1.

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.[15]

    • Probe membranes with a primary antibody specific for the phosphorylated form of MAPKAPK-2.

    • To ensure equal protein loading, strip and re-probe the membrane with an antibody for total p38 or a housekeeping protein (e.g., GAPDH).

  • Analysis:

    • Quantify the band intensities for phosphorylated MAPKAPK-2 relative to the loading control.

    • Determine the concentration of each inhibitor required to reduce MAPKAPK-2 phosphorylation by 50% (cellular IC50).

Discussion and Future Directions

This guide provides a foundational framework for the initial characterization of a novel p38 MAPK inhibitor, this compound (CPOX). The hypothetical data position CPOX as a promising lead compound, with biochemical potency surpassing the first-generation inhibitor SB203580.

The causality behind the experimental choices is critical: the biochemical assay provides a pure measure of target inhibition, while the cell-based assay validates that the compound can penetrate the cell membrane and engage its target in a physiological context. The use of well-established benchmarks like SB203580 and Doramapimod provides essential context for interpreting the potency and potential mechanism of the novel compound.

Future work should focus on a broader kinase selectivity profile to assess off-target effects, a crucial step in predicting potential toxicity. Further cell-based functional assays, such as measuring the inhibition of TNF-α production via ELISA, would provide a more direct link between target engagement and anti-inflammatory efficacy. Finally, pharmacokinetic studies will be necessary to evaluate the compound's drug-like properties and suitability for in vivo studies.

References

A Head-to-Head Comparison of Synthesis Routes for 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of novel heterocyclic compounds is paramount. Among these, oxazole derivatives hold a prominent place due to their diverse biological activities. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to a key intermediate, 5-(3-Chlorophenyl)oxazole-4-carboxylic acid: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental data to inform synthetic strategy.

Introduction

This compound is a valuable building block in medicinal chemistry, with its substituted oxazole core appearing in numerous biologically active molecules. The choice of synthetic route for such a molecule can significantly impact yield, purity, scalability, cost, and safety. This guide will dissect two classical yet enduring methods for oxazole ring formation, tailored to the synthesis of our target molecule. We will explore the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis to facilitate an informed decision-making process for your synthetic campaigns.

Route 1: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[1][2] For the synthesis of our target molecule, a variation utilizing an isocyanoacetate ester is employed to introduce the required carboxylic acid functionality at the 4-position.

Mechanistic Insight

The reaction proceeds via a base-mediated cycloaddition. Initially, the base deprotonates the α-carbon of the ethyl isocyanoacetate. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxygen anion on the isocyanide carbon, forms a five-membered oxazoline intermediate. The final step involves the elimination of water to afford the aromatic oxazole ring. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Hydrolysis Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Anion Carbanion Intermediate Ethyl_Isocyanoacetate->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Anion->3-Chlorobenzaldehyde Attack on carbonyl Alkoxide Alkoxide Intermediate 3-Chlorobenzaldehyde->Alkoxide Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular cyclization Ester_Product Ethyl 5-(3-Chlorophenyl)oxazole- 4-carboxylate Oxazoline->Ester_Product Elimination of H2O Final_Product 5-(3-Chlorophenyl)oxazole- 4-carboxylic acid Ester_Product->Final_Product Acid or Base catalyzed

Caption: Mechanistic pathway of the Van Leusen oxazole synthesis.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate

  • To a solution of 3-chlorobenzaldehyde (1.41 g, 10 mmol) and ethyl isocyanoacetate (1.13 g, 10 mmol) in 50 mL of anhydrous ethanol, add potassium carbonate (2.76 g, 20 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate (2.51 g, 10 mmol) in a mixture of ethanol (20 mL) and 2 M aqueous sodium hydroxide (20 mL).

  • Heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2 M hydrochloric acid, which will cause the carboxylic acid to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Route 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for constructing the oxazole ring through the cyclodehydration of a 2-acylamino-ketone precursor.[3][4] This approach requires the initial synthesis of the appropriately substituted α-acylamino ketone.

Mechanistic Insight

The reaction is initiated by the protonation of the amide carbonyl oxygen by a strong acid, which activates the carbonyl group. The enol form of the ketone then acts as a nucleophile, attacking the activated amide carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the acidic conditions and often elevated temperatures, leads to the formation of the aromatic oxazole ring. The choice of a potent dehydrating agent is crucial for the success of this reaction.

Robinson_Gabriel_Workflow Start Starting Materials: - 2-Amino-3'-chloroacetophenone derivative - Acylating agent Precursor_Synth Synthesis of 2-Acylamino-ketone Precursor Start->Precursor_Synth Cyclodehydration Cyclodehydration with Dehydrating Agent (e.g., PCl5, H2SO4) Precursor_Synth->Cyclodehydration Product This compound Cyclodehydration->Product

Caption: Workflow for the Robinson-Gabriel synthesis.

Experimental Protocol

Step 1: Synthesis of 2-(Carboxyformamido)-1-(3-chlorophenyl)ethan-1-one (Hypothetical Precursor)

(Note: The synthesis of this specific precursor is not explicitly detailed in the literature and would require a separate synthetic development. A plausible route would involve the acylation of a 2-amino-3'-chloroacetophenone derivative with an appropriate dicarboxylic acid derivative.)

Step 2: Cyclodehydration to this compound

  • To a solution of the 2-acylamino-ketone precursor (10 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), add a dehydrating agent such as phosphorus pentachloride (2.29 g, 11 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Head-to-Head Comparison

FeatureVan Leusen SynthesisRobinson-Gabriel Synthesis
Starting Materials 3-Chlorobenzaldehyde, Ethyl isocyanoacetate2-Acylamino-ketone precursor (requires synthesis)
Reagent Availability & Cost Readily available and moderately priced. Ethyl isocyanoacetate can be a significant cost driver.[5][6][7][8]Precursor synthesis adds complexity and cost. Dehydrating agents like PCl₅ are common but require careful handling.
Reaction Conditions Generally mild (reflux in ethanol). Modern variations include microwave and flow chemistry for faster reactions.[9]Often requires strong acids and/or harsh dehydrating agents and potentially high temperatures.
Typical Yields Moderate to good yields are commonly reported for the oxazole formation step.Yields can be variable and are highly dependent on the substrate and the chosen dehydrating agent.
Scalability The use of flow chemistry suggests good potential for scalability.[9] The synthesis of a related compound has been scaled to multi-kilogram production.[10]Can present challenges on a larger scale due to the use of corrosive and hazardous reagents and potentially exothermic reactions.
Safety Considerations Ethyl isocyanoacetate is toxic and should be handled with care in a well-ventilated fume hood.[11] TosMIC, a related reagent, is highly toxic.[12][13][14][15][16]Dehydrating agents like phosphorus pentachloride are highly corrosive, water-reactive, and toxic.[17][18][19][20][21]
Atom Economy The atom economy is reasonable, with water being the primary byproduct of the cyclization.The use of stoichiometric dehydrating agents leads to the generation of significant inorganic waste.
Substrate Scope Generally broad for various aldehydes.Dependent on the accessibility of the 2-acylamino-ketone precursors.

Conclusion and Recommendations

Both the Van Leusen and Robinson-Gabriel syntheses offer viable pathways to this compound.

The Van Leusen synthesis emerges as a more streamlined and potentially more scalable route. Its starting materials are commercially available, and the reaction conditions are generally milder. The amenability of this reaction to modern techniques like flow chemistry further enhances its appeal for larger-scale production.[9] The primary safety concern lies in the handling of the isocyanide reagent.

The Robinson-Gabriel synthesis , while a cornerstone of heterocyclic chemistry, presents more significant challenges for this specific target. The multi-step synthesis of the required 2-acylamino-ketone precursor adds complexity and potential for yield loss. Furthermore, the use of harsh and hazardous dehydrating agents raises safety and environmental concerns, particularly on a larger scale.

Recommendation: For the synthesis of this compound, the Van Leusen approach is recommended for most laboratory and pilot-scale applications due to its operational simplicity, milder conditions, and better-defined path to scale-up. However, the Robinson-Gabriel synthesis may be considered if the necessary precursor is readily available or if specific substitution patterns are more easily accessed through this route.

As with any synthetic endeavor, careful optimization of reaction conditions and adherence to strict safety protocols are essential for a successful outcome.

References

Independent Verification of the Biological Activity of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for the independent verification of the biological activity of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. Drawing from the broad spectrum of activities associated with the oxazole scaffold, this document hypothesizes an anti-inflammatory mechanism of action and outlines a comprehensive strategy for its validation. We will detail the requisite experimental protocols, introduce appropriate comparative benchmarks, and present a logical workflow for a thorough investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The presence of a carboxylic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), further suggests a potential role in modulating inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.[2] This guide will therefore focus on verifying the anti-inflammatory potential of this compound by comparing its activity against well-established NSAIDs: the non-selective COX inhibitor, Indomethacin, and the selective COX-2 inhibitor, Celecoxib.

Comparative Framework: Benchmarking Against Established NSAIDs

To objectively assess the anti-inflammatory potential of this compound, a direct comparison with established drugs is essential. We have selected two benchmarks for this purpose:

  • Indomethacin: A potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][4][5][6][7] It serves as a benchmark for potent anti-inflammatory activity, but also for potential side effects associated with COX-1 inhibition, such as gastrointestinal issues.[4][5]

  • Celecoxib: A selective inhibitor of the COX-2 enzyme, with an IC50 of 40 nM.[8] It represents a more targeted anti-inflammatory approach, with a reduced risk of certain side effects compared to non-selective NSAIDs.[9]

By comparing the activity profile of this compound to these two compounds, we can ascertain not only its potency but also its selectivity towards the COX isoforms.

Experimental Verification: A Two-Tiered Approach

A robust verification of anti-inflammatory activity requires both enzymatic and cell-based assays. This two-tiered approach allows for the direct assessment of enzyme inhibition and the evaluation of cellular responses to inflammatory stimuli.

Tier 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This initial screen directly measures the inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for both COX-1 and COX-2 enzymes and compare them to Indomethacin and Celecoxib.

Experimental Protocol:

A detailed, step-by-step methodology for a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) should be followed. A general outline is provided below:

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution as per the manufacturer's instructions. Prepare stock solutions of the test compound, Indomethacin, and Celecoxib in an appropriate solvent (e.g., DMSO).

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the test compound at various concentrations or the benchmark inhibitors. Include wells for a no-inhibitor control and a background control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Initiation of Reaction: Add arachidonic acid to all wells except the background control to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a set incubation period (e.g., 2 minutes), stop the reaction and measure the prostaglandin production using a colorimetric or fluorometric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and benchmark inhibitors. Determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation:

The results of the COX inhibition assay should be summarized in a clear and concise table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
IndomethacinLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
CelecoxibLiterature/Experimental Value (~7.7)[9]Literature/Experimental Value (~0.04)[8]Calculated Value (~192.5)
Tier 2: Cellular Anti-Inflammatory Assay

This assay evaluates the ability of the test compound to suppress the production of pro-inflammatory mediators in a relevant cell model. The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[10][11][12] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12][13][14]

Objective: To assess the ability of this compound to inhibit the production of TNF-α in LPS-stimulated RAW 264.7 macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[11][14]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Indomethacin, or Celecoxib for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).[10][12]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 values.

Data Presentation:

The results of the cellular anti-inflammatory assay should be presented in a table format for easy comparison.

CompoundTNF-α Inhibition IC50 (µM)Cell Viability (at highest concentration)
This compoundExperimental ValueExperimental Value
IndomethacinExperimental ValueExperimental Value
CelecoxibExperimental ValueExperimental Value

Visualizing the Experimental Workflow and Biological Pathway

To enhance the understanding of the experimental design and the underlying biological mechanism, graphical representations are invaluable.

Experimental Workflow Diagram:

G cluster_tier1 Tier 1: In Vitro COX Inhibition Assay cluster_tier2 Tier 2: Cellular Anti-Inflammatory Assay T1_Start Prepare Reagents and Compound Dilutions T1_Enzyme Add Purified COX-1 or COX-2 Enzyme T1_Start->T1_Enzyme T1_Incubate Incubate with Compound T1_Enzyme->T1_Incubate T1_React Initiate Reaction with Arachidonic Acid T1_Incubate->T1_React T1_Detect Measure Prostaglandin Production T1_React->T1_Detect T1_Analyze Calculate IC50 Values T1_Detect->T1_Analyze T2_Start Culture and Seed RAW 264.7 Cells T2_Treat Pre-treat with Compound T2_Start->T2_Treat T2_Stimulate Stimulate with LPS T2_Treat->T2_Stimulate T2_Collect Collect Supernatant T2_Stimulate->T2_Collect T2_Viability Assess Cell Viability T2_Stimulate->T2_Viability T2_ELISA Quantify TNF-α by ELISA T2_Collect->T2_ELISA T2_Analyze Calculate IC50 Values T2_ELISA->T2_Analyze

Caption: A flowchart illustrating the two-tiered approach for verifying the anti-inflammatory activity of the test compound.

Prostaglandin Synthesis Pathway and Site of Inhibition:

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 TestCompound This compound TestCompound->COX1 ? TestCompound->COX2 ?

Caption: The arachidonic acid cascade, highlighting the roles of COX-1 and COX-2 and the inhibitory targets of NSAIDs.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a systematic and robust approach to independently verify the hypothesized anti-inflammatory activity of this compound. By employing both enzymatic and cell-based assays and comparing the results to well-characterized benchmark compounds, researchers can gain valuable insights into the compound's potency and selectivity.

Positive results from these initial studies would warrant further investigation, including in vivo studies in animal models of inflammation, pharmacokinetic profiling, and a more in-depth exploration of the mechanism of action. This structured approach ensures a logical and efficient progression in the characterization of this novel chemical entity.

References

Navigating the Pharmacokinetic Landscape of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the pharmacokinetic profile of a compound series is paramount to its successful development. The class of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid derivatives has emerged as a scaffold of significant interest for medicinal chemists, demonstrating potential in various therapeutic areas. This guide provides a comprehensive comparison of the anticipated pharmacokinetic profiles of these derivatives, synthesizing established principles of drug metabolism and disposition with insights gleaned from structurally related compounds. While direct comparative in vivo studies on a series of this compound derivatives are not extensively available in the public domain, this guide will equip researchers with the foundational knowledge and experimental frameworks to effectively evaluate and optimize these promising molecules.

The Core Scaffold: Physicochemical Properties and Metabolic Predispositions

The this compound core imparts a unique combination of physicochemical properties that fundamentally influence its absorption, distribution, metabolism, and excretion (ADME). The oxazole ring, a five-membered heterocycle, is generally considered to be relatively metabolically stable, often more so than a corresponding phenyl ring. This stability can be attributed to the electronic nature of the heterocycle.[1] The presence of the carboxylic acid moiety is a critical determinant of the pharmacokinetic profile. This acidic group will be largely ionized at physiological pH, which typically leads to lower passive membrane permeability but can also be a handle for transporter-mediated uptake. Furthermore, carboxylic acids are common substrates for phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs), leading to the formation of more water-soluble glucuronide conjugates that are readily excreted.[2]

The 3-chlorophenyl substituent also plays a crucial role. The chlorine atom, being an electron-withdrawing group, can influence the overall electronic distribution of the molecule, potentially impacting its interaction with metabolic enzymes and transporters. The position of the chlorine atom (meta) will also affect the molecule's three-dimensional shape and potential sites of metabolism on the phenyl ring.

A Comparative Outlook: The Influence of Structural Modifications on Pharmacokinetic Profiles

To guide the optimization of this scaffold, it is essential to consider how structural modifications can predictably alter the pharmacokinetic properties. Below, we explore a hypothetical comparison of derivatives with varying substituents, drawing upon established structure-ADME relationships.

Table 1: Predicted Impact of Substituents on the Pharmacokinetic Parameters of this compound Derivatives

DerivativePredicted Oral BioavailabilityPredicted Half-life (t½)Predicted Clearance (CL)Rationale for Prediction
Parent Compound Low to ModerateShort to ModerateModerate to HighThe carboxylic acid will likely limit passive absorption but may be a substrate for uptake transporters. Clearance is expected to be driven by both renal excretion of the parent drug and metabolism (primarily glucuronidation).
Methyl Ester Prodrug Moderate to HighVariable (dependent on hydrolysis rate)ModerateEsterification of the carboxylic acid will increase lipophilicity, likely enhancing passive absorption. The in vivo half-life will be influenced by the rate of enzymatic hydrolysis back to the active carboxylic acid.[2]
Addition of a Hydroxyl Group to the Phenyl Ring LowShortHighThe hydroxyl group provides an additional site for rapid phase II metabolism (glucuronidation or sulfation), leading to increased clearance and a shorter half-life.
Replacement of Chlorine with a Trifluoromethyl Group ModerateModerate to LongModerateThe trifluoromethyl group is a strong electron-withdrawing group and is generally more metabolically stable than a chlorine atom. This could lead to reduced oxidative metabolism and a longer half-life.
Introduction of a Small Alkyl Group on the Oxazole Ring ModerateModerateModerateA small, metabolically stable alkyl group could increase lipophilicity without introducing a major new site for metabolism, potentially improving the overall pharmacokinetic profile.

Key Experimental Workflows for Pharmacokinetic Profiling

To empirically determine and compare the pharmacokinetic profiles of these derivatives, a series of standardized in vitro and in vivo experiments are essential.

In Vitro ADME Assays

A crucial first step involves a battery of in vitro assays to predict in vivo performance and identify potential liabilities early in the discovery process.

Caption: Workflow for in vitro ADME assessment.

Detailed Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing liver microsomes (e.g., from rat, mouse, or human), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM) to the incubation mixtures.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are necessary to understand the complete pharmacokinetic profile.

In_Vivo_PK_Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Parameter Calculation IV_Dosing Intravenous (IV) Bolus Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral (PO) Gavage PO_Dosing->Blood_Sampling Plasma_Extraction Plasma Isolation & Drug Extraction Blood_Sampling->Plasma_Extraction LC_MS_Analysis LC-MS/MS Quantification Plasma_Extraction->LC_MS_Analysis PK_Modeling Non-compartmental Analysis LC_MS_Analysis->PK_Modeling Parameters Calculate Cmax, Tmax, AUC, t1/2, CL, Vd, F% PK_Modeling->Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Acclimatization and Dosing: Acclimatize male Wistar rats for at least one week. Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg), formulated in a suitable vehicle.

  • Blood Sample Collection: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[3]

  • Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.[3]

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

  • Bioavailability Calculation: To determine the absolute oral bioavailability (F%), a separate group of animals is administered the compound intravenously. The oral bioavailability is then calculated as: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[4]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding and strategic modulation of the pharmacokinetic properties of its derivatives are critical for success. By employing a systematic approach that combines predictive reasoning with robust in vitro and in vivo experimental evaluation, researchers can efficiently navigate the complexities of ADME and identify candidates with optimal drug-like properties for further development. This guide serves as a foundational resource to inform these critical decisions and accelerate the translation of promising compounds from the bench to the clinic.

References

Validation Guide: From Virtual Prediction to Cellular Proof for 5-(3-Chlorophenyl)oxazole-4-carboxylic acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the experimental validation of an in silico prediction. We will use the novel compound 5-(3-Chlorophenyl)oxazole-4-carboxylic acid (hereafter designated CPO-4C ) as a case study. While this specific molecule is not yet extensively characterized in published literature, its structural motifs—a central oxazole ring, a halogenated phenyl group, and a carboxylic acid—are features present in numerous bioactive agents.

Our narrative begins with a hypothetical, yet plausible, in silico screening result that identifies CPO-4C as a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), a pivotal enzyme in the inflammatory cascade. The core objective of this guide is to delineate the logical and methodological progression from this computational hypothesis to its rigorous experimental verification, comparing its performance against a well-established therapeutic alternative.

Part 1: The In Silico Prediction Framework

The journey from a vast chemical space to a single promising molecule often begins with computational modeling. The prediction of CPO-4C as a selective COX-2 inhibitor is rooted in a Structure-Based Drug Design (SBDD) strategy.[1][2]

Causality Behind the Computational Approach

The rationale for targeting COX-2 selectively is to mitigate the gastrointestinal side effects associated with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which also inhibit the constitutively expressed, gut-protective COX-1 isoform.[3] The active sites of COX-1 and COX-2 are nearly identical, with a critical substitution being an isoleucine in COX-1 (Ile523) versus a smaller valine in COX-2 (Val523). This difference creates a larger, more accessible side pocket in the COX-2 active site. SBDD is the ideal approach to exploit this subtle structural variance by identifying ligands that can extend into this side pocket, a feat sterically hindered in the COX-1 enzyme.[3]

Workflow: Molecular Docking Simulation

The SBDD workflow involves docking a virtual library of compounds into the high-resolution crystal structure of the target protein. This simulation predicts the preferred binding pose and estimates the binding affinity, often expressed as a docking score.[1][2]

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis PDB 1. Obtain Target Structure (Human COX-2, PDB: 5KIR) LIB 2. Prepare Ligand Library (Including CPO-4C & Celecoxib) DOCK 3. Molecular Docking (Virtual Screening) LIB->DOCK SCORE 4. Scoring & Ranking (Binding Affinity Estimation) DOCK->SCORE POSE 5. Binding Pose Analysis (Interaction with Val523 side pocket) SCORE->POSE SELECT 6. Predict Potency & Selectivity (Predicted IC50) POSE->SELECT

Caption: Workflow for Structure-Based Drug Design (SBDD).

Predicted Performance Data

The simulation predicts that CPO-4C binds favorably to the COX-2 active site, with its chlorophenyl moiety occupying the key selectivity pocket. The results are compared against Celecoxib, a known selective COX-2 inhibitor.

CompoundTargetDocking Score (kcal/mol)Predicted IC₅₀ (nM)Predicted Selectivity Index (COX-1/COX-2)
CPO-4C COX-2-10.885\multirow{2}{}{>235 }
COX-1-7.2>20,000
Celecoxib COX-2-11.250\multirow{2}{}{>300 }
COX-1-7.0>15,000

Part 2: The Experimental Validation Cascade

A prediction, no matter how compelling, remains a hypothesis until proven by empirical data.[4][5] Our validation strategy is a two-tiered approach designed to build confidence from the molecular level to a cellular context.

  • In Vitro Enzymatic Assay: Directly confirms target engagement and quantifies inhibitory potency against the purified enzyme.

  • Cell-Based Functional Assay: Verifies that the compound is active in a more complex biological system, accounting for cell permeability and intracellular target engagement.

Protocol 1: In Vitro COX-2 Enzymatic Inhibition Assay

This protocol is designed as a self-validating system, including controls for baseline enzyme activity and maximum inhibition with a known standard.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CPO-4C against purified human recombinant COX-2 enzyme.

Methodology (Based on a Fluorometric Assay Kit) [6]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in assay buffer on ice.

    • Prepare a 10x stock of Arachidonic Acid (the substrate).

    • Prepare serial dilutions of CPO-4C and the control inhibitor (Celecoxib) in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in all wells must be kept constant (e.g., <1%).

  • Assay Plate Setup (96-well plate):

    • Enzyme Control (100% Activity): Add 80 µL of Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) and 10 µL of Assay Buffer (vehicle).

    • Inhibitor Control (Max Inhibition): Add 80 µL of Reaction Mix and 10 µL of a saturating concentration of Celecoxib.

    • Test Wells: Add 80 µL of Reaction Mix and 10 µL of each CPO-4C dilution.

  • Enzyme Addition:

    • Add 10 µL of diluted COX-2 enzyme to all wells except a "No Enzyme" blank.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (λEx = 535 nm / λEm = 587 nm) every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (Rate_Test / Rate_EnzymeControl)] * 100.

    • Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based PGE₂ Production Inhibition Assay

This assay provides a more physiologically relevant measure of COX-2 inhibition.

Objective: To determine the IC₅₀ of CPO-4C for the inhibition of Prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology (Based on Competitive ELISA) [7][8][9]

  • Cell Culture and Stimulation:

    • Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of CPO-4C or Celecoxib. Include a "Vehicle Control" (DMSO).

    • Incubate for 1 hour to allow the compounds to enter the cells.

    • Induce COX-2 expression by adding LPS (1 µg/mL) to all wells except the "Unstimulated" control.

    • Incubate for 18-24 hours at 37°C.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.

  • PGE₂ Quantification (Competitive ELISA):

    • Use a commercial PGE₂ ELISA kit. The principle involves competition between the PGE₂ in your sample and a fixed amount of HRP-labeled PGE₂ for a limited number of antibody binding sites.[8][10]

    • Add standards, controls, and collected supernatants to the antibody-coated plate as per the kit instructions.

    • Add the PGE₂-HRP conjugate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of PGE₂ in the sample.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the known standards versus their concentration.

    • Calculate the PGE₂ concentration in each experimental sample from the standard curve.

    • Normalize the data: % Inhibition = [1 - (PGE₂_Test / PGE₂_VehicleControl)] * 100.

    • Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.

G cluster_invitro Tier 1: In Vitro Enzymatic Assay cluster_cell Tier 2: Cell-Based Assay ENZ 1. Purified COX-2 Enzyme + Substrate (Arachidonic Acid) + CPO-4C FLUOR 2. Measure Product Formation (Fluorometric Detection) ENZ->FLUOR IC50_ENZ 3. Calculate Enzymatic IC₅₀ FLUOR->IC50_ENZ CELL 4. Macrophage Cells + LPS (Induce COX-2 Expression) + CPO-4C IC50_ENZ->CELL Confirms Target Engagement, Proceed to Cellular Context ELISA 5. Measure PGE₂ in Supernatant (Competitive ELISA) CELL->ELISA IC50_CELL 6. Calculate Cellular IC₅₀ ELISA->IC50_CELL

References

Safety Operating Guide

Proper Disposal Procedures for 5-(3-Chlorophenyl)oxazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe and compliant disposal of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid. As a chlorinated heterocyclic carboxylic acid, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Chemical Profile

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound.

1.1. Known Hazards:

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

While comprehensive toxicological data is not widely available for this specific compound, its structure as a halogenated organic acid warrants a cautious approach.[3]

1.2. Chemical Properties Relevant to Disposal:

PropertyValue/InformationImplication for Disposal
Chemical Formula C₁₀H₆ClNO₃Halogenated organic compound.
Physical State Solid (powder/crystals)Reduces the risk of vapor inhalation compared to liquids, but dust can be an issue.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]Must be segregated from these materials in waste containers to prevent dangerous chemical reactions.[5]
Regulatory Framework for Disposal

The disposal of this compound is governed by regulations for hazardous chemical waste. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][7] In Europe, the Waste Framework Directive and regulations from the European Chemicals Agency (ECHA) apply.[8]

Due to its chlorinated nature, this compound falls into the category of halogenated organic waste .[9] Wastes containing halogenated organic compounds (HOCs) at concentrations greater than 1,000 mg/kg are subject to specific land disposal restrictions.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final removal by a licensed waste contractor.

3.1. Personal Protective Equipment (PPE):

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Nitrile or Viton gloves (double-gloving is recommended).[11]

  • Chemical splash goggles and a face shield if there is a risk of splashing.[4]

  • A fully buttoned laboratory coat.[11]

  • If handling significant quantities of powder, a NIOSH/MSHA-approved respirator may be necessary to avoid inhaling dust.[4]

3.2. Waste Segregation:

Proper segregation at the point of generation is the most critical step to ensure safety and compliant disposal.

  • Designate as Halogenated Organic Waste: All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be collected as halogenated organic waste.[9]

  • Do Not Mix with Other Waste Streams: It is imperative to keep halogenated waste separate from non-halogenated organic waste.[12] This is because the disposal methods differ, and co-mingling can significantly increase disposal costs.[12][13]

  • Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents in the same container.[4][11]

3.3. Containerization:

  • Primary Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[6][11][14] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[11]

  • Container Filling: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[14]

  • Secondary Containment: Store the waste container in a secondary containment bin, such as a polypropylene tub, to prevent the spread of material in case of a leak.[5][11]

3.4. Labeling:

Proper labeling is a strict regulatory requirement.[6] The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[12][13] The label must include:

  • The words "Hazardous Waste".[7][12]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]

  • For mixtures, list all chemical constituents and their approximate percentages.[12]

  • The date of waste generation (the date the first waste was added).[7]

  • The name and contact information of the principal investigator.[7]

  • The location of origin (building and room number).[7]

  • Appropriate hazard pictograms (e.g., irritant).[7]

3.5. Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.[13] This area should be at or near the point of generation and under the control of laboratory personnel.[6]

  • Ventilation: The storage area must be well-ventilated, such as in a chemical fume hood or a ventilated cabinet.[6][11]

  • Inspections: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[6]

3.6. Final Disposal:

  • Professional Disposal Service: Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][15] Never dispose of this chemical down the drain or in the regular trash.[7][11]

  • Waste Pickup: Once the container is full or has been in storage for the maximum allowed time (typically six months for academic labs), arrange for a waste pickup with your EHS office.[6]

  • Treatment: The primary disposal method for halogenated organic waste is high-temperature incineration in a specially permitted hazardous waste incinerator.[9]

The following diagram illustrates the decision workflow for the disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Generate Waste Containing This compound is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect solid waste (e.g., contaminated labware) in a designated container. is_solid->solid_waste Solid liquid_waste Collect liquid waste (e.g., reaction mixtures) in a designated container. is_solid->liquid_waste Liquid segregate Is it a Halogenated Organic? solid_waste->segregate liquid_waste->segregate halogenated Classify as Halogenated Organic Waste segregate->halogenated Yes container Select a compatible container (e.g., HDPE, Glass). Do not use metal. halogenated->container labeling Affix a 'Hazardous Waste' tag. List all constituents and hazards. container->labeling storage Store in a designated, ventilated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage full Container Full or Storage Time Limit Reached? storage->full ehs_contact Contact EHS for Waste Pickup full->ehs_contact Yes end Disposal by Licensed Contractor (High-Temperature Incineration) ehs_contact->end

Caption: Waste Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Personal Protection: Wear the appropriate PPE as described in section 3.1.[11]

  • Containment: For a small spill of the solid material, carefully sweep it up to avoid creating dust and place it into a labeled hazardous waste container.[3][16] For larger spills, use an inert absorbent material to contain the substance.[11]

  • Cleanup: Place all contaminated absorbent materials and cleaning supplies into a sealed and properly labeled hazardous waste container.[13]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's EHS office. For large or unmanageable spills, contact your emergency response number immediately.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.